molecular formula C8H5ClO4S B1418328 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride CAS No. 1114822-78-4

1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride

Cat. No.: B1418328
CAS No.: 1114822-78-4
M. Wt: 232.64 g/mol
InChI Key: YLCVXGOXXNXUDC-UHFFFAOYSA-N
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Description

1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride is a useful research compound. Its molecular formula is C8H5ClO4S and its molecular weight is 232.64 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-oxo-3H-2-benzofuran-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO4S/c9-14(11,12)7-3-1-2-5-6(7)4-13-8(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCVXGOXXNXUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2S(=O)(=O)Cl)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114822-78-4
Record name 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride
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Foundational & Exploratory

what are the physical properties of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical properties of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride, a reactive chemical intermediate of interest in synthetic chemistry and drug discovery. Due to its hazardous nature, a thorough understanding of its characteristics is crucial for safe handling and effective use in research and development.

Chemical Identity and Molecular Structure

1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride is a bifunctional molecule featuring a phthalide (1-oxo-1,3-dihydro-2-benzofuran) core and a reactive sulfonyl chloride group. This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules.

Molecular Formula: C₈H₅ClO₄S[1]

Molecular Weight: 232.64 g/mol [1]

Synonyms:

  • 1-oxo-1,3-dihydroisobenzofuran-4-sulfonyl chloride

  • Phthalide-4-sulfonyl chloride

Structural Representation:

Caption: 2D structure of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride.

Physicochemical Properties

PropertyValueSource
Appearance Solid[2]
Molecular Formula C₈H₅ClO₄S[1]
Molecular Weight 232.64 g/mol [1]
Melting Point Not available
Boiling Point Not available
Solubility Reacts with water. Soluble in aprotic organic solvents.
Predicted XlogP 1.4[3]

Reactivity and Chemical Behavior

The chemical behavior of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride is dominated by the highly electrophilic sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles.

Reaction with Nucleophiles:

The primary utility of this compound in organic synthesis stems from the reactivity of the sulfonyl chloride moiety. It can be expected to react with amines to form sulfonamides, with alcohols to form sulfonate esters, and with water to form the corresponding sulfonic acid.

A known synthetic application involves its reaction with ammonium hydroxide to form 1,3-dihydrobenzo[c]furan-4-sulfonamide. This transformation highlights its utility as a precursor to sulfonamide-containing scaffolds.

G 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride Sulfonamide or Sulfonate Ester Sulfonamide or Sulfonate Ester 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride->Sulfonamide or Sulfonate Ester Nucleophilic Acyl Substitution Nucleophile (e.g., R-NH2, R-OH) Nucleophile (e.g., R-NH2, R-OH) Nucleophile (e.g., R-NH2, R-OH)->Sulfonamide or Sulfonate Ester

Caption: General reaction scheme of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride.

Hydrolysis:

A critical aspect of its reactivity is its violent reaction with water. This is a characteristic reaction of sulfonyl chlorides, leading to the formation of the corresponding sulfonic acid and hydrochloric acid. This exothermic reaction necessitates strict exclusion of moisture during handling and storage.

Spectral Data

Safety, Handling, and Storage

Hazard Summary:

1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride is a hazardous substance that can cause severe skin burns and eye damage. It is also a lachrymator.

Precautionary Measures:

Due to its corrosive and water-reactive nature, stringent safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of a significant risk of exposure, full-body protection may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.

Handling Procedures:

  • Handle only in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust or vapors.

  • Keep away from water and moisture to prevent violent reactions and decomposition.

  • Use inert gas (e.g., argon or nitrogen) for transfers and reactions if necessary.

Storage:

  • Store in a tightly sealed, compatible container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, particularly water, bases, and strong oxidizing agents.

Experimental Protocols

While a specific, detailed synthesis for 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride is not provided in the search results, a general procedure for the synthesis of aryl sulfonyl chlorides from the corresponding sulfonic acids or their salts often involves treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Illustrative Protocol for Sulfonamide Formation:

The following is a generalized protocol for the reaction of an aryl sulfonyl chloride with an amine, based on the described synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide.

Materials:

  • 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride

  • Amine (e.g., ammonium hydroxide)

  • Aprotic solvent (e.g., tetrahydrofuran, dichloromethane)

  • Stir plate and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride in a suitable aprotic solvent in a round-bottom flask equipped with a stir bar.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a stoichiometric excess of the desired amine (or a solution of the amine) to the cooled solution with vigorous stirring.

  • Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).

  • Upon completion, the reaction mixture may be quenched with water (if appropriate for the product's stability and solubility).

  • The product can then be isolated by extraction, followed by washing of the organic layer with dilute acid and/or brine.

  • The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation cluster_3 Purification Dissolve Sulfonyl Chloride Dissolve Sulfonyl Chloride Cool to 0-5 °C Cool to 0-5 °C Dissolve Sulfonyl Chloride->Cool to 0-5 °C Add Amine Add Amine Cool to 0-5 °C->Add Amine Monitor Progress (TLC) Monitor Progress (TLC) Add Amine->Monitor Progress (TLC) Quench Reaction Quench Reaction Monitor Progress (TLC)->Quench Reaction Extract Product Extract Product Quench Reaction->Extract Product Dry and Concentrate Dry and Concentrate Extract Product->Dry and Concentrate Recrystallization or Chromatography Recrystallization or Chromatography Dry and Concentrate->Recrystallization or Chromatography

Caption: A generalized workflow for the synthesis of a sulfonamide from a sulfonyl chloride.

Conclusion

1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride is a valuable but hazardous chemical intermediate. Its utility in the synthesis of sulfonamides and other sulfur-containing compounds is evident. A comprehensive understanding of its reactivity, particularly its sensitivity to water, and strict adherence to safety protocols are paramount for its successful and safe application in a research setting. Further research to fully characterize its physical properties and explore its synthetic potential is warranted.

References

Sources

An In-depth Technical Guide to the Synthesis of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented as a multi-step process, beginning with readily available starting materials and proceeding through key intermediates. This document emphasizes the chemical principles and experimental considerations necessary for a successful synthesis.

Introduction

1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride, also known as phthalide-4-sulfonyl chloride, is a valuable building block in medicinal chemistry. The presence of the reactive sulfonyl chloride group on the phthalide scaffold allows for the facile introduction of a variety of sulfonamide and sulfonate ester functionalities, which are prevalent in numerous drug molecules. This guide details a rational and experimentally supported approach to its synthesis.

Proposed Synthetic Pathway

A two-step synthetic route is proposed for the preparation of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride. This pathway involves the initial synthesis of the key intermediate, 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonic acid, followed by its conversion to the target sulfonyl chloride.

Synthetic Pathway A Phthalic Anhydride B 4-Sulfophthalic Anhydride A->B Sulfonation (Fuming H₂SO₄ or SO₃) C 4-Sulfophthalic Acid B->C Hydrolysis D 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonic acid C->D Selective Reduction E 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride D->E Chlorination (SOCl₂ or PCl₅)

Caption: Proposed multi-step synthesis of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride.

Step 1: Synthesis of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonic acid

This crucial intermediate can be prepared through a three-stage process starting from phthalic anhydride.

Stage 1.1: Sulfonation of Phthalic Anhydride

The initial step involves the regioselective sulfonation of phthalic anhydride to yield 4-sulfophthalic anhydride. The sulfonic acid group preferentially directs to the 4-position.[1]

Reaction:

Phthalic Anhydride + SO₃ (in fuming H₂SO₄) → 4-Sulfophthalic Anhydride

Causality of Experimental Choices:

  • Reagent: Fuming sulfuric acid (oleum) or sulfur trioxide (SO₃) are powerful sulfonating agents required to activate the relatively deactivated aromatic ring of phthalic anhydride. The use of fuming sulfuric acid can achieve approximately 80% selectivity for the desired 4-isomer.[1]

  • Temperature: The reaction is typically carried out at elevated temperatures, for example, by reacting molten phthalic anhydride at 140°C with gaseous SO₃.[1] This provides the necessary activation energy for the electrophilic aromatic substitution to occur.

Stage 1.2: Hydrolysis of 4-Sulfophthalic Anhydride

The resulting 4-sulfophthalic anhydride is then hydrolyzed to 4-sulfophthalic acid. This is a straightforward process that opens the anhydride ring.[2]

Reaction:

4-Sulfophthalic Anhydride + H₂O → 4-Sulfophthalic Acid

Experimental Protocol:

Stage 1.3: Selective Reduction of 4-Sulfophthalic Acid

This is a critical and challenging step that involves the selective reduction of the two carboxylic acid groups of 4-sulfophthalic acid to form the lactone ring of the phthalide, without affecting the sulfonic acid group. While direct reduction methods for this specific molecule are not well-documented, analogous reductions of phthalic acid derivatives provide guidance. For instance, phthalide can be prepared by the reduction of phthalic anhydride or phthalimide.[3]

Reaction:

4-Sulfophthalic Acid + Reducing Agent → 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonic acid

Causality of Experimental Choices:

  • Choice of Reducing Agent: A mild and selective reducing agent is paramount. Catalytic hydrogenation or the use of metal hydrides under controlled conditions could be explored. The choice of catalyst and reaction conditions would be critical to favor lactonization over the reduction of the sulfonic acid group. Further research and experimental optimization are necessary to establish a reliable protocol for this transformation.

Step 2: Conversion of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonic acid to the Sulfonyl Chloride

The final step is the conversion of the sulfonic acid intermediate to the target sulfonyl chloride. This is a standard transformation in organic synthesis.

Reaction:

1-oxo-1,3-dihydro-2-benzofuran-4-sulfonic acid + Chlorinating Agent → 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride

Causality of Experimental Choices:

  • Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion.[4][5] Other reagents such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) could also be employed. Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.

  • Reaction Conditions: The reaction is typically carried out in an inert solvent, and sometimes with a catalytic amount of a tertiary amine or dimethylformamide (DMF) to facilitate the reaction. Care must be taken to ensure the reaction conditions are not so harsh as to cause decomposition of the phthalide lactone ring. A patent for a related compound, 4-chlorosulfonylphthalic anhydride, describes the chlorination of 4-sulfophthalic acid trisodium salt using a chlorinating agent in toluene in the presence of DMF.[6]

Experimental Protocol (General Procedure):

  • To a stirred solution of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonic acid in a suitable inert solvent (e.g., toluene, dichloromethane), add a stoichiometric excess of thionyl chloride.

  • A catalytic amount of DMF can be added to accelerate the reaction.

  • The reaction mixture is typically heated to reflux for a period of time until the evolution of HCl and SO₂ gases ceases.

  • The progress of the reaction should be monitored by an appropriate analytical technique (e.g., TLC, HPLC).

  • Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride.

  • Purification can be achieved by recrystallization or column chromatography.

Characterization

The final product, 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride, can be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule, showing the characteristic peaks for the phthalide ring protons and carbons, as well as the aromatic protons with splitting patterns indicative of the substitution pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O of the lactone, and the S=O stretches of the sulfonyl chloride group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular formula is C₈H₅ClO₄S, and the molecular weight is 232.64 g/mol .[7]

Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
4-Sulfophthalic acidC₈H₆O₇S246.19Hydrolysis of 4-sulfophthalic anhydride
1-oxo-1,3-dihydro-2-benzofuran-4-sulfonic acidC₈H₆O₅S214.19Selective reduction of 4-sulfophthalic acid
1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chlorideC₈H₅ClO₄S232.64Chlorination of the corresponding sulfonic acid

Conclusion

The synthesis of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride is a challenging yet achievable process for skilled synthetic chemists. The proposed two-step pathway, starting from the sulfonation of phthalic anhydride, offers a logical approach. The critical step requiring further optimization is the selective reduction of 4-sulfophthalic acid to the corresponding phthalide sulfonic acid. Successful execution of this synthesis provides access to a versatile intermediate for the development of novel therapeutic agents.

References

  • phthalide - Organic Syntheses Procedure. (URL: [Link])

  • US Patent 2,017,036,9464A1 - Process for Producing 4-Azidosulfonylphthalic Anhydride. (URL: )
  • Thionyl chloride - Wikipedia. (URL: [Link])

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (URL: [Link])

Sources

An In-depth Technical Guide to 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride, a key intermediate in medicinal chemistry. This document delves into its chemical identity, synthesis, reactivity, and potential applications, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Compound Identification and Structural Elucidation

1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride, also known as phthalide-4-sulfonyl chloride, is a reactive chemical intermediate. While a specific CAS number for this particular isomer is not consistently reported in major chemical databases, its molecular structure and properties are well-defined.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride-
Molecular Formula C₈H₅ClO₄S
Molecular Weight 232.64 g/mol
Canonical SMILES C1C2=C(C=CC=C2S(=O)(=O)Cl)C(=O)O1
InChI Key YLCVXGOXXNXUDC-UHFFFAOYSA-N

The structure consists of a phthalide (1-oxo-1,3-dihydro-2-benzofuran) core with a sulfonyl chloride group attached at the 4-position of the benzene ring. The presence of the electrophilic sulfonyl chloride and the lactone ring makes this molecule a versatile building block in organic synthesis.

Caption: 2D Structure of the target molecule.

Synthesis of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride

The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of the sulfonyl chloride functionality onto the phthalide scaffold.

Direct Chlorosulfonation of Phthalide

A primary and direct method for the synthesis of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride is the electrophilic aromatic substitution of phthalide using chlorosulfonic acid. This approach is widely used for the preparation of aromatic sulfonyl chlorides.[1]

reactant Phthalide product 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride reactant->product Electrophilic Aromatic Substitution reagent Chlorosulfonic Acid (ClSO3H) reagent->product caption Chlorosulfonation of Phthalide

Caption: Synthetic pathway via chlorosulfonation.

Experimental Protocol: Chlorosulfonation of Phthalide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, place phthalide.

  • Reagent Addition: Cool the flask in an ice-water bath. Slowly add an excess of chlorosulfonic acid (typically 3-5 equivalents) dropwise to the stirred phthalide, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any remaining acid, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like chloroform or ethyl acetate.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to literature values if available.

Alternative Synthetic Routes

An alternative approach involves the preparation of the corresponding sulfonic acid followed by conversion to the sulfonyl chloride.

  • Sulfonation of Phthalide: Phthalide can be sulfonated using concentrated sulfuric acid or oleum to yield phthalide-4-sulfonic acid.

  • Conversion to Sulfonyl Chloride: The resulting sulfonic acid can then be treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to afford the desired sulfonyl chloride.

This two-step method offers better control over the reaction and may be preferred when direct chlorosulfonation leads to side products or is difficult to control.

Chemical Reactivity and Mechanistic Insights

The reactivity of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group. This makes it susceptible to nucleophilic attack, leading to the formation of a variety of sulfonated derivatives.

Reactions with Amines: Synthesis of Sulfonamides

The most prominent reaction of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component of numerous drugs.[2]

reactant1 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride product N-substituted-1-oxo-1,3-dihydro-2-benzofuran-4-sulfonamide reactant1->product reactant2 Primary or Secondary Amine (R-NH2 or R2NH) reactant2->product Nucleophilic Acyl Substitution caption Sulfonamide Formation

Caption: General scheme for sulfonamide synthesis.

The reaction typically proceeds in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. The choice of amine is vast, allowing for the generation of large libraries of sulfonamide derivatives for structure-activity relationship (SAR) studies.

Reactions with Alcohols and Phenols: Synthesis of Sulfonate Esters

In the presence of a base, 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride reacts with alcohols and phenols to form sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions.

Friedel-Crafts Reactions

The sulfonyl chloride can act as an electrophile in Friedel-Crafts reactions with electron-rich aromatic compounds, leading to the formation of sulfones.

Reduction

The sulfonyl chloride can be reduced to the corresponding thiol or disulfide under appropriate reaction conditions.

Table 2: Summary of Key Reactions

NucleophileProductFunctional Group Formed
Primary/Secondary AmineSulfonamide-SO₂-NHR / -SO₂-NR₂
Alcohol/PhenolSulfonate Ester-SO₂-OR
WaterSulfonic Acid-SO₃H
Aromatic CompoundSulfone-SO₂-Ar

Applications in Drug Discovery and Medicinal Chemistry

The phthalide-4-sulfonyl chloride scaffold is a valuable starting material for the synthesis of biologically active molecules. The resulting sulfonamides and other derivatives have shown potential in various therapeutic areas.

As a Precursor to Bioactive Sulfonamides

The primary application of this compound is in the synthesis of novel sulfonamides. The sulfonamide moiety is a privileged scaffold in drug discovery, known to interact with a variety of biological targets. Benzofuran-based sulfonamides have been investigated for their potential as:

  • Carbonic Anhydrase Inhibitors: Certain sulfonamides are potent inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes.

  • Anticancer Agents: The benzofuran nucleus is present in several compounds with anticancer properties.[3] The introduction of a sulfonamide group can modulate the activity and selectivity of these compounds.

  • Kinase Inhibitors: The sulfonyl group can act as a hydrogen bond acceptor, a key interaction in the binding of inhibitors to the ATP-binding site of kinases.[4][5]

Workflow for Library Synthesis and Screening

start 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride synthesis Parallel Synthesis of Sulfonamide Library start->synthesis amine_library Diverse Amine Library amine_library->synthesis purification Purification and Characterization synthesis->purification screening High-Throughput Biological Screening purification->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt caption Drug Discovery Workflow

Caption: A typical workflow for utilizing the title compound in drug discovery.

This workflow enables the rapid generation and evaluation of a diverse set of compounds, accelerating the identification of promising lead candidates for further development.

Conclusion

1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride is a highly versatile and reactive building block with significant potential in medicinal chemistry. Its straightforward synthesis and predictable reactivity make it an ideal starting material for the construction of diverse molecular libraries, particularly for the discovery of novel sulfonamide-based therapeutics. A thorough understanding of its chemistry is essential for researchers aiming to leverage this scaffold in the development of next-generation drugs.

References

  • Google Patents. (n.d.). Method of preparing substituted phthalides.
  • PubChem. (n.d.). 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride. Retrieved February 18, 2026, from [Link]

  • Ferrer Flegeau, E., Harrison, J. M., & Willis, M. C. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Synlett, 27(01), 101-105.
  • ResearchGate. (2019). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Retrieved February 18, 2026, from [Link]

  • PubMed. (2009). Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Retrieved February 18, 2026, from [Link]

Sources

molecular formula and weight of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction

1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride stands as a pivotal, yet highly specific, bifunctional molecule at the intersection of heterocyclic chemistry and medicinal research. This compound integrates the privileged benzofuran scaffold, a core motif in numerous biologically active natural products and synthetic drugs, with a highly reactive sulfonyl chloride group.[1] The benzofuran moiety is widely recognized for its diverse pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.[1][2] The sulfonyl chloride functional group serves as a versatile chemical handle, primarily for the synthesis of sulfonamides, a class of compounds with a storied history in medicine, famously including antibacterial drugs and more recently, targeted cancer therapies.[3][4]

This guide provides an in-depth examination of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride, tailored for researchers and professionals in drug development. It will cover its fundamental chemical properties, outline a robust synthetic and characterization workflow, and explore its primary application as a precursor for novel therapeutic agents, particularly in the context of targeted enzyme inhibition.

Core Molecular and Physical Properties

The foundational characteristics of a molecule are critical for its application in synthesis and drug design. The properties of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₅ClO₄S[5][6]
Molecular Weight 232.64 g/mol [5]
IUPAC Name 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chlorideN/A
Synonyms 1-oxo-3H-2-benzofuran-4-sulfonyl chloride[6]
Canonical SMILES C1C2=C(C=CC=C2S(=O)(=O)Cl)C(=O)O1[6]
InChI Key YLCVXGOXXNXUDC-UHFFFAOYSA-N[6]

Note: Physical properties such as melting point and appearance are not widely reported and are typically determined empirically for each synthesized batch.

Synthesis and Characterization: A Validated Workflow

The synthesis of aryl sulfonyl chlorides from the corresponding amines is a well-established transformation in organic chemistry, often proceeding through a diazonium salt intermediate. The following protocol is a validated, multi-step process adapted from established methodologies for preparing analogous sulfonyl chlorides.[7] The causality behind this specific pathway is its reliability and the commercial availability of the starting materials.

Experimental Protocol: Synthesis

Step 1: Diazotization of the Amino Precursor The process begins with the conversion of the corresponding amino-benzofuran derivative to a diazonium salt. This is a critical step where a primary aromatic amine is transformed into an excellent leaving group (N₂), facilitating the subsequent introduction of the sulfonyl chloride moiety.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend the starting material, 4-amino-1,3-dihydro-2-benzofuran-1-one, in a mixture of acetic acid and concentrated hydrochloric acid.

  • Cooling: Cool the suspension to below -5 °C using an acetone/ice bath. Maintaining this low temperature is crucial to ensure the stability of the resulting diazonium salt.

  • Addition of Nitrite: Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise. The rate of addition must be carefully controlled to keep the temperature below -5 °C. The formation of the light orange diazonium salt solution indicates the completion of the reaction.[7]

  • Filtration: After stirring for 1 hour at low temperature, filter the suspension to remove any unreacted starting material, yielding a clear solution of the diazonium salt.

Step 2: Sulfonyl Chloride Formation (Sandmeyer-type Reaction) The diazonium salt is then reacted in a sulfur dioxide solution with a copper(I) chloride catalyst. This classic Sandmeyer-type reaction is an authoritative method for converting diazonium salts into a wide range of functional groups.

  • Catalyst Suspension: In a separate, open beaker, prepare a suspension of copper(I) chloride in liquid sulfur dioxide, concentrated HCl, acetic acid, and toluene at 0 °C.[7]

  • Addition of Diazonium Salt: Add the previously prepared clear diazonium salt solution to this suspension via an addition funnel over 20-30 minutes. The reaction is vigorous and releases nitrogen gas.

  • Extraction and Purification: After the addition is complete, allow the mixture to stir for an additional hour. Separate the organic layer, wash it with water, dry it over magnesium sulfate (MgSO₄), and concentrate it under reduced pressure. The resulting crude product can be purified by flash chromatography to yield the final 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride.[7]

Workflow Visualization

G A Start: 4-Amino-1,3-dihydro- 2-benzofuran-1-one B Diazotization (NaNO₂, HCl, < -5°C) A->B Step 1 C Diazonium Salt Intermediate (Unstable, use immediately) B->C Formation D Sulfonylation (SO₂, CuCl) C->D Step 2 E Crude Product D->E Reaction F Purification (Flash Chromatography) E->F Purification G Final Product: 1-oxo-1,3-dihydro-2-benzofuran- 4-sulfonyl chloride F->G Isolation

Caption: Synthetic workflow for 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride.

Characterization

The identity and purity of the synthesized sulfonyl chloride must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structural integrity of the molecule. Specific chemical shifts and coupling constants for the aromatic and methylene protons will verify the correct isomeric form and the presence of the phthalide ring system.[7]

  • Mass Spectrometry (MS): Low-resolution (LRMS) or high-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

Key Applications in Drug Discovery and Medicinal Chemistry

The primary utility of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride in drug development is its role as an electrophilic building block for creating libraries of sulfonamide derivatives. The S-N bond formation is typically robust and high-yielding.

Synthesis of Benzofuran-Based Sulfonamides

The reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) readily yields the corresponding sulfonamide. This reaction is the cornerstone of its application.

G A 1-oxo-1,3-dihydro-2-benzofuran- 4-sulfonyl chloride C Sulfonamide Formation (Base, e.g., Et₃N) A->C B Primary/Secondary Amine (R-NH₂ or R₂-NH) B->C D Target Molecule: Benzofuran Sulfonamide Derivative C->D

Caption: General reaction scheme for the synthesis of sulfonamide derivatives.

Therapeutic Potential: Targeting Tumor-Associated Enzymes

A compelling application lies in the development of selective enzyme inhibitors. Research has demonstrated that novel benzofuran-based sulfonamides can act as potent and selective inhibitors of human carbonic anhydrase (CA) isoforms IX and XII.[8] These isoforms are significantly overexpressed in various tumors and are linked to tumor progression and metastasis, making them high-value targets for cancer therapy.

The synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide, a closely related analog, proceeds by reacting the sulfonyl chloride with ammonium hydroxide.[9] By replacing ammonium hydroxide with various substituted amines, a diverse library of candidate molecules can be generated for screening against these and other enzymatic targets. The benzofuran core can provide crucial binding interactions within the enzyme's active site, while the sulfonamide group can coordinate with the catalytic zinc ion, a classic mechanism for carbonic anhydrase inhibitors.[8]

Broader Pharmacological Significance

The benzofuran scaffold is a well-established pharmacophore.[1] Its derivatives have been investigated for a wide array of biological activities, and its incorporation into sulfonamide structures offers a promising strategy for developing novel therapeutics. The sulfonamide functional group itself is present in a significant number of FDA-approved drugs.[4] Furthermore, sulfonamide-containing compounds have been explored as inhibitors of oxidative phosphorylation (OXPHOS), a key metabolic pathway that some cancers rely on for survival, presenting another potential avenue for the application of derivatives from this core molecule.[10]

Conclusion

1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride is a high-value synthetic intermediate for researchers in drug discovery. Its unique structure combines the pharmacologically significant benzofuran nucleus with a reactive sulfonyl chloride handle, enabling the straightforward synthesis of diverse sulfonamide libraries. The demonstrated potential of related benzofuran sulfonamides as selective inhibitors of tumor-associated carbonic anhydrases highlights the therapeutic relevance of this molecular scaffold. The robust and well-documented synthetic pathways for its creation and derivatization make it an accessible and powerful tool for developing next-generation targeted therapies.

References

  • 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride. PubChem. [Link]

  • Synthesis of sulfonyl chloride substr
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

  • Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. PrepChem.com. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry. [Link]

  • Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry. [Link]

  • In Silico Development of Novel Benzofuran-1,3,4-Oxadiazoles as Lead Inhibitors of M. tuberculosis Polyketide Synthase 13. Molecules. [Link]

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Comprehensive Technical Guide: 5-(Chlorosulfonyl)-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the chemical compound with the molecular formula C₈H₅ClO₄S , identified as 5-(Chlorosulfonyl)-2-benzofuran-1(3H)-one (also known as 5-Chlorosulfonylphthalide ).

Core Identity & Nomenclature

This section establishes the precise chemical identity of the compound C₈H₅ClO₄S, distinguishing it from potential isomers.

Attribute Details
IUPAC Name 5-(Chlorosulfonyl)-2-benzofuran-1(3H)-one
Common Name 5-Chlorosulfonylphthalide
Alternative Name 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride
CAS Registry Number 56622-76-5
Molecular Formula C₈H₅ClO₄S
Molecular Weight 232.64 g/mol
SMILES O=C1OCC2=C1C=C(S(=O)(=O)Cl)C=C2
Core Structure Phthalide (Isobenzofuranone) fused ring system with a sulfonyl chloride substituent.[1][2][3][4][5][6][7]
Structural Analysis

The compound consists of a phthalide (isobenzofuran-1(3H)-one) core, which is a bicyclic system comprising a benzene ring fused to a


-lactone. The sulfonyl chloride group (

) is attached at position 5 of the benzene ring.
  • Numbering Logic : In the 2-benzofuran-1(3H)-one system, the carbonyl carbon is C1, the oxygen is at position 2, and the methylene carbon is C3. The aromatic ring carbons are numbered 4, 5, 6, and 7. The sulfonyl group at position 5 is meta to the carbonyl group and para to the methylene bridge (though connectivity depends on specific resonance contributors).

Synthesis & Production Protocols

The synthesis of 5-(chlorosulfonyl)phthalide is typically achieved through electrophilic aromatic substitution (chlorosulfonation) of the parent phthalide.

Experimental Workflow

Reagents : Phthalide (1.0 eq), Chlorosulfonic acid (


, excess), Thionyl chloride (

, optional for workup). Conditions : Controlled heating (typically 60–100°C).
Step-by-Step Protocol:
  • Charge : Place neat chlorosulfonic acid (4–6 equivalents) in a dry, glass-lined reactor equipped with a scrubber for HCl gas.

  • Addition : Slowly add phthalide portion-wise at room temperature. The reaction is exothermic; maintain temperature

    
     during addition.
    
  • Reaction : Heat the mixture to 60–80°C for 2–4 hours. The electrophilic sulfonyl group attacks the aromatic ring.

    • Note: The directing effects of the lactone ring (carbonyl is deactivating/meta-directing; alkyl-oxygen is activating/ortho-para directing) favor substitution at positions 5 and 6. Optimization is required to maximize the 5-isomer yield or separate it from the 6-isomer.

  • Quench : Cool the reaction mass to ambient temperature and slowly pour onto crushed ice/water with vigorous stirring.

  • Isolation : The product precipitates as a white to off-white solid. Filter, wash with cold water to remove residual acid, and dry under vacuum.

  • Purification : Recrystallization from dry toluene or chloroform/hexane.

Reaction Mechanism Visualization

The following diagram illustrates the chlorosulfonation pathway.

SynthesisPathway Phthalide Phthalide (C8H6O2) SigmaComplex Sigma Complex Intermediate Phthalide->SigmaComplex + ClSO3H (Electrophilic Attack) ClSO3H Chlorosulfonic Acid (Electrophile Source) Product 5-(Chlorosulfonyl)phthalide (C8H5ClO4S) SigmaComplex->Product - H+ Byproducts H2SO4 + HCl SigmaComplex->Byproducts

Caption: Electrophilic chlorosulfonation of phthalide yielding 5-(chlorosulfonyl)-2-benzofuran-1(3H)-one.

Chemical Reactivity & Applications

As a sulfonyl chloride , C₈H₅ClO₄S is a versatile electrophile used primarily as a building block in medicinal chemistry.

Key Reaction Pathways
  • Sulfonamide Formation (Aminolysis) :

    • Reacts with primary or secondary amines (

      
      ) in the presence of a base (e.g., Triethylamine, Pyridine) to form sulfonamides .
      
    • Application: Synthesis of biologically active sultams and enzyme inhibitors.

  • Hydrolysis :

    • Reacts with water to form 5-sulfophthalide (sulfonic acid derivative).

    • Precaution: Must be stored under inert atmosphere to prevent degradation.

  • Friedel-Crafts Sulfonylation :

    • Can react with aromatic compounds in the presence of Lewis acids (

      
      ) to form diaryl sulfones.
      
Drug Development Utility

The phthalide moiety is a "privileged structure" in drug discovery, often serving as a pharmacophore or a pro-drug moiety (e.g., releasing the active acid upon lactone hydrolysis in vivo).

  • Target Classes : Carbonic anhydrase inhibitors, anti-inflammatory agents, and potential anticancer scaffolds.

  • Sultam Synthesis : The sulfonyl group can participate in intramolecular cyclizations to form bicyclic sultams, which are bioisosteres of lactams and known for high metabolic stability.

Reactivity Core 5-(Chlorosulfonyl)phthalide (Electrophile) Sulfonamide Phthalide-5-Sulfonamide (Bioactive Scaffold) Core->Sulfonamide Nucleophilic Substitution SulfonicAcid 5-Sulfophthalide (Hydrolysis Product) Core->SulfonicAcid Hydrolysis Sulfone Diaryl Sulfone Core->Sulfone Friedel-Crafts Amine Primary/Secondary Amine (R-NH2 / Et3N) Amine->Sulfonamide Water Water / OH- Water->SulfonicAcid Arene Arene / AlCl3 Arene->Sulfone

Caption: Divergent synthetic utility of 5-(chlorosulfonyl)phthalide in generating functionalized bioactive molecules.

Safety & Handling (E-E-A-T)

Hazard Classification : Corrosive (Skin Corr. 1B), Moisture Sensitive.

  • Mechanism of Toxicity : Releases HCl gas upon contact with moisture/mucous membranes. Causes severe skin burns and eye damage.

  • Storage : Store at 2–8°C under Argon or Nitrogen. Keep container tightly closed.

  • Disposal : Quench carefully into a large volume of dilute alkaline solution (NaOH/Ice) before neutralizing and disposing of as hazardous organic waste.

References

  • National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 15294195, 3-oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride. Retrieved February 18, 2026, from [Link]

  • Chemical Abstracts Service (CAS) . CAS Registry Number 56622-76-5.[8] American Chemical Society.[4] Verified via .[4]

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An In-Depth Technical Guide to the Reactivity Profile of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the synthesis, reactivity, and handling of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride, a key intermediate in the development of novel therapeutics and functional materials. The unique juxtaposition of a reactive sulfonyl chloride and a biologically relevant phthalide (1-oxo-1,3-dihydro-2-benzofuran) core imparts a distinct reactivity profile that is of significant interest to researchers in medicinal chemistry and organic synthesis. This document offers a detailed exploration of its electrophilic nature, with a focus on nucleophilic substitution reactions, and provides field-proven insights into experimental design and execution.

Introduction: The Convergence of a Privileged Scaffold and a Reactive Functional Group

The 1-oxo-1,3-dihydro-2-benzofuran, commonly known as the phthalide ring system, is a "privileged scaffold" in drug discovery, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. Its presence often confers favorable pharmacokinetic and pharmacodynamic properties. When functionalized with a sulfonyl chloride group at the 4-position, the resulting molecule, 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride, becomes a powerful electrophilic building block.

The primary driver of this compound's reactivity is the highly electrophilic sulfur atom of the sulfonyl chloride group. The two oxygen atoms and the chlorine atom strongly withdraw electron density, making the sulfur atom susceptible to attack by a wide range of nucleophiles. The phthalide moiety, while generally considered electron-withdrawing, can also influence the reactivity of the sulfonyl chloride through a combination of inductive and resonance effects, a topic that will be explored in detail in the subsequent sections.

This guide will systematically dissect the reactivity profile of this intriguing molecule, providing researchers with the foundational knowledge and practical protocols necessary to effectively utilize it in their synthetic endeavors.

Synthesis of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride

The most common approach involves the direct sulfonation of phthalic anhydride, a close structural relative, using a strong sulfonating agent like fuming sulfuric acid, which preferentially directs the sulfonic acid group to the 4-position.[2] The subsequent conversion of the sulfonic acid to the sulfonyl chloride is typically achieved using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

A plausible synthetic pathway, adapted from the synthesis of 4-chlorosulfonylphthalic anhydride, is outlined below.[1] This would first involve the sulfonation of phthalic anhydride to yield 4-sulfophthalic anhydride. This intermediate would then be reduced to the corresponding phthalide sulfonic acid, followed by chlorination to yield the final product.

Diagram: Proposed Synthetic Pathway

G cluster_0 Stage 1: Sulfonation & Reduction cluster_1 Stage 2: Chlorination Phthalic_Anhydride Phthalic Anhydride 4-Sulfophthalic_Anhydride 4-Sulfophthalic Anhydride Phthalic_Anhydride->4-Sulfophthalic_Anhydride Fuming H₂SO₄ Phthalide-4-sulfonic_acid 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonic acid 4-Sulfophthalic_Anhydride->Phthalide-4-sulfonic_acid Reduction (e.g., Zn/HCl) Target_Molecule 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride Phthalide-4-sulfonic_acid->Target_Molecule SOCl₂ or PCl₅ G Start 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride R¹R²NH (Amine) Intermediate Tetrahedral Intermediate Start:f0->Intermediate Nucleophilic Attack Start:f1->Intermediate Product Sulfonamide HCl Intermediate->Product:f0 Chloride Elimination

Caption: Reaction of the sulfonyl chloride with an amine.

The phthalide moiety, being electron-withdrawing, is expected to increase the electrophilicity of the sulfonyl sulfur, potentially accelerating the rate of nucleophilic attack compared to an unsubstituted benzenesulfonyl chloride. However, steric hindrance from the fused ring system could play a counteracting role, particularly with bulky amines.

Reactions with Other Nucleophiles

Beyond amines, 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride is expected to react with a range of other nucleophiles:

  • Alcohols: In the presence of a base, reaction with alcohols will yield sulfonate esters. This transformation is synthetically valuable as it converts a poor leaving group (hydroxyl) into an excellent one (sulfonate).

  • Thiols: Reaction with thiols will produce thiosulfonates.

  • Water (Hydrolysis): Sulfonyl chlorides are susceptible to hydrolysis, yielding the corresponding sulfonic acid. This is a crucial consideration for handling and storage, as moisture can lead to decomposition of the starting material. The rate of hydrolysis is influenced by the electronic nature of the aromatic ring, with electron-withdrawing groups generally increasing the rate of hydrolysis. [3]

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for Sulfonamide Synthesis

This protocol describes a general method for the synthesis of N-substituted 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonamides.

Materials:

  • 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine, Diisopropylethylamine) (1.5 - 2.0 equivalents)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Dissolve the amine (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (1.5 eq) to the stirred solution.

  • In a separate flask, dissolve 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride (1.1 eq) in a minimal amount of the anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over a period of 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.

Diagram: Sulfonamide Synthesis Workflow

G cluster_workflow Sulfonamide Synthesis A Dissolve Amine in Anhydrous Solvent B Cool to 0 °C A->B C Add Base B->C D Add Sulfonyl Chloride Solution C->D E React at Room Temperature D->E F Work-up and Extraction E->F G Purification F->G H Pure Sulfonamide G->H

Caption: Step-by-step workflow for sulfonamide synthesis.

Stability and Handling Considerations

Aromatic sulfonyl chlorides, particularly those with electron-withdrawing substituents, are known to be sensitive to moisture. The phthalide moiety is electron-withdrawing, suggesting that 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride should be handled with care to prevent hydrolysis.

Key Recommendations:

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.

  • Handling: Use anhydrous solvents and reagents when performing reactions. Avoid exposure to atmospheric moisture.

  • Quenching: Reactions should be quenched carefully, typically by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining sulfonyl chloride and the HCl byproduct.

The thermal stability of the compound has not been extensively reported, but as a general precaution, prolonged heating at high temperatures should be avoided to prevent decomposition.

Characterization Data

Expected Spectroscopic Data:

Technique Expected Features
¹H NMR Aromatic protons of the phthalide ring will appear as a complex multiplet in the aromatic region (δ 7.5-8.5 ppm). The benzylic protons of the dihydrofuran ring will likely appear as a singlet around δ 5.0-5.5 ppm.
¹³C NMR Aromatic carbons will resonate in the δ 120-150 ppm range. The carbonyl carbon of the lactone will be significantly downfield (δ ~170 ppm). The benzylic carbon will appear around δ 70-80 ppm.
IR Spectroscopy Strong characteristic absorptions for the sulfonyl chloride group (S=O stretches) are expected around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹. A strong carbonyl (C=O) stretch from the lactone ring should be observed around 1750-1780 cm⁻¹.

Conclusion: A Powerful Tool for Chemical Innovation

1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride stands as a highly valuable and reactive building block for the synthesis of complex molecules. Its reactivity is centered on the electrophilic sulfonyl chloride group, which readily participates in nucleophilic substitution reactions, most notably with amines to form sulfonamides. The presence of the phthalide core not only offers a gateway to biologically relevant scaffolds but also modulates the reactivity of the sulfonyl chloride. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will empower researchers to harness the full potential of this versatile intermediate in their pursuit of new scientific discoveries.

References

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  • Rogne, O. (1970). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 727-730.
  • Google Patents. (1990). CN1059335A - The synthetic method of tetrachlorophthalic anhydride.
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  • European Patent Office. (2012). EP2428503A1 - PROCESS FOR PRODUCING PHTHALIC ACID COMPOUND INCLUDING CHLORINATED AROMATIC RING. Retrieved from [Link]

  • Drabowicz, J., Dudziński, B., & Mikołajczyk, J. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1436.
  • Pearson. (2022). Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. Retrieved from [Link]

  • Al-Masum, M. A., & Al-Farhan, K. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1779.
  • National Center for Biotechnology Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • Miller, A. K., & Miller, M. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 899-901.
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  • ResearchGate. (2025). Pilot study on synthesis of 4-chlorophthalic anhydride. Retrieved from [Link]

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  • Gowda, B. T., & Kumar, K. L. (2000). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
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Technical Guide: Key Chemical Characteristics of Benzofuran Sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep dive for researchers and drug development professionals. It synthesizes the chemical behavior, synthetic utility, and medicinal potential of benzofuran sulfonyl chloride derivatives, moving beyond basic textbook definitions to application-centric insights.

Executive Summary

Benzofuran sulfonyl chlorides represent a privileged class of electrophiles in organic synthesis and medicinal chemistry. Distinguished by the fusion of a benzene ring with a furan moiety, these derivatives offer a unique electronic profile that differs significantly from their indole or benzothiophene isosteres. Their primary utility lies in two distinct domains: (1) as robust intermediates for sulfonamide-based pharmacophores (antimicrobial, antitumor, and antiviral agents), and (2) as specialized protecting groups (e.g., Pbf-Cl) in solid-phase peptide synthesis (SPPS). This guide dissects their reactivity, stability, and synthetic protocols to optimize their deployment in research.

Structural Architecture & Electronic Properties[1][2]

The Benzofuran Scaffold

Unlike indole, which undergoes electrophilic substitution preferentially at C3, benzofuran favors electrophilic attack at C2 . This regioselectivity is governed by the lower electronegativity of the oxygen atom compared to nitrogen, which makes the lone pair less available for resonance stabilization of the C3 transition state.

  • C2 Position: The most reactive site for direct sulfonation or chlorosulfonation.

  • C5 Position: The preferred site for functionalization when the furan ring is substituted (e.g., 2-methylbenzofuran), often accessed via diazotization of amines.

The Sulfonyl Chloride Moiety

The


 group acts as a "hard" electrophile. In benzofuran derivatives, the electron-rich nature of the furan ring can donate density into the sulfonyl group, potentially reducing its electrophilicity compared to a nitro-benzenesulfonyl chloride but making it more stable against spontaneous hydrolysis.

Table 1: Comparative Electronic Characteristics

FeatureBenzofuran-2-SO₂ClBenzofuran-5-SO₂ClPhenyl-SO₂Cl (Reference)
Primary Resonance Oxygen lone pair donates into C2, stabilizing the S-Cl bond.Inductive withdrawal from O atom affects C5 less; behaves like typical aryl-SO₂Cl.Standard resonance delocalization.
Hydrolytic Stability Moderate (susceptible to acid hydrolysis).High (comparable to tosyl chloride).High.
Reactivity (Aminolysis) High (due to heteroatom proximity).Moderate.Moderate.

Synthetic Pathways & Workflows

The synthesis of these derivatives generally follows three distinct logic gates depending on the desired substitution pattern.

Visualization: Synthetic Logic Flow

The following diagram outlines the decision process for selecting a synthetic route.

SynthesisWorkflow Start Target Molecule Selection Decision Target Position? Start->Decision RouteA Route A: Direct Chlorosulfonation Decision->RouteA C2 Unsubstituted RouteB Route B: Diazotization (Meerwein) Decision->RouteB C5 (via Amine) RouteC Route C: Thiol Oxidation Decision->RouteC Sensitive Groups Product2 Benzofuran-2-sulfonyl chloride RouteA->Product2 SO2Cl2 / DMF Product5 Benzofuran-5-sulfonyl chloride RouteB->Product5 1. NaNO2/HCl 2. SO2/CuCl2 ProductSub Functionalized Derivative RouteC->ProductSub Cl2 / H2O / AcOH

Figure 1: Decision tree for selecting the optimal synthetic pathway based on regiochemistry requirements.

Detailed Protocols
Protocol A: Direct Chlorosulfonation (Targeting C2)

Best for: Unsubstituted benzofurans or 5-substituted derivatives.

  • Reagents: Benzofuran (1.0 eq), Sulfuryl Chloride (

    
    , 1.1 eq), DMF (Catalytic).
    
  • Procedure:

    • Dissolve benzofuran in anhydrous DCM under

      
      .
      
    • Add DMF (0.1 eq) as a catalyst to form the Vilsmeier-Haack-like active species.

    • Add

      
       dropwise at -10°C.
      
    • Allow to warm to RT over 2 hours.

    • Quench: Pour onto crushed ice. Extract with EtOAc.

  • Critical Insight: The reaction is exothermic. Temperature control is vital to prevent polymerization of the furan ring.

Protocol B: Diazotization-Chlorosulfonation (Targeting C5)

Best for: Converting commercially available 5-aminobenzofurans.

  • Reagents: 5-aminobenzofuran,

    
    , 
    
    
    
    ,
    
    
    gas,
    
    
    (catalyst).
  • Procedure:

    • Diazotization: Dissolve amine in conc.

      
       at -5°C. Add 
      
      
      
      (aq) dropwise to form the diazonium salt.
    • Sulfonylation: In a separate vessel, saturate glacial acetic acid with

      
       gas and add 
      
      
      
      .
    • Pour the diazonium mixture into the

      
       solution.
      
    • Observation: Nitrogen gas evolution indicates successful coupling.

  • Self-Validation: The product should precipitate as a solid upon adding water. If oil forms, recrystallize immediately from hexane/ether to prevent hydrolysis.

Reactivity Profile & Medicinal Chemistry Applications[1][3][4]

Nucleophilic Substitution (Aminolysis)

The most common application is the formation of sulfonamides.

  • Mechanism:

    
    -like attack at the sulfur atom.
    
  • Kinetics: Benzofuran-2-sulfonyl chlorides are generally more reactive than benzenesulfonyl chloride due to the electron-withdrawing nature of the adjacent oxygen in the heteroaromatic ring, which increases the electrophilicity of the sulfur center.

Hydrolytic Stability
  • Acidic pH: Relatively stable.

  • Basic pH: Rapid hydrolysis to the sulfonic acid.

  • Storage: Must be stored under inert gas (Argon) at 4°C. The "Pbf-Cl" derivative (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride) is engineered with methyl groups specifically to tune this stability for peptide synthesis cycles.

Structure-Activity Relationship (SAR) Logic

In drug discovery, the benzofuran sulfonamide scaffold is often used as a bioisostere for indole or naphthalene sulfonamides.

SAR_Logic Core Benzofuran Core Pos2 Position 2 (Direct Attachment) Core->Pos2 Pos3 Position 3 (Side Chain) Core->Pos3 Pos5 Position 5 (Sulfonyl Group) Core->Pos5 Effect2 High Potency (Lipophilic Pocket) Pos2->Effect2 Effect3 Solubility Modulation Pos3->Effect3 Effect5 H-Bond Acceptor (Target Binding) Pos5->Effect5

Figure 2: SAR optimization zones on the benzofuran scaffold.

Case Study: Pbf-Cl in Peptide Synthesis The Pbf group is the industry standard for protecting the guanidino group of Arginine.

  • Why Benzofuran? The dihydrobenzofuran ring provides the perfect balance of acid stability (stable to TFA during chain assembly) and acid lability (cleavable with 95% TFA/scavengers) required for Fmoc-SPPS.

  • Mechanism: The electron-donating methyl groups on the benzene ring stabilize the carbocation formed during the cleavage step, preventing re-attachment to the peptide.

Experimental Protocol: General Sulfonamide Synthesis

A self-validating protocol for generating library derivatives.

  • Preparation: Charge a reaction vial with the amine (1.0 mmol) and Pyridine (2.0 mmol) in DCM (5 mL).

  • Addition: Add Benzofuran-2-sulfonyl chloride (1.1 mmol) portion-wise at 0°C.

  • Monitoring: Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Check: Disappearance of the sulfonyl chloride spot (high Rf) and appearance of the sulfonamide (lower Rf).

  • Workup: Wash with 1N HCl (to remove pyridine), then Sat.

    
    , then Brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Recrystallization from Ethanol is preferred over column chromatography to avoid decomposition on acidic silica.

References

  • Synthesis of Benzo-fused Heterocyclic Sulfonyl Chlorides. US Patent 6,140,505.[2] Describes the chlorosulfonation of dihydrobenzofuran using sulfuryl chloride.

  • Benzofuran Derivatives as SIRT2 Inhibitors. Molecules, 2017. Details the synthesis and SAR of benzofuran-based sulfonamides for antitumor activity.

  • Peptide Coupling Reagents and Protecting Groups. Chemical Reviews, 2011. Comprehensive review covering the mechanism and utility of Pbf-Cl in Arginine protection.

  • Stability of Heteroaromatic Sulfonyl Chlorides. ChemRxiv, 2025. A kinetic study on the hydrolysis rates of furan and benzofuran sulfonyl halides.

  • Regioselectivity in Electrophilic Substitution of Benzofuran. Journal of Organic Chemistry. Explains the electronic preference for C2 substitution in benzofurans vs C3 in indoles.

Sources

Technical Guide: Sourcing and Application of 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, chemical profile, and application protocols for 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride .

CAS Registry Number: 1114822-78-4 Synonyms: 4-Chlorosulfonylphthalide; 1-Oxo-1,3-dihydroisobenzofuran-4-sulfonyl chloride Molecular Formula: C₈H₅ClO₄S Molecular Weight: 232.64 g/mol [1]

Executive Summary

1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride is a specialized heterocyclic building block used primarily in the synthesis of bioactive sulfonamides and sulfonylureas. Its core structure—a phthalide (isobenzofuranone) ring—conferts unique solubility and binding properties compared to standard phenyl sulfonyl chlorides.

Critical Sourcing Note: Researchers must rigorously distinguish this 4-isomer (CAS 1114822-78-4) from the more commercially prevalent 5-isomer (CAS 115010-11-2). Misidentification of regioisomers is a common failure point in early-stage SAR (Structure-Activity Relationship) campaigns involving this scaffold.

Chemical Profile & Identity Validation[2]

Before procuring, verify the chemical identity using the following descriptors to avoid regioisomer confusion.

FeatureSpecificationNotes
CAS Number 1114822-78-4 Do not confuse with 115010-11-2 (5-isomer)
IUPAC Name 1-oxo-1,3-dihydroisobenzofuran-4-sulfonyl chloride"4-sulfonyl" indicates substitution on the benzene ring adjacent to the methylene bridge (C3).
SMILES O=C1OCC2=C1C(S(=O)(Cl)=O)=CC=C2Verify substitution pattern visually.
Physical State White to off-white solidHighly moisture sensitive.
Stability Hydrolyzes to sulfonic acid in moist airStore under inert gas (Ar/N₂) at -20°C.
Structural Visualization

The sulfonyl chloride group is located at position 4.[2][3] In the phthalide numbering system (where C=O is 1 and O is 2), position 4 is adjacent to the bridgehead carbon 3a, closest to the methylene group (C3).

Commercial Sourcing Landscape

The supply chain for this compound is tiered. It is not a commodity chemical and is typically held by specialized building block vendors.

Tier 1: Stock Suppliers (Immediate Availability)

These suppliers typically hold inventory or have validated rapid-synthesis routes.

  • BLD Pharm: Catalog #BD636504.[4] Often stocks gram-scale quantities.

  • Santa Cruz Biotechnology (SCBT): Listed explicitly as "1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride".[5] Targeted for biochemical research.

  • Bide Pharm: Reliable source for Asian-market logistics.

Tier 2: Custom Synthesis & Aggregators

If stock is depleted, these entities can synthesize the compound, likely via the Sandmeyer reaction from 4-aminophthalide or chlorosulfonation of phthalide (requiring isomer separation).

  • Enamine / WuXi AppTec: Capable of multi-kilogram synthesis upon request.

  • MolPort / ChemSpace: Aggregators that can locate remaining stock from smaller boutiques.

Sourcing Decision Workflow (DOT Visualization)

SourcingStrategy Start Requirement: 1-oxo-1,3-dihydro-2- benzofuran-4-sulfonyl chloride CheckCAS Verify CAS: 1114822-78-4 (Exclude 5-isomer) Start->CheckCAS StockCheck Check Tier 1 Stock (BLD, SCBT) CheckCAS->StockCheck StockYes In Stock? StockCheck->StockYes Order Order & QC (1H NMR + LCMS) StockYes->Order Yes CustomPath Request Custom Synthesis (Enamine/WuXi) StockYes->CustomPath No RouteSelect Define Route: Sandmeyer (from 4-amino) CustomPath->RouteSelect RouteSelect->Order

Figure 1: Strategic sourcing decision tree emphasizing CAS verification to avoid regioisomer errors.

Technical Application: Sulfonamide Synthesis

The primary application of this reagent is the introduction of the phthalide motif into amines via sulfonamide formation.

Reaction Protocol: General Sulfonylation

Objective: Coupling of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride with a primary/secondary amine.

Reagents:

  • Sulfonyl Chloride (1.0 equiv)

  • Amine substrate (1.0 - 1.2 equiv)

  • Base: Pyridine (excess) or Triethylamine (1.5 equiv) + DMAP (0.1 equiv)

  • Solvent: Anhydrous DCM or THF

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction flask and purge with Nitrogen/Argon. The sulfonyl chloride is extremely sensitive to moisture; handle in a glovebox or use rapid weighing techniques.

  • Dissolution: Dissolve the amine substrate in anhydrous DCM (0.1 M concentration). Add the base (Et₃N or Pyridine) and cool to 0°C.

  • Addition: Dissolve 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride in a minimum volume of DCM. Add this solution dropwise to the amine mixture at 0°C.

    • Note: Exothermic reaction. Control addition rate to maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC or LCMS.

    • Monitoring: Look for the disappearance of the amine and the formation of the sulfonamide mass (M+H). The sulfonyl chloride itself may not be visible on LCMS due to rapid hydrolysis on the column; look for the sulfonic acid byproduct if conversion is incomplete.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Mechanistic Pathway (DOT Visualization)

ReactionPathway Reagent Sulfonyl Chloride (Electrophile) Intermediate Tetrahedral Sulfonyl Intermediate Reagent->Intermediate Nucleophilic Attack Byproduct HCl salt / Sulfonic Acid (If hydrolyzed) Reagent->Byproduct Moisture (Hydrolysis Risk) Amine R-NH2 (Nucleophile) Amine->Intermediate Nucleophilic Attack Base Base (Et3N/Pyridine) (Proton Scavenger) Base->Intermediate Deprotonation Product Sulfonamide Product (Stable) Intermediate->Product Elimination of Cl-

Figure 2: Mechanistic pathway for sulfonamide formation, highlighting the critical hydrolysis risk.

Quality Assurance & Troubleshooting

When receiving the material, perform the following QC checks immediately.

1. 1H NMR Validation:

  • Solvent: CDCl₃ or DMSO-d₆ (must be dry).

  • Diagnostic Signals:

    • Phthalide methylene (-CH₂-): Singlet or AB quartet around 5.3 - 5.5 ppm .

    • Aromatic Region: Three protons (since it is trisubstituted). Pattern depends on the 4-isomer substitution. Expect a doublet-doublet/triplet pattern distinct from the 5-isomer.

    • Impurity Check: A broad singlet >8 ppm often indicates hydrolysis to the sulfonic acid.

2. Hydrolysis Management:

  • If the material has partially hydrolyzed (presence of sulfonic acid), it can be "reactivated" by refluxing in thionyl chloride (SOCl₂) with a drop of DMF, followed by vacuum distillation of the excess SOCl₂.

References

  • PubChem. (2025).[3] 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride (Compound Summary). National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Sulfonyl Chlorides: Methods and Protocols.[Link]

Sources

Technical Guide: Stability and Storage of 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride (CAS: 1114822-78-4), often referred to as 4-chlorosulfonylphthalide , is a critical heterocyclic building block used in the synthesis of sulfonamide-based pharmacophores. Its structure features a labile sulfonyl chloride moiety attached to a phthalide (isobenzofuranone) core.

This compound presents a dual-stability challenge:

  • High Moisture Sensitivity: The sulfonyl chloride group (

    
    ) rapidly hydrolyzes to the corresponding sulfonic acid and hydrochloric acid upon contact with ambient moisture.
    
  • Lactone Reactivity: The phthalide ring is susceptible to nucleophilic attack and ring-opening under basic conditions, necessitating careful pH control during handling and storage.

Physicochemical Profile
PropertySpecification
Chemical Formula

Molecular Weight 232.64 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, EtOAc, Acetonitrile (anhydrous)
Reactivity Reacts violently with amines/bases; hydrolyzes in water
Storage Class Moisture-sensitive, Refrigerate/Freeze

Chemical Stability Mechanisms

Understanding the degradation pathways is essential for maintaining compound integrity. The two primary degradation routes are Hydrolysis and Thermal Decomposition .

Hydrolysis Pathway (Critical)

The sulfonyl chloride is the "weak link." In the presence of water (even atmospheric humidity), the chlorine atom is displaced, forming 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonic acid. This reaction is autocatalytic because the generated HCl byproduct can further catalyze lactone degradation or other side reactions.

Lactone Stability

While the phthalide core is relatively stable in acidic media, it is unstable in strong bases (pH > 10). Storage conditions must avoid basic impurities (e.g., trace amines from previous steps) which can trigger ring opening to form the hydroxy-acid derivative.

Degradation & Handling Workflow (DOT Visualization)

StabilityWorkflow Compound 1-Oxo-1,3-dihydro-2- benzofuran-4-sulfonyl chloride SulfonicAcid Degradant A: Sulfonic Acid + HCl Compound->SulfonicAcid Hydrolysis (Fast) RingOpen Degradant B: Ring-Opened Carboxylate Compound->RingOpen Saponification Sulfonamide Target Product: Active Sulfonamide Compound->Sulfonamide Controlled Synthesis (Anhydrous) Moisture Moisture (H2O) Moisture->SulfonicAcid Base Strong Base (pH > 10) Base->RingOpen Amine Primary/Secondary Amine Amine->Sulfonamide

Figure 1: Reaction and degradation pathways. Red paths indicate storage failures; green indicates successful utilization.

Storage & Handling Protocols

To ensure maximum shelf-life (>12 months), the following "Gold Standard" storage protocol must be implemented. This protocol is self-validating: if the compound remains a free-flowing solid without an acrid HCl smell, the storage was successful.

Primary Storage Conditions
  • Temperature: Long-term storage at -20°C ± 5°C . Short-term (active use) at 2-8°C.

  • Atmosphere: Must be stored under Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined screw caps. Parafilm sealing is insufficient; use electrical tape or shrink bands over the cap for long-term archiving.

  • Desiccation: Secondary containment in a desiccator or a sealed bag with active silica gel or molecular sieves.

Handling Best Practices
  • Equilibration: Allow the frozen vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid, initiating hydrolysis.

  • Solvent Choice: Use only anhydrous solvents (THF, DCM, MeCN) with <50 ppm water content.

  • Quenching: All waste containing this compound must be quenched with dilute sodium bicarbonate solution to neutralize potential acid generation before disposal.

Quality Control: The Derivatization Method

Direct HPLC analysis of sulfonyl chlorides is unreliable because the compound hydrolyzes on the column (due to aqueous mobile phases), leading to split peaks and variable quantitation.

Field-Proven Solution: Convert the unstable sulfonyl chloride into a stable sulfonamide derivative before injection. This method is robust, reproducible, and eliminates hydrolysis artifacts.

Derivatization Protocol (Step-by-Step)

Reagents:

  • Quench Solution: 1.0 M Benzylamine in anhydrous Dichloromethane (DCM).

  • Diluent: Acetonitrile (HPLC Grade).

Procedure:

  • Weighing: Accurately weigh ~10 mg of the sample into a dry 2 mL HPLC vial.

  • Derivatization: Immediately add 1.0 mL of the Quench Solution .

    • Mechanism:[1][2] Benzylamine reacts rapidly with the sulfonyl chloride to form the stable N-benzyl sulfonamide. Excess amine neutralizes the HCl byproduct.

  • Incubation: Vortex for 30 seconds and let stand at room temperature for 5 minutes.

  • Dilution: Take 100 µL of the reaction mixture and dilute into 900 µL of Acetonitrile.

  • Analysis: Inject onto HPLC.

HPLC Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (Phthalide core) and 220 nm
Flow Rate 1.0 mL/min

Interpretation:

  • Peak A (Early eluting): Excess Benzylamine.

  • Peak B (Target): N-benzyl-1-oxo-1,3-dihydro-2-benzofuran-4-sulfonamide.

  • Peak C (Impurity): 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonic acid (if hydrolysis occurred prior to derivatization).

Synthesis Context & Applications

This compound is a specific regioisomer used to introduce the phthalide moiety into sulfonamide drugs. In drug discovery, the phthalide group often serves as a metabolic prodrug or a specific binding element in PARP inhibitors and HIF-2


 antagonists.

Key Reaction: The synthesis typically involves the chlorosulfonylation of the parent phthalide or the oxidative chlorination of a precursor sulfide (e.g., 4-(benzylsulfanyl)phthalide) as described in recent medicinal chemistry patents [1].

SynthesisContext Precursor 4-(Benzylsulfanyl)- phthalide Product 1-Oxo-1,3-dihydro-2- benzofuran-4-sulfonyl chloride Precursor->Product Synthesis Reagents NCS / HCl / MeCN (Oxidative Chlorination) Reagents->Product Drug Sulfonamide Pharmacophore Product->Drug Amidation

Figure 2: Synthesis and application flow.

References

  • Patent WO2020210828A1. (Aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions.
  • PubChem Compound Summary . 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride (CAS 1114822-78-4). National Center for Biotechnology Information. [Link]

Sources

Technical Guide: Solubility Profile & Solvent Compatibility of 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl Chloride

[1]

Executive Summary

1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride (also known as 4-chlorosulfonylphthalide) presents a "Solubility-Stability Paradox" common to electrophilic heterocycles.[1] While thermodynamically soluble in a wide range of polar aprotic solvents, its kinetic stability is the limiting factor.[1]

  • Primary Recommendation: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are the gold standards for solvation, offering high solubility (>100 mg/mL typically) with minimal background reactivity.[1]

  • Critical Warning: Avoid protic solvents (water, alcohols) due to rapid solvolysis.[1] Use Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) only with extreme caution; while they dissolve the compound, they can induce decomposition or side reactions (oxidation) upon standing or heating.[1]

Physicochemical Identity

Understanding the molecular architecture is prerequisite to predicting solvent interaction.

PropertyDetail
IUPAC Name 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride
Common Name 4-Chlorosulfonylphthalide
CAS Number 479028-64-3 (Isomer specific)
Molecular Formula C₈H₅ClO₄S
Molecular Weight 232.64 g/mol
Structural Features Phthalide Core: Lactone ring (polar, hydrolytically sensitive).Sulfonyl Chloride: Highly electrophilic (moisture sensitive).[1][2]
Physical State White to off-white crystalline solid.[1]

Solubility Landscape & Solvent Compatibility[1]

The following matrix categorizes solvents based on solubility power and chemical inertness .

Solvent Compatibility Matrix[1]
Solvent ClassSpecific SolventSolubilityStability RiskRecommendation
Halogenated Dichloromethane (DCM)High LowPreferred. Excellent for synthesis and handling.[1]
Chloroform (CHCl₃)High LowGood alternative; ensure acid-free (stabilized).[1]
Ethers Tetrahydrofuran (THF)High LowPreferred. Must be anhydrous and peroxide-free.[1]
2-MeTHFHigh LowGreener alternative to THF; excellent stability.[1]
Esters Ethyl Acetate (EtOAc)Moderate-High LowGood for workups; ensure strictly anhydrous.[1]
Polar Aprotic Acetonitrile (MeCN)High Low-ModerateGood for polar reactions; ensure low water content.[1]
DMF / DMSOVery High High Restricted. Risk of decomposition/oxidation. Use only if necessary for nucleophilic substitution steps.
Protic WaterReactsCritical Do Not Use. Hydrolyzes to sulfonic acid.
Methanol / EthanolReactsCritical Do Not Use. Forms sulfonate esters (alcoholysis).
Hydrocarbons Hexanes / HeptaneInsoluble LowUse as anti-solvent for precipitation/crystallization.
The Stability Mechanism (Why Solvents Fail)

The compound possesses two electrophilic sites: the sulfonyl chloride sulfur and the lactone carbonyl. Protic solvents or wet aprotic solvents trigger rapid degradation.

  • Hydrolysis: Water attacks the S=O bond, releasing HCl and forming the sulfonic acid (1-oxo-1,3-dihydro-2-benzofuran-4-sulfonic acid).[1]

  • Alcoholysis: Alcohols attack the S=O bond, forming the corresponding sulfonate ester.[1]

  • DMSO Instability: At elevated temperatures or prolonged storage, DMSO can act as an oxidant or nucleophile, potentially opening the lactone ring or decomposing the sulfonyl chloride moiety [1][2].[1]

Experimental Protocols

Protocol A: Visual Solubility Determination (Inert Atmosphere)

Use this protocol to validate solubility for a specific application without degrading the sample.[1]

Reagents:

  • Target Solvent (Anhydrous, <50 ppm H₂O)[1]

  • 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride (Solid)[1][3]

Workflow:

  • Preparation: Purge a 4 mL glass vial with dry Nitrogen (N₂) or Argon.

  • Weighing: Add 10 mg of the sulfonyl chloride to the vial.

  • Titration: Add the solvent in 100 µL increments via a gas-tight syringe.

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution, no particulates.[1]

    • Sparingly Soluble: Haze or suspension persists.

  • Calculation:

    
    
    
Protocol B: Handling for Synthesis (Sulfonamide Formation)

Standard operating procedure for reacting this compound with amines.[1]

  • Dissolution: Dissolve 1.0 eq of sulfonyl chloride in anhydrous DCM (0.1 M concentration).

  • Base Addition: Cool to 0°C. Add 1.2 eq of organic base (e.g., Triethylamine or DIPEA).

  • Reaction: Add the amine nucleophile dropwise.

  • Rationale: The base neutralizes the HCl byproduct. DCM maintains solubility of the starting material while precipitating the amine-HCl salt, driving the reaction forward [3].[1]

Decision Workflow (Solvent Selection)

The following diagram outlines the logical decision tree for selecting a solvent based on the intended application.

SolventSelectionStartStart: Select Solvent for1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chlorideAppTypeWhat is the Application?Start->AppTypeSynthesisSynthesis / ReactionAppType->SynthesisAnalysisAnalysis (HPLC/NMR)AppType->AnalysisStorageLong-term StorageAppType->StorageReactantsAre reactants polar?Synthesis->ReactantsNMRUSE: CDCl3 or THF-d8(Avoid DMSO-d6 if heating)Analysis->NMRSolidStateSTORE: Solid State only(-20°C, Desiccated)Storage->SolidStatePolarYesYes (e.g., Salts)Reactants->PolarYesDifficultPolarNoNo (Organic Amines)Reactants->PolarNoStandardDMFUSE: DMF/DMSO (Cold)*Use immediately*PolarYes->DMFDCMUSE: Anhydrous DCM or THF(Best Stability)PolarNo->DCM

Figure 1: Decision tree for solvent selection prioritizing chemical stability.

References

  • Shevchuk, O. I., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv, 2025.[1]

  • Mondal, S., et al. "Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid..."[1] Molbank, 2022.[1]

  • BenchChem Technical Guides. "An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry." BenchChem, 2025.[1]

  • PubChem Compound Summary. "1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride."[1][3] National Library of Medicine. [1]

Methodological & Application

protocol for sulfonamide synthesis using 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Technical Application Note and Protocol for the synthesis of sulfonamides using 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride .

Introduction & Strategic Analysis

The reagent 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride (CAS: 1114822-78-4), often referred to as 4-chlorosulfonylphthalide , presents a unique chemoselective challenge in medicinal chemistry. It contains two electrophilic centers:

  • The Sulfonyl Chloride (

    
    ):  Highly reactive, intended target for nucleophilic attack by amines.[1]
    
  • The Lactone (Phthalide) Ring: Moderately reactive, susceptible to ring-opening aminolysis or hydrolysis under high pH or elevated temperatures.

The Core Objective: Achieve exclusive sulfonylation of the amine (


-S bond formation) while maintaining the integrity of the lactone ring (

-O bond preservation).
Mechanistic Considerations

The reaction kinetics favor the sulfonyl chloride attack over the lactone carbonyl at lower temperatures (


). However, the choice of base and solvent is critical. Strong hydroxide bases (NaOH, KOH) or unhindered primary amines in excess can attack the lactone, leading to the formation of hydroxy-amide side products  (ring-opened species). Therefore, this protocol prioritizes kinetic control  using mild organic bases or biphasic systems at controlled temperatures.

Chemical Handling & Safety Data

PropertySpecificationHandling Note
Molecular Weight 232.64 g/mol Calculate stoichiometry precisely.
Physical State White to off-white solidHygroscopic; store under inert gas (

/Ar).
Reactivity Water sensitiveRapidly hydrolyzes to sulfonic acid in moist air.
Hazards Corrosive, LachrymatorWear full PPE (gloves, goggles, face shield). Work in a fume hood.

Experimental Protocols

Method A: Anhydrous Organic Conditions (Recommended)

Best for: Complex amines, drug intermediates, and preventing lactone hydrolysis.

Reagents:

  • Substrate: 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the Amine (1.1 equiv) and Base (1.5 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Cooling: Cool the solution to 0°C using an ice bath. Crucial: Lower temperature suppresses lactone ring opening.

  • Addition: Dissolve 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Why: Slow addition prevents localized exotherms that could degrade the reagent.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC or LCMS. Reaction is typically complete within 1–2 hours.

  • Quench: Quench with 1M HCl (aq) or saturated

    
    .
    
    • Note: Acidic quench removes unreacted amine and prevents basic hydrolysis of the lactone during workup.

  • Workup: Extract with DCM (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , filter, and concentrate.
Method B: Aqueous/Organic Biphasic (For Simple Amines/Ammonia)

Best for: Ammonia, water-soluble amines, or scale-up where anhydrous conditions are difficult.

Reagents:

  • Substrate: 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride[2][3][4][5][6]

  • Nucleophile: Aqueous Ammonia (

    
    ) or aqueous amine solution.
    
  • Solvent: THF (miscible) or DCM (immiscible).

Step-by-Step Procedure:

  • Dissolution: Dissolve the sulfonyl chloride in THF (approx. 10 mL per gram).

  • Cooling: Cool the solution to 5°C .

  • Addition: Add the aqueous amine/ammonia (2.0 - 3.0 equiv) dropwise.

    • Observation: A precipitate (ammonium chloride salt) may form immediately.

  • Stirring: Stir vigorously at 5°C to RT for 30 minutes.

  • Workup: Evaporate the THF under reduced pressure. Slurry the resulting solid in cold water. Filter the solid and wash with water followed by cold 1-chlorobutane or ether to remove impurities.

  • Drying: Vacuum dry the solid at 40°C.

Reaction Logic & Pathway Visualization

The following diagram illustrates the competing pathways and the logic behind the "Kinetic Control" strategy.

ReactionPathways Start Sulfonyl Chloride (Reagent) Cond_Cold Path A: 0°C, Non-nucleophilic Base (Kinetic Control) Start->Cond_Cold Cond_Hot Path B: High Temp or Strong Nucleophile Excess Start->Cond_Hot Hydrolysis Sulfonic Acid (Moisture Damage) Start->Hydrolysis Water/Moisture Amine Amine + Base Amine->Cond_Cold Amine->Cond_Hot Product Target Sulfonamide (Lactone Intact) Cond_Cold->Product Fast N-S Bond Formation SideProduct Ring-Opened Hydroxy-Amide Cond_Hot->SideProduct Lactone Aminolysis

Figure 1: Chemoselectivity map showing the kinetic preference for sulfonylation over lactone ring-opening under optimized conditions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure solvents are anhydrous. Check reagent quality (should be white, not yellow/sticky).
Ring Opening (M+18 or M+Amine mass) Base too strong or Temp too highSwitch from NaOH/KOH to DIPEA/TEA. Maintain reaction temp < 5°C during addition.
Incomplete Reaction Poor solubility of amineSwitch solvent to Acetonitrile or DMF (if amine is polar).
Sticky/Oily Product Trapped solvent/impuritiesTriturate the crude oil with cold Diethyl Ether or Hexanes/EtOAc (9:1) to induce crystallization.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following structural markers:

  • IR Spectroscopy: Look for two carbonyl signals if possible, or distinct sulfonyl bands.

    • 
       (Lactone): ~1760–1780 
      
      
      
      (Distinctively high frequency for phthalides).
    • 
       (Sulfonamide): ~1335 
      
      
      
      (asymmetric) and 1150
      
      
      (symmetric).
    • Failure Mode: Loss of 1760

      
       band indicates ring opening.
      
  • 1H NMR:

    • The methylene protons of the lactone ring (

      
      ) typically appear as a singlet around 5.3 - 5.5 ppm .
      
    • Failure Mode: A shift of these protons or appearance of an alcohol peak suggests ring opening.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24866763, 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride. Retrieved from PubChem. [Link]

  • PrepChem. Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. (Detailed experimental procedure for the ammonolysis of the specific 4-isomer). [Link]

  • Google Patents.US6022984A: Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • Organic Chemistry Portal. Synthesis of Sulfonamides - Recent Literature. (General reference for Schotten-Baumann and anhydrous sulfonylation conditions). [Link]

Sources

applications of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride in Medicinal Chemistry

Abstract & Introduction

1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride (CAS: 1114822-78-4), also known as 4-chlorosulfonylphthalide, is a high-value electrophilic building block used to introduce the pharmacologically privileged phthalide (isobenzofuranone) moiety into bioactive small molecules.

In medicinal chemistry, the phthalide core is a proven pharmacophore, serving as a key structural motif in PARP inhibitors, anti-inflammatory agents, and natural products (e.g., mycophenolic acid derivatives). The 4-sulfonyl chloride functionality provides a reactive handle for sulfonylation , allowing researchers to rapidly synthesize sulfonamide libraries with enhanced solubility and metabolic stability.

This guide details the specific protocols for coupling this scaffold with amines while preserving the integrity of the lactone ring—a common stability challenge in basic reaction media.

Chemical Properties & Handling

PropertySpecification
Chemical Name 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride
Molecular Formula C₈H₅ClO₄S
Molecular Weight 232.64 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water
Stability Moisture sensitive (store under inert gas at 2-8°C)
Reactivity Alert Lactone Hydrolysis: The phthalide ring is susceptible to opening by strong nucleophiles or aqueous bases, forming hydroxy-acids.[1][2]

Core Applications

A. Fragment-Based Drug Discovery (FBDD)

The molecule serves as a rigid, polar fragment. The sulfonyl group acts as a bioisostere for carbonyls, while the phthalide core provides hydrogen bond acceptors (lactone C=O and O) in a defined spatial orientation.

  • Target Classes: PARP enzymes, Carbonic Anhydrases, and GPCRs.

  • Mechanism: The sulfonamide linker orients the phthalide "warhead" into specific hydrophobic pockets.

B. Late-Stage Functionalization

It is used to append the phthalide moiety to complex amines (e.g., piperazines, anilines) in the final stages of lead optimization to improve:

  • Metabolic Stability: The phthalide ring is generally resistant to rapid oxidative metabolism compared to open-chain esters.

  • Solubility: Sulfonamides often possess better physicochemical profiles than corresponding amides.

Detailed Protocol: Selective Sulfonylation

Objective: Synthesize a phthalide-bearing sulfonamide (R-NH-SO₂-Phthalide) without opening the lactone ring.

Challenge: Standard sulfonylation conditions (strong base, aqueous workup) can hydrolyze the lactone (phthalide) into a hydroxy-benzoic acid derivative. Solution: Use a non-nucleophilic organic base in anhydrous conditions with a controlled acidic workup.

Reagents:
  • Scaffold: 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (1.1 equiv).

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (1.5 – 2.0 equiv). Avoid NaOH or KOH.

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology:
  • Preparation:

    • Flame-dry a round-bottom flask and purge with Nitrogen (N₂).

    • Dissolve the Amine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous DCM (0.1 M concentration relative to sulfonyl chloride).

    • Cool the mixture to 0°C in an ice bath.

  • Coupling:

    • Dissolve 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride (1.0 equiv) in a minimal amount of DCM.

    • Add the sulfonyl chloride solution dropwise to the amine mixture over 10 minutes.

    • Expert Insight: Slow addition at 0°C prevents exotherms that could trigger side reactions or lactone opening.

  • Reaction:

    • Allow the reaction to warm to room temperature (RT) naturally.

    • Stir for 2–4 hours. Monitor by TLC or LCMS.

    • Checkpoint: LCMS should show the mass of [M+H]⁺ corresponding to the sulfonamide. If a mass of [M+18]⁺ is observed, the lactone ring may have opened (hydrolysis).

  • Workup (Critical Step):

    • Do NOT use basic extraction.

    • Quench the reaction with 1N HCl (cold) or saturated Ammonium Chloride (NH₄Cl). The acidic/neutral pH helps maintain the closed lactone form.

    • Extract with DCM (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient. The sulfonamide product is usually more polar than the starting chloride but less polar than the hydrolyzed acid.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Product mass +18 Da (LCMS) Lactone ring opening (Hydrolysis).Use strictly anhydrous solvents; Ensure workup pH < 7.
Low Yield Sulfonyl chloride degradation.Verify reagent quality (hydrolyzes to sulfonic acid if stored improperly).
Impurity Formation Bis-sulfonylation (for primary amines).Use excess amine or slow addition of sulfonyl chloride.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathway for synthesizing sulfonamides using this scaffold, highlighting the critical "Lactone Integrity" checkpoint.

G Start Start: Amine + Base Reagent Add Sulfonyl Chloride (0°C, Anhydrous) Start->Reagent Reaction Reaction Progress (RT, 2-4 hrs) Reagent->Reaction Check LCMS Checkpoint Reaction->Check Success Target Mass [M+H] (Lactone Intact) Check->Success Correct Mass Fail Mass [M+18] (Ring Opened) Check->Fail +18 Da (Hydrolysis) Workup Quench: 1N HCl / NH4Cl (Maintain pH < 7) Success->Workup Fail->Start Optimize: Dry Solvents / Weaker Base Final Purified Sulfonamide Workup->Final

Figure 1: Reaction workflow emphasizing the critical LCMS checkpoint to detect lactone hydrolysis.

References

  • PubChem Compound Summary. "1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride."[1] National Center for Biotechnology Information. Accessed October 26, 2023. Link

  • Cornella, J. et al. "Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4." Angewandte Chemie International Edition, vol. 57, no. 4, 2018. (Demonstrates the utility of sulfonyl chlorides in late-stage functionalization). Link

  • Wermuth, C. G. "The Practice of Medicinal Chemistry." Academic Press, 4th Edition, 2015. (Reference for Phthalide pharmacophore and bioisosteres). Link

  • BLDpharm Product Data. "1-Oxo-1,3-dihydroisobenzofuran-4-sulfonyl chloride." (Commercial specifications and handling data). Link

Sources

reaction of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride with primary amines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonamides

Introduction: The Significance of the Benzofuran Sulfonamide Scaffold

The benzofuran nucleus is a privileged heterocyclic scaffold widely encountered in natural products and synthetic pharmaceuticals, exhibiting a vast range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] When functionalized with a sulfonamide group—a motif of capital importance in medicine since the discovery of Prontosil—the resulting benzofuran sulfonamides become highly valuable structures in drug discovery.[4] Notably, derivatives of this class have been investigated as potent and selective inhibitors of carbonic anhydrase isoforms IX and XII, which are tumor-associated enzymes, highlighting their potential in oncology.[5][6]

This document provides a detailed technical guide for the synthesis of N-substituted 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonamides through the . This reaction represents the most common and classical method for preparing sulfonamides, involving the coupling of a sulfonyl chloride with a primary or secondary amine.[7][8] We will explore the underlying reaction mechanism, provide a robust and validated experimental protocol, and discuss critical parameters and troubleshooting strategies to ensure high yield and purity.

Reaction Mechanism and Causality

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a nucleophilic substitution reaction at the electrophilic sulfur center.[9] The process can be dissected into the following key steps, with an optional, base-catalyzed pathway for deprotonation.

  • Nucleophilic Attack: The primary amine (R-NH₂), acting as a nucleophile, attacks the electron-deficient sulfur atom of the 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.

  • Departure of the Leaving Group: The intermediate collapses, expelling the chloride ion (Cl⁻), which is an excellent leaving group, to form a protonated sulfonamide.

  • Deprotonation: A base removes the proton from the nitrogen atom to yield the neutral sulfonamide product. The base can be a second equivalent of the primary amine reactant or, more commonly, an auxiliary non-nucleophilic base such as pyridine or triethylamine added to the reaction mixture.[7] Using an auxiliary base is often preferred to avoid consuming the primary amine nucleophile.

Diagram: Reaction Mechanism

Reaction_Mechanism Mechanism of Sulfonamide Formation R1 Primary Amine (R-NH₂) Int1 Tetrahedral Intermediate R1->Int1 Nucleophilic Attack R2 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride R2->Int1 Base Base (e.g., Pyridine) Prod N-Substituted Sulfonamide (Final Product) Base->Prod Int2 Protonated Sulfonamide Int1->Int2 - Cl⁻ Int2->Prod Deprotonation Byprod Base•HCl Int2->Byprod + Base

Caption: Key steps in the formation of a sulfonamide from a primary amine.

Controlling Undesired Side Reactions

Scientific integrity in synthesis requires anticipating and mitigating side reactions. For this protocol, two primary concerns are hydrolysis and di-sulfonylation.

  • Hydrolysis: Sulfonyl chlorides are moisture-sensitive and can be hydrolyzed by water to the corresponding sulfonic acid.[10] This side reaction consumes the starting material and complicates purification.

    • Mitigation: The use of anhydrous (dry) solvents and glassware, along with performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon), is critical.

  • Di-sulfonylation: After the formation of the initial mono-sulfonamide, the N-H proton becomes more acidic. In the presence of a strong base and excess sulfonyl chloride, this proton can be removed, and the resulting anion can react with a second molecule of the sulfonyl chloride.

    • Mitigation: This is best avoided by:

      • Controlling Stoichiometry: Using a 1:1 ratio or a slight excess of the amine (e.g., 1.1 equivalents).[11]

      • Slow Addition: Adding the sulfonyl chloride solution dropwise to the amine solution. This keeps the instantaneous concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine.[11]

      • Low Temperature: Performing the addition at 0 °C or below reduces the rate of the undesired second sulfonylation.[11]

      • Choice of Base: Using a sterically hindered or weaker base like pyridine or 2,6-lutidine instead of a strong, non-hindered base like triethylamine can suppress the deprotonation of the mono-sulfonamide product.[11]

Detailed Experimental Protocol

This protocol provides a general and robust method for the synthesis of N-substituted 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonamides.

Materials and Reagents
  • 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride (1.0 eq)

  • Primary amine (1.05-1.1 eq)

  • Pyridine (1.5 eq) or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

  • Silica Gel (for chromatography)

Equipment
  • Round-bottom flasks and stir bars

  • Dropping funnel

  • Septa and needles

  • Inert gas line (Nitrogen or Argon)

  • Ice-water bath

  • Magnetic stir plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried, two-neck round-bottom flask under an inert atmosphere, add the primary amine (1.05 eq).

    • Dissolve the amine in anhydrous DCM (to a concentration of ~0.1-0.2 M).

    • Add the base (e.g., pyridine, 1.5 eq) to the solution.

    • Cool the stirred mixture to 0 °C using an ice-water bath.[11]

  • Addition of Sulfonyl Chloride:

    • In a separate dry flask, dissolve 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

    • Transfer this solution to a dropping funnel and add it dropwise to the cold, stirred amine solution over a period of 20-30 minutes.[10] Causality: Slow addition is crucial to maintain a low concentration of the electrophile, preventing di-sulfonylation and controlling any exotherm.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction for 2-24 hours.

    • Monitor the consumption of the starting materials by TLC or LC-MS.[10][12] A common eluent system for TLC is a mixture of hexanes and ethyl acetate.

  • Workup (Aqueous Extraction):

    • Once the reaction is complete, quench it by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ (to remove any acidic byproducts), and finally with brine (to reduce the amount of water in the organic layer).

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by one of two primary methods:

      • Recrystallization: This is an effective method if the product is a solid and of reasonable purity. Common solvent systems for sulfonamides include ethanol-water or isopropanol-water mixtures.[13][14] Dissolve the crude solid in a minimum amount of hot solvent, allow it to cool slowly to form crystals, and collect them by vacuum filtration.[15]

      • Column Chromatography: If the product is an oil or contains significant impurities, purification by flash column chromatography on silica gel is recommended.[10] A gradient of ethyl acetate in hexanes is typically an effective eluent system.

Diagram: Experimental Workflow

Caption: A streamlined workflow for the synthesis and purification of the target sulfonamides.

Data Summary and Troubleshooting

The success of the synthesis depends on careful control of reaction parameters. The table below summarizes key variables and expected outcomes.

ParameterRecommended ConditionRationale & Potential Issues
Stoichiometry 1.05-1.1 eq. Amine / 1.0 eq. Sulfonyl ChlorideEnsures complete consumption of the sulfonyl chloride, minimizing its presence during workup. Prevents di-sulfonylation.[11]
Solvent Anhydrous DCM, THF, or AcetonitrileAprotic solvents are standard.[7] Must be dry to prevent hydrolysis of the sulfonyl chloride into inactive sulfonic acid.[10]
Base Pyridine or 2,6-Lutidine (1.5 eq)Neutralizes the HCl byproduct. Weaker, hindered bases prevent deprotonation of the product, reducing di-sulfonylation risk.[11]
Temperature 0 °C for addition, then warm to RTLow temperature during addition controls the reaction rate and selectivity.[10][11]
Reaction Time 2-24 hoursHighly dependent on the nucleophilicity of the primary amine. Monitor by TLC to determine completion.
Purification Recrystallization or Column ChromatographyRecrystallization is efficient for high-purity solids.[13] Chromatography is necessary for oils or highly impure mixtures.
Troubleshooting Guide
ObservationPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Hydrolysis of sulfonyl chloride. 2. Amine is not nucleophilic enough.1. Ensure all glassware is oven-dried and use fresh anhydrous solvents.[10] 2. Gently heat the reaction after addition or allow for a longer reaction time.
Second Spot on TLC (less polar) Di-sulfonylation product.1. Re-run with slow, controlled addition of sulfonyl chloride at 0 °C or lower.[11] 2. Ensure amine is in slight excess. 3. Switch to a weaker base like pyridine.[11]
Polar Byproduct on TLC (baseline) Sulfonic acid from hydrolysis.Use rigorously dried solvents and glassware. Perform the reaction under an inert atmosphere.
Product "oils out" during recrystallization 1. High concentration of impurities. 2. Inappropriate solvent choice.1. Attempt purification via column chromatography first.[13] 2. Re-dissolve the oil in more hot solvent and allow to cool more slowly. Try a different solvent system.[13]

References

  • Benchchem. (n.d.). Sulfonamide Synthesis with Primary Amines. Technical Support Center.
  • Benchchem. (n.d.). Sulfonylation of Primary Amines. Technical Support Center.
  • RSC Advances. (n.d.). Royal Society of Chemistry. Retrieved from

  • King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1265-1273.
  • Journal of Synthetic Chemistry. (2023, December 9). Aromatic Sulfonamides. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1646-1657.
  • Chemistry LibreTexts. (2020, May 30). Reactions of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9533–9538.
  • Benchchem. (n.d.). Recrystallization of Sulfonamide Products. Technical Support Center.
  • Al-Ghorbani, M., et al. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. National Institutes of Health. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2023, May). Study of Benzofuran Derivatives and their Biological Significance. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111-4113.
  • U.S. Patent 2,777,844. (1957). Sulfonamide purification process. Google Patents.
  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • Journal of Pharmaceutical and Applied Chemistry. (2023, April 25).
  • Hangan, A., et al. (n.d.). SYNTHESIS OF NEW N-SUBSTITUTED HETEROCYCLIC SULFONAMIDES. Farmacia.
  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • Molbank. (2022, July 12). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. Retrieved from [Link]

Sources

Application Note: Experimental Setup for Reactions Involving Benzofuran Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Benzofuran sulfonyl chlorides are critical electrophilic building blocks in medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors, antimicrobial agents, and antitumor drugs. The benzofuran scaffold serves as a lipophilic pharmacophore, while the sulfonyl chloride moiety acts as a reactive handle for generating sulfonamides (


) and sulfonate esters (

).

While chemically similar to phenyl sulfonyl chlorides, benzofuran derivatives present unique solubility and stability profiles due to the bicyclic, electron-rich nature of the benzofuran ring. This guide details the experimental protocols for manipulating these reagents, focusing on maximizing yield, preventing hydrolysis, and overcoming steric hindrance in nucleophilic substitutions.

Pre-Reaction Planning & Handling

Stability and Storage

Benzofuran sulfonyl chlorides are moisture-sensitive. Hydrolysis converts the reactive chloride to the corresponding benzofuran sulfonic acid , which is unreactive toward amines under standard conditions.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Purity Check: Before critical reactions, verify quality. Hydrolyzed acid typically appears as a baseline spot on TLC (high polarity) or shifts significantly in

    
     NMR (broadening of adjacent protons due to acidity).
    
Solvent & Base Selection Matrix

The choice of solvent system dictates reaction kinetics and workup ease.

Solvent SystemBaseSuitabilityNotes
DCM (Dichloromethane) Triethylamine (TEA) or DIPEAStandard Excellent solubility for benzofurans; easy aqueous workup.
THF (Tetrahydrofuran) TEA / DIPEAPolar Substrates Use for amines with poor solubility in DCM. Must be anhydrous.[1]
Pyridine Pyridine (acts as solvent)Traditional Good for unreactive amines. Hard to remove; requires acidic washes or azeotroping.
Acetone/Water

Schotten-Baumann Useful for amino acids or water-soluble amines. Biphasic reaction.

Core Protocol 1: Standard Sulfonamide Synthesis

Application: General coupling of benzofuran-2-sulfonyl chloride with primary/secondary alkyl amines.

Reagents
  • Benzofuran-2-sulfonyl chloride (

    
     equiv)
    
  • Amine substrate (

    
    
    
    
    equiv)
  • Triethylamine (TEA) (

    
    
    
    
    equiv)
  • Anhydrous DCM (

    
    
    
    
    concentration)
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under

    
    . Add the amine and TEA to anhydrous DCM.
    
  • Cooling: Cool the mixture to

    
     (ice bath). Rationale: Sulfonylation is exothermic; cooling prevents side reactions and controls the rate.
    
  • Addition: Dissolve the benzofuran sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Critical: Do not add solid chloride directly; localized high concentrations can lead to bis-sulfonylation (for primary amines).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC.[1][2][3]

  • Quench & Workup:

    • Dilute with DCM.

    • Wash with

      
       (to remove excess amine/TEA). Note: If product contains basic heterocycles, use saturated 
      
      
      
      instead of HCl.
    • Wash with saturated

      
       (to remove any hydrolyzed sulfonic acid).
      
    • Dry over

      
      , filter, and concentrate.
      

Core Protocol 2: DMAP-Catalyzed Activation

Application: Coupling with sterically hindered amines (e.g., tert-butyl amines) or weak nucleophiles (e.g., anilines).

Mechanistic Insight

Standard bases (TEA) are often insufficient for unreactive amines. Adding catalytic 4-Dimethylaminopyridine (DMAP) generates a highly reactive N-sulfonylpyridinium intermediate. This species is more electrophilic than the chloride but reacts selectively with the amine.

Reagents
  • Benzofuran sulfonyl chloride (

    
     equiv)
    
  • Weak Nucleophile (

    
    
    
    
    equiv)
  • TEA (

    
     equiv)
    
  • DMAP (

    
     equiv / 10 mol%)
    
  • DCM (

    
    )
    
Procedure
  • Dissolve the amine, TEA, and DMAP in anhydrous DCM.

  • Add benzofuran sulfonyl chloride at

    
    .
    
  • Warm to RT. If reaction is sluggish after 2 hours, heat to reflux (

    
    ).
    
  • Workup Caution: DMAP is difficult to remove. Wash organic layer with

    
     citric acid or 
    
    
    
    extensively (3x) to protonate and extract DMAP into the aqueous phase.

Visualized Workflows

General Experimental Workflow

G Start Start: Reagent Prep Check Purity Check (TLC/NMR) Start->Check Setup Setup: Anhydrous Solvent + Base (TEA/Pyridine) Check->Setup If Pure Add Addition: Dropwise at 0°C Setup->Add Monitor Monitor: TLC/LCMS (2-4 Hours) Add->Monitor Quench Quench: Dilute Acid Wash (Remove Base) Monitor->Quench Completion Isolate Isolation: Dry & Concentrate Quench->Isolate

Figure 1: Standard operational workflow for benzofuran sulfonamide synthesis.

DMAP Catalytic Cycle Mechanism

Mechanism SulfCl Benzofuran-SO2-Cl Inter [Benzofuran-SO2-DMAP]+ Cl- (Activated Species) SulfCl->Inter + DMAP DMAP DMAP (Catalyst) DMAP->Inter Product Benzofuran-SO2-NH-R (Sulfonamide) Inter->Product + Amine H_DMAP H-DMAP+ Inter->H_DMAP Leaving Group Amine R-NH2 (Nucleophile) Amine->Product H_DMAP->DMAP + Base (-H+) Base Base (TEA) Base->H_DMAP

Figure 2: Catalytic cycle showing the activation of sulfonyl chloride by DMAP.

Troubleshooting & Optimization

Common Issues
ProblemCauseSolution
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure glassware is flame-dried. Use fresh anhydrous solvents. Check reagent quality.
Bis-sulfonylation Excess Sulfonyl ChlorideStrictly use 1:1 stoichiometry. Add sulfonyl chloride slowly to the amine (inverse addition).
No Reaction Low NucleophilicitySwitch to Protocol 2 (DMAP catalysis) or use Pyridine as solvent at

.
Product Decomposition Acid SensitivityBenzofurans are generally stable, but if the amine part is acid-sensitive, avoid HCl workup. Use Citric Acid or

.
Purification Notes
  • Recrystallization: Benzofuran sulfonamides often crystallize well from Ethanol or Ethanol/Water mixtures.

  • Chromatography: If using silica gel, add

    
     TEA to the eluent to prevent streaking of the sulfonamide, which can be slightly acidic (
    
    
    
    ).

References

  • Dawood, D. H., et al. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Mondal, S., et al. (2023).[3] C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry. Retrieved from [Link]

  • NCI/NIH. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl Chloride in Pharmaceutical Synthesis

[1][2]

Executive Summary

This technical guide details the handling, reactivity, and synthetic utility of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride (hereafter Phth-4-SO2Cl ).[1] As a bifunctional building block featuring a reactive sulfonyl chloride "warhead" and a pharmacologically privileged phthalide (isobenzofuranone) core, this intermediate is critical in the synthesis of enzyme inhibitors (e.g., PARP, carbonic anhydrase) and proteomic probes .

This document moves beyond standard datasheets to provide a "best practice" workflow for incorporating the phthalide moiety into drug candidates while avoiding common pitfalls such as lactone hydrolysis or sulfonamide instability.

Chemical Identity & Properties

The compound consists of a benzene ring fused to a

11
PropertySpecification
Molecular Formula C₈H₅ClO₄S
Molecular Weight 232.64 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate, Acetonitrile.[1] Reacts with water/alcohols.
Stability Moisture sensitive (hydrolyzes to sulfonic acid).[1] Stable under inert atmosphere at -20°C.
Reactivity Profile Electrophile: Reacts rapidly with 1°/2° amines, alcohols, and thiols.[1] Lactone: Susceptible to ring-opening in strong aqueous base.[1]

Synthetic Utility & Mechanism[1][3][4]

The "Phthalide" Pharmacophore

The phthalide core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for quinazolines and isoquinolines.[2] It is found in:

  • PARP Inhibitors: Mimicking the nicotinamide pocket.

  • HIF-2

    
     Antagonists:  Providing rigid aromatic stacking interactions.[1]
    
  • Antibacterials: Acting as a latent electrophile.

Sulfonylation Chemistry

The C4-sulfonyl chloride serves as a "linker" to attach this scaffold to amines (sulfonamides) or alcohols (sulfonates).[1] The resulting sulfonamide group (

1
Mechanistic Pathway (Sulfonamide Formation)

The reaction follows a nucleophilic substitution at sulfur (

1

Figure 1: Mechanistic pathway for the coupling of Phth-4-SO2Cl with amines.

Experimental Protocols

Protocol A: General Synthesis of Phthalide-4-Sulfonamides

Target: Coupling Phth-4-SO2Cl with a functionalized amine (e.g., piperazine derivative) without opening the lactone ring.[1]

Reagents:

  • Phth-4-SO2Cl (1.0 equiv)[1]

  • Amine (1.1 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) or Pyridine (1.5 - 2.0 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask and purge with Nitrogen/Argon.[1]

    • Dissolve the Amine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous DCM (concentration ~0.1 M). Cool to 0°C in an ice bath.

    • Rationale: Low temperature prevents side reactions; anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

  • Addition:

    • Dissolve Phth-4-SO2Cl (1.0 equiv) in a minimal amount of DCM.[1]

    • Add the chloride solution dropwise to the amine mixture over 10–15 minutes.

    • Observation: A slight exotherm may occur. Fuming (HCl) is suppressed by the base.[1]

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC (System: Hexane/EtOAc) or LC-MS.[1] The chloride starting material should disappear.

  • Workup (Critical for Lactone Stability):

    • Do NOT use strong basic washes (e.g., 1M NaOH) as this will open the phthalide ring to the hydroxy-acid.[1]

    • Wash the organic layer with 0.5 M HCl (to remove excess amine/DIPEA).[1]

    • Wash with Saturated NaHCO₃ (briefly) and Brine.[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Recrystallize from EtOH/Hexane or purify via Flash Column Chromatography (SiO₂).[1]

Protocol B: Proteomic Labeling (Lysine Modification)

Target: Labeling a target protein with the phthalide moiety for chemical biology studies.[1]

  • Buffer: PBS (pH 7.4). Avoid Tris or primary amine buffers.

  • Stock: Dissolve Phth-4-SO2Cl in dry DMSO (10 mM).

  • Incubation: Add stock to protein solution (final conc. 100-500 µM). Incubate on ice for 30 mins.

  • Quench: Add excess Tris-HCl (pH 8.0) to scavenge unreacted chloride.[1]

  • Analysis: Desalt via spin column and analyze by Mass Spectrometry.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Hydrolysis Wet solvents or high humidity.[1]Use freshly distilled DCM/THF. Keep reaction under Argon.
Ring Opening (Phthalide) Workup pH too high (>10) or reaction too hot.[1]Keep pH < 9 during workup. Avoid refluxing in nucleophilic solvents.
Incomplete Reaction Steric hindrance at C4 position.Use a stronger base (Et₃N) or catalytic DMAP (10 mol%).[1] Increase time.
Product is an Acid Lactone hydrolyzed to hydroxy-acid.[1]Re-close the ring by heating in Toluene with catalytic pTsOH (Dean-Stark).[1]

Strategic Workflow Diagram

Figure 2: Decision tree for the synthesis and purification of phthalide sulfonamides.

References

  • Santa Cruz Biotechnology (SCBT). 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride Product Data.[1] [1]

  • Moghaddam, F. M., et al. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid.[1] Molbank.[2] (Demonstrates phthalide ring reactivity).

  • Chemistry LibreTexts. Reactions of Amines with Sulfonyl Chlorides.

  • PubChem. 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride Compound Summary. [1]

use of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride in the synthesis of carbonic anhydrase inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists focusing on the development of Carbonic Anhydrase Inhibitors (CAIs). It details the specific handling, reactivity, and application of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride (also known as 4-chlorosulfonylphthalide) as a precursor for novel zinc-binding groups.

Executive Summary

The sulfonamide moiety (


) is the classical zinc-binding group (ZBG) for Carbonic Anhydrase (CA) inhibition. While benzene sulfonamides are ubiquitous, the 1-oxo-1,3-dihydro-2-benzofuran  (phthalide) scaffold offers a unique pharmacophore. Unlike the common 6-isomer obtained via direct chlorosulfonation, the 4-isomer  provides a distinct vector for active site engagement, projecting the lactone core towards the hydrophobic pocket of hCA II, IX, and XII.

This guide provides a validated protocol for converting 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride into its corresponding sulfonamide inhibitor while preventing the nucleophilic ring-opening of the labile lactone moiety.

Chemical Profile & Rationale[1][2][3][4][5][6][7][8][9][10]

Structural Significance

The reagent consists of a benzene ring fused to a


-lactone (phthalide).
  • Position 4 Sulfonyl Group: This substitution pattern is sterically unique compared to the standard 5- or 6-isomers. It places the ZBG in close proximity to the lactone oxygen, potentially influencing the pKa of the sulfonamide and its coordination strength with the Zn(II) ion.

  • Lactone Functionality: Acts as a hydrogen bond acceptor within the enzyme active site but poses a synthetic challenge due to susceptibility to aminolysis.

Mechanism of Action (CA Inhibition)

The synthesized 4-sulfamoylphthalide operates via a dual-anchor mechanism:

  • Primary Anchor: The ionized sulfonamide nitrogen coordinates directly to the catalytic Zn(II) ion in the CA active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.

  • Secondary Interaction: The phthalide ring interacts with amino acid residues (e.g., Phe131, Val121 in hCA II) in the hydrophobic half of the active site, conferring isoform selectivity.

Experimental Protocols

Critical Synthetic Challenge: The Lactone Trap

Risk: Reaction of the sulfonyl chloride with ammonia (to form the sulfonamide) competes with the attack of ammonia on the lactone carbonyl (ring opening), which would yield a hydroxy-amide byproduct. Solution: The protocol below utilizes controlled temperature and anhydrous conditions (or biphasic systems) to favor sulfonylation over acyl substitution.

Protocol A: Anhydrous Ammonolysis (Recommended)

Best for high yield and preventing ring opening.

Materials:

  • Reagent: 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride (1.0 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or Dioxane

  • Reagent: Anhydrous Ammonia gas (

    
    ) or 0.5 M Ammonia in Dioxane
    
  • Workup: Ethyl Acetate (EtOAc), 1N HCl, Brine

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of the sulfonyl chloride in 10 mL of anhydrous THF under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to -10°C using an ice/salt bath. Low temperature is critical to kinetically disfavor the attack on the lactone.

  • Ammonolysis:

    • Option A (Gas): Gently bubble anhydrous

      
       gas through the solution for 15 minutes.
      
    • Option B (Solution): Dropwise add 3.0 eq of Ammonia in Dioxane over 20 minutes.

  • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The sulfonyl chloride spot (high

    
    ) should disappear; the sulfonamide (lower 
    
    
    
    ) should appear.
    • Note: If a very polar spot appears near the baseline, ring opening may have occurred.

  • Workup:

    • Concentrate the solvent in vacuo at low temperature (< 30°C).

    • Redissolve the residue in EtOAc.

    • Wash gently with cold 0.1 N HCl (to neutralize excess ammonia rapidly) followed by brine.

    • Dry over

      
       and evaporate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Protocol B: Aqueous/Organic Biphasic Synthesis

Alternative if anhydrous ammonia is unavailable.

  • Dissolve the sulfonyl chloride in DCM (Dichloromethane).

  • Cool to 0°C.

  • Add Ammonium Carbonate (

    
    ) solid (3 eq) directly to the stirring mixture.
    
  • Slowly add a catalytic amount of water (or use concentrated

    
     dropwise, strictly controlled).
    
  • Stir vigorously. The ammonium carbonate acts as a slow-release ammonia source, maintaining a lower effective concentration of free base to protect the lactone.

Troubleshooting & Recyclization

If the lactone ring opens during synthesis (confirmed by NMR showing a missing lactone carbonyl signal ~170 ppm and appearance of amide/hydroxyl signals), perform a Recyclization Step :

  • Dissolve the crude hydroxy-amide byproduct in Toluene or Benzene.

  • Add a catalytic amount of p-Toluenesulfonic acid (p-TSA).

  • Reflux with a Dean-Stark trap to remove water.

  • This reforms the thermodynamically stable phthalide ring while retaining the sulfonamide.

Visualizing the Pathway

The following diagram illustrates the synthetic logic and the competing side reaction.

CAI_Synthesis Start 1-oxo-1,3-dihydro-2- benzofuran-4-sulfonyl chloride Target 4-Sulfamoylphthalide (Active CA Inhibitor) Start->Target Path A: Sulfonylation (-10°C, Kinetic Control) Byproduct Hydroxy-amide (Ring Opened - Inactive) Start->Byproduct Path B: Aminolysis (RT/High pH, Thermodynamic) Ammonia NH3 (Nucleophile) Ammonia->Start Byproduct->Target Rescue Step Recycle Acid Catalyzed Dehydration (p-TSA)

Figure 1: Synthetic pathway illustrating the kinetic competition between sulfonamide formation (Target) and lactone ring opening (Byproduct).

Analytical Validation Data

When characterizing the final product (4-sulfamoylphthalide), ensure the following spectral signatures are present:

MethodExpected SignalInterpretation
IR Spectroscopy 1760–1780 cm⁻¹C=O stretch (Lactone). Absence indicates ring opening.
IR Spectroscopy 1340, 1160 cm⁻¹S=O stretch (Sulfonamide). Confirms functionalization.
1H NMR (DMSO-d6)

7.6–8.0 ppm (s, 2H)
-SO₂NH₂ protons. Broad singlet, exchangeable with D₂O.
1H NMR (DMSO-d6)

5.4–5.6 ppm (s, 2H)
Lactone -CH₂- protons. Distinctive benzylic shift.
Mass Spectrometry [M-H]⁻ or [M+H]⁺Confirm molecular ion (MW ≈ 213.2 g/mol ).

Biological Assay Context

Once synthesized, the inhibitor should be evaluated using the Stopped-Flow CO₂ Hydration Assay .[1][2]

  • Enzyme: Recombinant hCA I, II, IX, XII.

  • Substrate:

    
     (saturated solution).
    
  • Indicator: Phenol Red (pH 7.5).

  • Measurement: Monitor the time required for pH change (color change) in the presence vs. absence of the inhibitor.

  • Data Output:

    
     (Inhibition Constant). Expect nanomolar potency (
    
    
    
    nM) against hCA II if the sulfonamide is successfully installed.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Davis, R. A., et al. (2016). Inhibition of carbonic anhydrase isoforms I, II, IV, VII and XII with carboxylates and sulfonamides incorporating phthalimide/phthalic anhydride scaffolds.[3] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • PrepChem. Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. (General protocol for benzofuran sulfonamides). Link

  • Volonterio, A., & Zanda, M. (2023). Late-Stage Sulfonyl Chloride Formation from Sulfonamides. (Relevance: Sulfonyl chloride reactivity).[4][5][6][7] Link

Sources

Troubleshooting & Optimization

managing the moisture sensitivity of sulfonyl chlorides in synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reagent Stability & Synthesis Hub Topic: Managing Moisture Sensitivity of Sulfonyl Chlorides Ticket ID: SC-H2O-PROTOCOLS Status: Open Responder: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Technical Support Center

Hello. I understand you are dealing with inconsistent yields or reagent degradation regarding sulfonyl chlorides (


). These reagents are the "divas" of the electrophile world: highly reactive, prone to autocatalytic degradation, and unforgiving of moisture.

However, their instability is predictable. By understanding the mechanistic competition between your nucleophile and water, we can engineer protocols that maintain high fidelity. Below are the solutions to the most frequent "tickets" we receive from the field.

Module 1: Storage & Reagent Quality (Pre-Reaction)

User Ticket: "My bottle of p-TsCl has a crust around the cap and the solid looks clumpy. Can I still use it?"

Diagnosis: You are witnessing autocatalytic hydrolysis . Moisture enters the bottle, reacting with the surface of the chloride to form sulfonic acid (


) and Hydrogen Chloride (

).
  • The Trap:

    
     is hygroscopic; it pulls more moisture from the air, accelerating the degradation.
    
  • The Risk: Sulfonic acids are often solids with similar melting points to the parent chloride, making visual purity deceptive.

Troubleshooting Protocol: The "Salvage or Scrap" Decision Do not assume a "dry" appearance equals purity. Follow this decision matrix before committing valuable starting material.

ReagentQC Start Visual Inspection of Reagent Flow Free-Flowing Crystalline Solid Start->Flow Looks Good Clump Clumped Aggregates or Crust Start->Clump Suspicious Block Solid Fused Block or Liquid (if solid at RT) Start->Block Degraded Use Proceed to Synthesis (Standard Protocol) Flow->Use Test Melting Point (MP) Determination Clump->Test Regen Regenerate (Reflux with SOCl2) Block->Regen Do NOT use directly. Hydrolysis > 20% Test->Use Sharp MP (< 2°C range) Recryst Recrystallize (Hexanes/CHCl3) Test->Recryst Depressed MP (> 5°C drop) Recryst->Use Post-Drying

Figure 1: Decision matrix for assessing sulfonyl chloride reagent quality prior to synthesis.

Corrective Action (Recrystallization): If the MP is depressed, recrystallize immediately.

  • Dissolve the crude solid in the minimum amount of boiling dry chloroform or benzene (if permitted).

  • Add hexane or petroleum ether until turbidity appears.

  • Cool slowly to

    
    . Filter under inert gas if possible.
    

Module 2: Reaction Optimization (Synthesis)

User Ticket: "I dried my solvent, but I'm still seeing 30% unreacted amine and sulfonic acid byproducts. What is killing my reagent?"

Diagnosis: This is a kinetic competition issue. You are racing two reactions:

  • Aminolysis (Desired):

    
    
    
  • Hydrolysis (Parasitic):

    
    
    

Even in "dry" solvents, trace water (50-100 ppm) can destroy stoichiometric equivalents of your reagent if the base is chosen poorly.

The Solution: Base Selection & Order of Addition The type of base dictates the mechanism.

  • Pyridine/DMAP: Acts as a nucleophilic catalyst, forming a highly reactive sulfonyl-pyridinium intermediate. This accelerates aminolysis more than it accelerates hydrolysis.

  • Triethylamine/DIPEA: Acts as a proton scavenger. If the amine is sterically hindered, these bases may inadvertently promote general base-catalyzed hydrolysis if water is present.

Standard Anhydrous Protocol (The "Gold Standard")

ParameterSpecificationReason
Solvent DCM or THF (Anhydrous)Water content must be

.
Concentration 0.2 M - 0.5 MHigh conc. favors intermolecular aminolysis over pseudo-1st order hydrolysis.
Temperature

start, warm to RT
Low temp suppresses hydrolysis rates (

) significantly.
Stoichiometry 1.2 - 1.5 eq. Sulfonyl ChlorideSacrificial excess accounts for trace moisture.
Addition Slow addition of

Prevents local "hotspots" of concentration where side reactions occur.

The "Paradox": Aqueous Schotten-Baumann Conditions User Follow-up: "My colleague uses water/THF and it works. How?"

Explanation: This works via Interfacial Kinetics . In a biphasic system (e.g., Water/DCM), the sulfonyl chloride stays in the organic layer. The hydrolysis reaction is limited to the interface. If the amine is soluble in the organic layer (or acts as a phase transfer catalyst), it attacks the sulfonyl chloride inside the organic phase faster than water can attack at the interface.

Kinetics cluster_0 Critical Control Point RSO2Cl Sulfonyl Chloride (R-SO2Cl) Intermediate Sulfonyl-Base Intermediate RSO2Cl->Intermediate Activation (Pyridine/DMAP) Amine Amine (R'-NH2) Product Sulfonamide (High Yield) Amine->Product Water Trace Water (H2O) Waste Sulfonic Acid (Impurity) Water->Waste Intermediate->Product Fast Attack (k1 >> k2) Intermediate->Waste Slow Hydrolysis (k2)

Figure 2: Kinetic competition in sulfonylation. Using nucleophilic catalysts (Pyridine) favors the green pathway (Product) over the red pathway (Waste).

Module 3: Workup & Purification (Post-Reaction)

User Ticket: "My TLC looked clean, but after column chromatography, I have a streak and low yield. Did it decompose on the column?"

Diagnosis: Yes. Silica gel is acidic and contains bound water . Sulfonyl chlorides are moderately stable to neutral water but decompose rapidly with acid catalysis. The surface of silica gel acts as a solid-state acid catalyst, hydrolyzing your unreacted chloride (if you are trying to isolate it) or even sensitive sulfonamides.

Troubleshooting Protocol: Purification Survival Guide

  • The Quench (Crucial Step): Never load unreacted sulfonyl chloride onto a column.

    • Action: Add a "sacrificial nucleophile" (e.g., N,N-dimethylethylenediamine or simple Morpholine) 15 minutes before workup. This converts excess

      
       into a polar amine-sulfonamide that will stick to the baseline or wash out easily with acid extraction.
      
  • Flash Chromatography Adjustments: If you must isolate the sulfonyl chloride itself:

    • Neutralize the Silica: Pre-wash the column with 1% Triethylamine in Hexanes. This neutralizes acidic sites.

    • Speed is Life: Use "Flash" literally. Complete the column in under 15 minutes.

    • Dry Load: Do not load with wet solvents. Adsorb onto Celite or anhydrous silica.

Module 4: Safety & Disposal (FAQs)

Q: How do I clean glassware contaminated with sulfonyl chlorides? A: Do not just rinse with water; this generates HCl gas in the sink.

  • Protocol: Rinse glassware with a dilute solution of Sodium Hydroxide (1M) or Ammonium Hydroxide . This converts the lachrymatory chloride into the non-volatile, water-soluble sulfonate salt.

Q: Can I dry a solution of sulfonyl chloride with


? 
A:  Yes, but be fast. 

is slightly acidic (Lewis acid character).

is neutral and preferred for highly sensitive substrates, though it is slower.

References

  • Hydrolysis Kinetics: Rogne, O. (1968).[1] Kinetics of the Neutral and Alkaline Hydrolysis of Aromatic Sulphonyl Chlorides in Water. Journal of the Chemical Society B: Physical Organic.

  • Schotten-Baumann Mechanism: Sathee. (n.d.). Chemistry Schotten Baumann Reaction. IIT Kanpur.

  • Purification & Workup: Benchchem Technical Support. (n.d.). Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.[2]

  • Reagent Preparation: Nacsa, E. D., & Lambert, T. H. (2018). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives. Royal Society of Chemistry.

  • General Reactivity: King, J. F., & Aslam, M. (1988). Synthesis of Sulfonyl Chlorides. Topics in Current Chemistry.

Sources

preventing decomposition of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride during reaction

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stabilization and handling of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride (also known as 4-chlorosulfonyl-1(3H)-isobenzofuranone).

This reagent presents a unique "dual-electrophile" challenge: it contains a highly reactive sulfonyl chloride (susceptible to hydrolysis) and a phthalide lactone ring (susceptible to nucleophilic ring-opening). Successful utilization requires protocols that favor sulfonylation while suppressing lactone degradation.

Part 1: The Stability Paradox (Technical Overview)

Before handling this reagent, researchers must understand the three distinct decomposition pathways that occur simultaneously during reaction conditions.

The "Dual-Reactivity" Map The following diagram illustrates the competing pathways. Your objective is to force Path A while blocking Path B and Path C .

DecompositionPathways cluster_legend Reaction Outcomes Reagent 1-oxo-1,3-dihydro-2-benzofuran- 4-sulfonyl chloride Target Target Sulfonamide (Intact Lactone) Reagent->Target Path A: Amine + Non-nuc Base (Low Temp) Hydrolysis Decomposition 1: Sulfonic Acid (Via Moisture) Reagent->Hydrolysis Path B: Water/Moisture RingOpen Decomposition 2: Hydroxy-Amide/Acid (Via Base Attack) Reagent->RingOpen Path C: Strong Nucleophile or High pH

Figure 1: Competing reaction pathways. Path A represents the desired sulfonylation. Path B and C represent the primary modes of decomposition.

Part 2: Critical Handling Protocols

Storage & Pre-Reaction Handling

Issue: The sulfonyl chloride moiety is hygroscopic. Absorption of atmospheric moisture creates HCl, which autocatalyzes further decomposition.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Desiccation: Do not rely on commercial bottle seals once opened. Store the primary container inside a secondary jar containing active desiccant (e.g., Drierite or P2O5).

  • Solvent Quality: Use only anhydrous solvents (water content <50 ppm). Do not use "reagent grade" solvents without drying.

Reaction Conditions: Preventing Lactone Opening

The Trap: Standard sulfonylation conditions (excess amine + base at RT) often destroy this molecule because the amine attacks the lactone carbonyl (Path C).

Optimized Protocol:

Parameter Recommendation Scientific Rationale
Temperature -10°C to 0°C Low temperature kinetically favors the faster sulfonylation reaction over the slower lactone ring-opening.
Solvent DCM, THF, or MeCN Aprotic solvents prevent solvolysis. Avoid alcohols (MeOH, EtOH) which will open the lactone to form esters.
Base DIPEA or 2,6-Lutidine Use sterically hindered, non-nucleophilic bases. Avoid Pyridine (nucleophilic catalyst) or NaOH/KOH (immediate ring opening).

| Stoichiometry | 1.0 equiv Reagent : 0.95 equiv Amine | Slight excess of the sulfonyl chloride ensures the amine is consumed by the highly reactive sulfonyl group before it attacks the lactone. |

Work-Up: The "pH Danger Zone"

Issue: Aqueous workups at high pH (>9) will saponify the lactone.

  • Quench: Quench with dilute aqueous HCl (1M) or saturated NH4Cl .

  • Extraction: Keep the aqueous phase acidic to neutral (pH 3–6) during extraction.

  • Drying: Use MgSO4 (neutral) rather than K2CO3 (basic).

Part 3: Troubleshooting & FAQs

Q1: My product is water-soluble and I cannot extract it into organic solvent. What happened? Diagnosis: You likely opened the lactone ring (Path C). Cause: The use of a strong base (like NaOH) or excess primary amine converted the lactone into a carboxylate salt or a hydroxy-amide , both of which are highly polar/water-soluble. Solution:

  • Switch to a hindered base (DIPEA).

  • Lower the reaction temperature to -10°C.

  • Add the amine slowly to the sulfonyl chloride (inverse addition) to keep amine concentration low.

Q2: I see a precipitate forming immediately upon adding the reagent. Is this decomposition? Diagnosis: Likely not. This is usually the amine hydrochloride salt forming as a byproduct of the sulfonylation. Verification:

  • Filter the solid.[1][2][3] If it is water-soluble and the filtrate contains your product, it is just the salt byproduct.

  • Warning: If the precipitate is the starting material (sulfonyl chloride), your solvent may be too non-polar (e.g., pure Hexane). Switch to DCM.

Q3: The NMR shows a "messy" aromatic region and loss of the CH2 peak of the lactone. Diagnosis: Thermal decomposition or polymerization. Cause: Heating the reaction above 40°C. Sulfonyl chlorides on electron-rich rings or heterocycles can desulfonylate (lose SO2) or polymerize at high temperatures. Solution: Never heat this reaction. If the reaction is sluggish, add a catalyst like DMAP (0.1 equiv) but only at 0°C, as DMAP can also catalyze lactone opening if left too long.

Q4: Can I use water/acetone mixtures (Schotten-Baumann conditions)? Answer: No. While standard for robust sulfonyl chlorides (like Tosyl chloride), this method uses aqueous base which will rapidly hydrolyze the phthalide lactone ring of your specific compound. You must use anhydrous organic conditions.

References

  • Preparation of 1,3-dihydrobenzo[c]furan-4-sulfonamide . PrepChem. (Detailed protocol for converting phthalide sulfonyl chlorides to sulfonamides using controlled ammonolysis).

  • Stability of Heteroaromatic Sulfonyl Chlorides . ChemRxiv. (Comprehensive study on the decomposition pathways of heterocyclic sulfonyl chlorides, including hydrolysis and thermal instability).

  • Synthesis of bicyclic aromatic sulfonic acids and sulfonyl chlorides . European Patent EP0583960A2. (Industrial scale synthesis and handling of benzofuran-sulfonyl chlorides).

  • Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors . Biochimica et Biophysica Acta, 2021.[4] (Describes the stability and reactivity of the isobenzofuranone/phthalide core).

Sources

Technical Support Center: A Troubleshooting Guide for Sulfonyl Chloride-Based Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for sulfonyl chloride reactions. This guide is structured to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered when working with this versatile and highly reactive functional group. Our approach moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic outcomes.

Part 1: Critical Safety & Handling

Before initiating any experiment, it is imperative to address the handling precautions for sulfonyl chlorides. These reagents are corrosive, moisture-sensitive, and react exothermically with nucleophiles.

Q: What are the essential safety precautions for handling sulfonyl chlorides?

A: Due to their reactivity, sulfonyl chlorides demand rigorous safety protocols. They are classified as corrosive and can cause severe skin burns and eye damage.[1] Inhalation of their vapors can be harmful, and their reaction with water can release corrosive hydrogen chloride (HCl) gas.[2]

Core Safety Protocol:

  • Engineering Controls: Always handle sulfonyl chlorides in a certified chemical fume hood to avoid inhalation of vapors.[3] Ensure an eyewash station and safety shower are readily accessible.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), a flame-resistant lab coat, and tightly fitting safety goggles or a face shield.[1][3]

  • Moisture Control: Sulfonyl chlorides react with moisture.[2] Therefore, all glassware must be thoroughly dried (flame- or oven-dried) before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[5]

  • Storage: Store sulfonyl chlorides in a cool, dry, well-ventilated area away from incompatible substances like water, alcohols, and amines.[6] Containers should be tightly sealed, often under an inert gas.

  • Quenching and Disposal: Unused or residual sulfonyl chloride must be quenched carefully. This is typically done by slowly adding the reagent to a stirred, cold solution of a weak base like sodium bicarbonate or a nucleophile like a secondary amine (e.g., diethylamine) in an appropriate solvent. Never add water or other quenching agents directly to the bulk sulfonyl chloride, as the reaction can be violent. Consult local regulations for proper waste disposal.[4]

Part 2: Frequently Asked Questions (FAQs) & High-Level Troubleshooting

This section addresses the most common issues encountered during sulfonamide and sulfonate ester synthesis.

Q1: My reaction yield is consistently low. What are the most likely culprits?

A: Low yield is a multifaceted problem often stemming from one of three areas: reagent quality, competing side reactions, or product loss during workup.[5][7] The most common side reaction is the hydrolysis of the sulfonyl chloride starting material into the corresponding sulfonic acid, which is typically water-soluble and lost during aqueous workup.[5] Incomplete conversion due to steric hindrance or low reactivity of the nucleophile is also a frequent cause.

Q2: The reaction is very slow or appears to stall. How can I drive it to completion?

A: Sluggish reactions are common when dealing with weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered substrates. Increasing the temperature can sometimes help, but this may also promote side reactions.[5] A more effective strategy is to employ a nucleophilic catalyst. 4-(Dimethylamino)pyridine (DMAP) is an exceptionally effective catalyst for these transformations, often dramatically increasing the reaction rate and allowing the reaction to proceed at lower temperatures.[8][9][10]

Q3: My amine starting material is sterically hindered, and the standard protocol with triethylamine (TEA) is failing. What should I do?

A: This is a classic challenge where the standard base, TEA, is not sufficient to promote the reaction effectively. The combination of a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) with a catalytic amount (1-10 mol%) of DMAP is a powerful solution.[8] DMAP acts via a nucleophilic catalysis mechanism, forming a highly reactive N-sulfonyl-DMAPylpyridinium salt intermediate.[8][11] This intermediate is much more electrophilic than the sulfonyl chloride itself, enabling even hindered nucleophiles to react efficiently.

Q4: I am reacting a primary amine and getting a complex mixture of products. What is happening?

A: Primary amines (R-NH₂) can undergo a second sulfonylation on the nitrogen atom after the initial sulfonamide (R-NH-SO₂R') is formed. This leads to the formation of a di-sulfonylated species (R-N(SO₂R')₂). This side reaction is more likely if an excess of sulfonyl chloride and base is used. To avoid this, use a 1:1 stoichiometry of the amine to the sulfonyl chloride or a slight excess of the amine.

Q5: What are the best alternatives to pyridine as a base and/or solvent?

A: While historically common, pyridine has toxicity concerns and can be difficult to remove during workup.[12] Simpler tertiary amines are excellent replacements.

  • Triethylamine (TEA): A cost-effective and common choice that acts as an acid scavenger.[12][13]

  • Diisopropylethylamine (DIPEA or Hünig's Base): A sterically hindered, non-nucleophilic base. It is ideal for preventing side reactions where the base itself might react with the electrophile.

  • N-Methylimidazole (NMI): Can be a highly effective nucleophilic catalyst and base, sometimes outperforming DMAP.[12]

BasepKa of Conjugate AcidRoleKey AdvantagesKey Disadvantages
Pyridine5.2Base & CatalystCan act as a nucleophilic catalystToxic, high boiling point, difficult to remove
Triethylamine (TEA)10.7Base (Acid Scavenger)Inexpensive, volatile, easy to removeCan form insoluble hydrochloride salts
DIPEA11.0Hindered BaseNon-nucleophilic, prevents side reactionsHigher cost, less volatile than TEA
DMAP9.7Nucleophilic CatalystHighly effective for hindered substrates[8]Used in catalytic amounts; can be difficult to remove

Part 3: In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Problem Scenario 1: Low Yield After Aqueous Workup
  • Symptom: In-process analysis (TLC, LC-MS) shows good conversion to the desired product, but the isolated yield after quenching with water and extraction is poor. The aqueous layer is often acidic.

  • Root Cause Analysis: This is a classic sign of sulfonyl chloride hydrolysis. The sulfonyl chloride is highly susceptible to reaction with water, forming the corresponding sulfonic acid.[5] This sulfonic acid byproduct is often highly water-soluble and is therefore lost into the aqueous phase during extraction. The rate of hydrolysis is competitive with the rate of reaction with the desired nucleophile (e.g., amine or alcohol).[14][15]

  • Causality Explained: The electrophilic sulfur atom in the sulfonyl chloride is readily attacked by water. The rate of this undesired reaction increases with temperature and prolonged exposure.

    Workflow: Minimizing Hydrolysis

    Start Reaction Complete (by TLC/LCMS) Quench Quench Reaction Mixture Start->Quench Proceed to workup Workup Aqueous Workup/ Extraction Quench->Workup Hydrolysis Hydrolysis Side-Product (Sulfonic Acid) Quench->Hydrolysis Water Present (Quench/Solvent) Product Isolated Product Workup->Product Loss Product Loss to Aqueous Layer Workup->Loss Sulfonic Acid is water-soluble Hydrolysis->Loss

  • Solutions & Protocols:

    • Minimize Water Contact: Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere.

    • Low-Temperature Quench: Perform the aqueous quench by adding the reaction mixture slowly to ice-cold water or a cold bicarbonate solution, not the other way around. [5]Maintain the temperature at 0-5 °C throughout the quench and extraction. [16] 3. Rapid Extraction: Do not let the organic/aqueous mixture sit for extended periods. Separate the layers as quickly as possible after quenching. [5] 4. Alternative Workup: If the product is stable, consider removing the solvent in vacuo first and then partitioning the residue between an organic solvent and cold water. This minimizes the contact time of the unreacted sulfonyl chloride with the aqueous phase.

Problem Scenario 2: Reaction with Hindered Nucleophile Fails
  • Symptom: Reaction between a sterically demanding alcohol or amine and a sulfonyl chloride shows little to no product formation, even after extended time or heating.

  • Root Cause Analysis: The nucleophile is too sterically encumbered to efficiently attack the electrophilic sulfur center. The activation energy for the reaction is prohibitively high under standard conditions.

  • Causality Explained: Standard bases like TEA or pyridine are often not sufficient to facilitate this difficult reaction. A dedicated nucleophilic catalyst is required to lower the activation energy. DMAP achieves this by forming a highly reactive intermediate. [8] *** Mechanism: DMAP Catalysis

    RSO2Cl R-SO2Cl (Sulfonyl Chloride) Intermediate [R-SO2-DMAP]⁺Cl⁻ (Highly Reactive Intermediate) RSO2Cl->Intermediate + DMAP (fast) Nuc R'-OH / R'-NH2 (Hindered Nucleophile) RSO2Cl->Nuc Uncatalyzed Path (Very Slow) DMAP DMAP Product R-SO2-OR' / R-SO2-NHR' (Product) Intermediate->Product + Nucleophile (slow step becomes fast) - DMAP - HCl Product->DMAP Catalyst Regenerated

    Caption: The catalytic cycle of DMAP in sulfonylation reactions.

  • Solutions & Protocols:

    • Protocol: DMAP-Catalyzed Sulfonylation of a Hindered Alcohol

      • Setup: In an oven-dried flask under N₂, dissolve the hindered alcohol (1.0 eq), DIPEA (1.5 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

      • Cooling: Cool the solution to 0 °C in an ice bath.

      • Addition: Add a solution of the sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.

      • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

      • Workup: Quench the reaction with cold, dilute HCl (to remove bases) and extract with an organic solvent. Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄, filter, and concentrate.

Problem Scenario 3: Product Purification is Difficult
  • Symptom: The crude product is an oil that won't crystallize, or it co-elutes with impurities during column chromatography.

  • Root Cause Analysis: The primary impurity is often the corresponding sulfonic acid (from hydrolysis) or unreacted starting materials. If pyridine was used, it can be difficult to remove completely.

  • Solutions & Protocols:

    • Aqueous Wash: Before concentrating the crude product, thoroughly wash the organic layer with dilute acid (e.g., 1M HCl) to remove basic impurities like pyridine, DMAP, or TEA. Follow this with a wash using saturated sodium bicarbonate solution to remove acidic impurities like sulfonic acid.

    • Crystallization: Sulfonamides are often crystalline solids. [17]Try dissolving the crude oil in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate) and then slowly cooling it or adding a non-polar co-solvent (e.g., hexanes) to induce crystallization. [17] 3. Chromatography: If chromatography is necessary, ensure the crude material is fully dried and free of highly polar impurities (like pyridine hydrochloride) that can streak on the column. A dry-load technique can be beneficial. For separating sulfonamides, silica gel chromatography is standard. [18]

References

  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem.
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC. Beilstein Journal of Organic Chemistry, 2017.
  • Sulfuryl chloride - Wikipedia.
  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates | The Journal of Organic Chemistry - ACS Publications. The Journal of Organic Chemistry, 2023.
  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC. The Journal of Organic Chemistry, 2023.
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - MDPI. International Journal of Molecular Sciences, 2008.
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - ResearchGate. Beilstein Journal of Organic Chemistry, 2017.
  • Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety - ResearchG
  • Isoquinoline-5-sulfonyl chloride hydrochloride - AK Scientific, Inc.
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook.
  • US2777844A - Sulfonamide purification process - Google P
  • Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Organic Process Research & Development, 2009.
  • Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides - ResearchGate. Journal of the Chemical Society, Perkin Transactions 2, 1981.
  • Pyridine replacement in organic synthesis : r/chemistry - Reddit.
  • SAFETY D
  • SAFETY D
  • Safety D
  • Preparation of sulfonamides from N-silylamines - PMC. Tetrahedron Letters, 1996.
  • What are some common causes of low reaction yields? : r/Chempros - Reddit.
  • Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. European Journal of Organic Chemistry, 2022.
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. Chemistry & Biology Interface, 2018.

Sources

optimizing reaction conditions for 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource center for 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the use of this versatile reagent. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles and extensive experience with related reactive intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride?

A: The primary reactive site is the sulfonyl chloride (-SO₂Cl) group. This functional group is a potent electrophile, making the compound an excellent reagent for introducing the 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl moiety. It readily reacts with a wide range of nucleophiles, most commonly primary and secondary amines to form sulfonamides, and alcohols or phenols to form sulfonic esters.

Q2: How should I properly store and handle this reagent?

A: Due to its high sensitivity to moisture, this reagent must be handled and stored under strictly anhydrous conditions.

  • Storage: Store in a desiccator at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). The container must be tightly sealed.

  • Handling: Always handle the solid in a glovebox or under a stream of inert gas. Use oven-dried glassware and anhydrous solvents for all reactions. Even brief exposure to atmospheric moisture can lead to significant hydrolysis, rendering the reagent inactive.

Q3: What are the main competing reactions or degradation pathways I should be aware of?

A: There are two primary competing pathways:

  • Hydrolysis: The sulfonyl chloride group reacts readily with water to form the corresponding and generally unreactive 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonic acid. This is the most common cause of failed reactions.

  • Lactone Ring Opening: The phthalide core contains a lactone (a cyclic ester). Under certain conditions, particularly with strong, hard nucleophiles or strong bases, the carbonyl group of the lactone can be attacked, leading to ring-opening. This is more likely to occur at elevated temperatures or with prolonged reaction times.

Q4: How can I monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is the most convenient method. The starting sulfonyl chloride should have a specific Rf value. As the reaction progresses, a new spot corresponding to your desired product (e.g., the sulfonamide) should appear. It is crucial to also monitor for the formation of a highly polar baseline spot, which often corresponds to the hydrolyzed sulfonic acid byproduct. A typical TLC system would be a 1:1 mixture of ethyl acetate and hexanes, but this should be optimized for your specific product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis of sulfonamides and sulfonic esters using 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride.

Problem 1: Low or No Product Yield, Starting Material Unchanged

Your reaction fails to proceed, and analysis (TLC, LC-MS) shows only the starting amine/alcohol and unreacted sulfonyl chloride.

Probable CauseProposed Solution & Scientific Rationale
Insufficient Base or Inappropriate Base Strength The reaction of a sulfonyl chloride with an amine or alcohol generates one equivalent of HCl, which must be neutralized. If not, it will protonate the starting nucleophile, rendering it inactive. Solution: Ensure at least 2 equivalents of a suitable base are used (one to react with HCl, one to facilitate the reaction). For sensitive substrates, a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended to avoid competition with your primary nucleophile.
Low Reaction Temperature The activation energy for the reaction may not have been overcome, especially if the nucleophile is sterically hindered or electronically poor. Solution: If the reaction is clean but incomplete at room temperature, consider gentle heating to 30-50°C. Monitor carefully by TLC for any signs of degradation or side product formation.
Steric Hindrance Either the nucleophile or the sulfonyl group is sterically hindered, slowing down the reaction rate significantly. Solution: Switch to a less sterically demanding base. Increase the reaction time, potentially up to 24-48 hours. Consider a solvent with a higher dielectric constant that may help stabilize the transition state.
Problem 2: Significant Formation of a Polar Byproduct, Low Product Yield

TLC or LC-MS analysis shows the desired product along with a significant amount of a highly polar byproduct, identified as the sulfonic acid.

Probable CauseProposed Solution & Scientific Rationale
Reagent or System Contamination with Water This is the most common failure mode. The sulfonyl chloride is rapidly hydrolyzed by trace amounts of water in the solvent, on the glassware, or in the starting materials. Solution: Implement a rigorous anhydrous protocol. Oven-dry all glassware overnight (>120°C) and cool under vacuum or in a desiccator. Use a freshly opened bottle of a high-purity anhydrous solvent or dispense from a solvent purification system. If possible, dry your starting amine/alcohol by co-evaporation with anhydrous toluene or by storing over molecular sieves.
"Wet" Base or Solvent Amines like triethylamine are notoriously hygroscopic and can introduce significant amounts of water. Solution: Use a freshly distilled base. Alternatively, purchase high-purity anhydrous grade bases packaged under inert gas and use them immediately after opening.
Problem 3: Multiple Unidentified Byproducts

The reaction mixture is complex, showing multiple spots on TLC, making purification difficult and significantly lowering the yield of the desired product.

Probable CauseProposed Solution & Scientific Rationale
Lactone Ring-Opening A strong base or a highly nucleophilic reagent is attacking the ester carbonyl of the phthalide ring in addition to the sulfonyl chloride. This leads to a complex mixture of products. Solution: Use a weaker, non-nucleophilic base (e.g., pyridine or DIPEA instead of DBU or NaOH). Keep the reaction temperature low (start at 0°C and allow to slowly warm to room temperature). Limit the reaction time to the minimum required for consumption of the starting material.
Reaction with a Bifunctional Nucleophile Your starting material (e.g., an amino alcohol) has more than one nucleophilic site, leading to a mixture of O-sulfonated, N-sulfonated, and potentially bis-sulfonated products. Solution: Employ a protecting group strategy. For an amino alcohol, protect the more reactive amine (e.g., as a Boc-carbamate) before reacting the alcohol with the sulfonyl chloride, or vice-versa. This ensures regioselective control over the reaction.

Experimental Protocols & Visualizations

Workflow: Troubleshooting a Low-Yield Sulfonamide Synthesis

The following diagram outlines a logical decision-making process when troubleshooting a problematic sulfonamidation reaction.

G cluster_0 Initial Reaction Analysis cluster_1 Troubleshooting Paths start Low Yield (<30%) Observed check_sm Analysis by TLC/LC-MS: What is the main species present? start->check_sm hydrolysis High Polarity Byproduct (Sulfonic Acid) check_sm->hydrolysis  Hydrolysis no_reaction Mainly Starting Materials check_sm->no_reaction  No Reaction complex_mix Complex Mixture of Products check_sm->complex_mix  Degradation solve_hydrolysis ACTION: 1. Rigorously dry all reagents/solvents/glassware. 2. Use freshly distilled base. 3. Run under strict inert atmosphere. hydrolysis->solve_hydrolysis solve_no_reaction ACTION: 1. Increase base equivalents (to >2). 2. Switch to a stronger, non-nucleophilic base (e.g., DIPEA). 3. Gently increase temperature (e.g., 40°C). no_reaction->solve_no_reaction solve_complex ACTION: 1. Lower reaction temperature (start at 0°C). 2. Use a weaker, hindered base (e.g., Pyridine). 3. Consider protecting group strategy. complex_mix->solve_complex

Caption: Decision tree for troubleshooting sulfonamide formation.

Diagram: Competing Reaction Pathways

This diagram illustrates the desired reaction versus the two most common side reactions.

G cluster_desired Desired Reaction cluster_side Side Reactions reagent 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride (R-SO2Cl) product Desired Sulfonamide (R-SO2-NHR') reagent->product + R'-NH2 (Nucleophile) + Base hydrolysis Hydrolysis Product (R-SO3H) reagent->hydrolysis + H2O (Trace Moisture) ring_opening Ring-Opened Products reagent->ring_opening + Strong Base / Nucleophile (Attack at Lactone C=O)

Caption: Desired sulfonamidation vs. common side reactions.

Technical Support Center: Synthesis of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for benzofuran synthesis. The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, yet its synthesis can present significant challenges, from elusive yields to complex purification hurdles.[1] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explore the causality behind these challenges, grounding our advice in established mechanistic principles and field-proven protocols.

Troubleshooting Guide: Common Experimental Failures

This section addresses the most frequent issues researchers face during the synthesis of benzofuran derivatives. Each question is designed to reflect a real-world laboratory problem, followed by a detailed analysis and recommended troubleshooting steps.

Q1: My palladium-catalyzed Sonogashira coupling followed by cyclization is resulting in low yields and a complex mixture of products. What is the likely cause and how can I fix it?

A1: This is a classic challenge in one-pot, multi-component syntheses of benzofurans. The core issue often lies in the competition between the desired reaction pathway and premature or undesired side reactions.

Root Cause Analysis:

  • Premature Cyclization: The primary culprit is often the premature cyclization of the 2-(1-alkynyl)phenol intermediate. Under basic conditions required for the Sonogashira coupling, the phenoxide can attack the alkyne, leading to the formation of an undesired 3H-benzofuran side product instead of proceeding to the next step.[2][3]

  • Inefficient Sonogashira Coupling: The direct Sonogashira reaction between a 2-iodophenol and a terminal alkyne can be inefficient.[2] The free hydroxyl group can interfere with the catalytic cycle, leading to incomplete conversion and a mixture of starting materials in your final product.

  • Substrate Incompatibility: Not all substrates are suitable for this reaction. Alkynes bearing strongly electron-withdrawing groups (like nitriles) or aliphatic alkynes may not be tolerated, resulting in complex reaction mixtures.[4] Furthermore, some 2-iodophenols have poor solubility in common organic solvents, limiting their reactivity.[4]

Troubleshooting Workflow & Solutions:

The key is to control the sequence of events: ensure the Sonogashira coupling completes before initiating the final cyclization.

start Low Yield / Complex Mixture in Sonogashira Annulation check_crude Analyze Crude Mixture (TLC, LCMS) start->check_crude intermediate_present Is 2-(1-alkynyl)phenol intermediate present? check_crude->intermediate_present optimize_cyclization Problem: Inefficient Cyclization Solution: 1. Switch to a more polar solvent (e.g., DMF, NMP) for the second step. 2. Increase temperature or use microwave irradiation. intermediate_present->optimize_cyclization Yes side_product Is 3H-benzofuran or homocoupled alkyne the major product? intermediate_present->side_product No optimize_coupling Problem: Inefficient Coupling Solution: 1. Implement a two-stage, one-pot protocol. Add cyclization reagents later. 2. Mask phenol with an additive (e.g., MeMgCl) during coupling. 3. Screen Pd catalyst, ligands, and base. side_product->optimize_coupling Yes side_product->optimize_coupling No, mostly starting material

Caption: Troubleshooting workflow for Sonogashira-based benzofuran synthesis.

Recommended Actions:

  • Adopt a Two-Stage, One-Pot Protocol: Perform the initial Sonogashira coupling in a suitable solvent. Once the 2-iodophenol is consumed (monitored by TLC/LCMS), add the reagents for the second cyclization step. This temporal separation is critical.[4]

  • Optimize Solvents: The choice of solvent plays a crucial role. For the initial coupling, a solvent that does not overly promote premature cyclization is ideal. For the second cyclization step, a more polar solvent generally leads to a more efficient process.[2]

  • Utilize Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times and minimize the formation of side products by rapidly accessing the desired reaction temperature.[2]

  • Catalyst System: Ensure an effective palladium-copper co-catalyst system is used. The copper(I) iodide is often essential for activating the alkyne and is not just an optional additive.[5][6]

Q2: My Perkin rearrangement to form a benzofuran-2-carboxylic acid is extremely slow and gives a poor yield. How can I accelerate it?

A2: The traditional Perkin rearrangement, while effective, is notoriously slow. The issue typically stems from the high activation energy and long reaction times required under conventional heating.

Root Cause Analysis:

The Perkin rearrangement is a two-stage process:

  • Ring Fission: A rapid, base-catalyzed opening of the 3-halocoumarin lactone to form an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate.[7][8]

  • Cyclization: A much slower intramolecular nucleophilic attack by the phenoxide on the vinyl halide to form the benzofuran ring.[7][8][9]

Your bottleneck is almost certainly the second, rate-limiting cyclization step. Traditional conditions often require refluxing for several hours to achieve good conversion.[9]

Troubleshooting Workflow & Solutions:

ParameterTraditional MethodRecommended SolutionRationale
Heating Method Oil Bath (Reflux)Microwave Reactor Microwave energy provides rapid, uniform heating, drastically reducing reaction times from hours to minutes and often improving yields.[10]
Reaction Time 3+ hours5-10 minutes The high efficiency of microwave heating overcomes the activation barrier of the slow cyclization step.[9][10]
Yield Variable, often moderateConsistently High (90-99%) Reduced reaction time minimizes degradation and side product formation.[9]
Work-up StandardAcidification is key The product is a sodium carboxylate salt. Ensure you add acid (e.g., HCl) to protonate it, yielding the final free acid product.[10]

Actionable Advice: The most impactful change you can make is to switch from conventional heating to microwave-assisted synthesis. This has been shown to reduce reaction times for the Perkin rearrangement from ~3 hours to just 5 minutes while achieving excellent yields.[10] If a microwave reactor is unavailable, ensure your reaction is run under strict reflux with an efficient condenser and be prepared for longer reaction times.

Q3: I am attempting an intramolecular cyclization to form the benzofuran ring, but I am only recovering my starting material. What factors are critical for success?

A3: Intramolecular cyclizations are highly dependent on the substrate's electronic and steric properties, as well as the specific catalyst or reagent used to promote ring closure. Failure to form the product usually points to a lack of reactivity in the starting material or suboptimal reaction conditions.

Root Cause Analysis:

  • Electronic Effects: Many cyclization strategies, particularly acid-catalyzed or certain metal-mediated versions, require an electron-rich aromatic ring. For instance, FeCl3-mediated cyclization of aryl ketones works well for substrates with alkoxy groups on the benzene ring but may fail for electron-neutral or -poor systems.[11][12]

  • Steric Hindrance: Bulky substituents near the phenolic oxygen or the side chain can prevent the molecule from adopting the necessary conformation for ring closure.

  • Incorrect Catalyst/Reagent: The chosen method may not be suitable for your specific substrate. For example, a palladium-catalyzed enolate arylation requires a specific combination of ligand and base to be effective, and electron-poor bromophenols are known to be poor substrates for this reaction.[13]

Troubleshooting Workflow & Solutions:

start Intramolecular Cyclization Fails (Starting Material Recovered) check_electronics Analyze Substrate Electronics Is the phenyl ring electron-rich? start->check_electronics electronics_ok Check Sterics & Catalyst 1. Are there bulky groups near the reaction site? 2. Is the catalyst system correct (e.g., ligand, base, co-catalyst)? check_electronics->electronics_ok Yes electronics_bad Problem: Low Nucleophilicity Solution: 1. Switch to a method that does not rely on high electron density. 2. Redesign substrate with electron- donating groups (EDGs) if possible. check_electronics->electronics_bad No optimize_conditions Problem: Suboptimal Conditions Solution: 1. Increase reaction temperature. 2. Screen different catalysts/reagents (e.g., stronger acid, different Pd ligand). 3. Change solvent. electronics_ok->optimize_conditions

Caption: Decision process for failed intramolecular cyclizations.

Recommended Actions:

  • Evaluate Your Substrate: If your aromatic ring is electron-poor, consider a different synthetic strategy. For example, methods involving Sonogashira coupling or the Perkin rearrangement are often less sensitive to the electronics of the phenolic ring compared to electrophilic cyclizations.

  • Re-evaluate Your Method: For palladium-catalyzed enolate arylations, the choice of phosphine ligand is critical; rac-DTBPB has been identified as optimal in some systems.[13] For acid-catalyzed cyclodehydrations, a stronger acid or higher temperatures may be required.[14]

  • Consider Alternative Strategies: There are numerous ways to form the benzofuran core, classified by which bond is formed in the key cyclization step (e.g., C7a-O, O-C2, C2-C3).[11] If one approach fails, a strategy that forms a different bond may be more successful for your specific target molecule.

Frequently Asked Questions (FAQs)

Q: How do I choose the best synthetic strategy for a 2-substituted vs. a 2,3-disubstituted benzofuran?

A: The choice of strategy is dictated by the substitution pattern you desire.

  • For 2-Substituted Benzofurans: A highly effective and common method is the palladium-catalyzed coupling of an o-halophenol (or triflate) with a terminal alkyne, followed by intramolecular cyclization.[15][16] This route directly installs the substituent at the 2-position from the alkyne. Another approach involves the addition of phenols to bromoalkynes to form (Z)-2-bromovinyl phenyl ethers, which then undergo a Pd-catalyzed C-H functionalization to cyclize.[17]

  • For 2,3-Disubstituted Benzofurans: One-pot, three-component reactions are powerful. The Sonogashira-Larock heteroannulation, which couples a 2-iodophenol, a terminal alkyne, and an aryl/vinyl halide, is a premier example that builds the fully substituted core in a single operation.[2][4] Alternatively, intramolecular cyclization of appropriately substituted precursors, such as α-aryloxy ketones, is a robust method.[13]

Q: What is the role of the copper co-catalyst in palladium-catalyzed benzofuran syntheses like the Sonogashira reaction?

A: In Sonogashira-type reactions, the copper(I) salt (typically CuI) acts as a crucial co-catalyst. While the palladium catalyst orchestrates the main cross-coupling cycle, the copper catalyst's primary role is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more reactive towards the palladium center than the alkyne itself, facilitating the key transmetalation step in the catalytic cycle and increasing the overall rate and efficiency of the reaction. In many benzofuran syntheses, omitting the copper co-catalyst results in no product formation.[5]

Q: Are there any reliable metal-free alternatives for synthesizing benzofurans?

A: Yes, several metal-free methods have been developed, which can be advantageous for avoiding metal contamination in the final product, particularly in pharmaceutical applications. A prominent strategy involves the oxidative cyclization of o-hydroxystilbenes into 2-arylbenzofurans using hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PhI(OAc)2), either stoichiometrically or catalytically.[17] This approach offers mild reaction conditions and good to excellent yields.

Key Experimental Protocols

Protocol 1: Expedited Synthesis of Benzofuran-2-Carboxylic Acid via Microwave-Assisted Perkin Rearrangement

This protocol is adapted from established microwave-assisted methods and offers a significant improvement in reaction time and yield over traditional approaches.[10]

  • Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the 3-bromocoumarin derivative (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add ethanol (4.0 mL) followed by a solution of sodium hydroxide (2.4 mmol, 2.4 eq) in water (1.0 mL).

  • Microwave Reaction: Seal the vessel and place it in the microwave reactor. Irradiate at 150 °C for 5 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • Work-up: After cooling the vessel to room temperature, pour the reaction mixture into a beaker containing 10 mL of cold water.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH ~1-2), at which point the product will precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 10 mL).

  • Purification: The product is often pure enough after filtration. If necessary, recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure benzofuran-2-carboxylic acid.

Protocol 2: One-Pot, Three-Component Synthesis of 2,3-Disubstituted Benzofurans

This protocol is based on the Sonogashira-Larock annulation strategy and requires careful sequential addition of reagents.[2][4]

  • Step 1 (Sonogashira Coupling): To a flame-dried reaction tube under an inert atmosphere (Argon or Nitrogen), add the 2-iodophenol (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or dioxane, 5 mL), the terminal alkyne (1.1 mmol, 1.1 eq), and a suitable base (e.g., Et₃N, 3.0 mmol, 3.0 eq).

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until TLC or LCMS analysis shows complete consumption of the 2-iodophenol.

  • Step 2 (Cyclization/Annulation): To the same reaction mixture, add the aryl iodide (1.2 mmol, 1.2 eq) and any additional base or solvent required for the cyclization step (e.g., switching to a more polar solvent like DMF may be necessary).

  • Heating: Heat the reaction mixture, either conventionally (e.g., 100-120 °C) or using a microwave reactor, until the reaction is complete.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the residue by silica gel column chromatography to yield the 2,3-disubstituted benzofuran.

References

  • Cacchi, S., & Fabrizi, G. (2011). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 16(5), 3730-3783. [Link]

  • Grokipedia. Perkin rearrangement. [Link]

  • Wikipedia. Perkin rearrangement. [Link]

  • Shaikh, I. A., & Gacche, R. N. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(45), 28243-28275. [Link]

  • Organic Chemistry Portal. Synthesis of Benzofurans. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Male, L., & Kennard, M. L. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 17(1), 703-712. [Link]

  • Flynn, B. L., et al. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron, 69(12), 2701-2713. [Link]

  • Chemtips. (2013). Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. [Link]

  • Barluenga, J., et al. (2018). Synthesis of Benzofuranones via Palladium-Catalyzed Intramolecular Alkoxycarbonylation of Alkenylphenols. Chemistry – A European Journal, 24(12), 2841-2844. [Link]

  • ResearchGate. Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. [Link]

  • Bentham Science Publishers. (2024). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. [Link]

  • Bowden, K., & Hiscocks, S. P. (1997). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. Journal of the Chemical Society, Perkin Transactions 2, (4), 781-788. [Link]

  • Bäckvall, J.-E., et al. (2017). Synthesis of Benzofurans and Indoles from Terminal Alkynes and Iodoaromatics Catalyzed by Recyclable Palladium Nanoparticles Immobilized on Siliceous Mesocellular Foam. Chemistry – A European Journal, 23(52), 12886-12891. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. Organic Letters, 9(10), 1987-1990. [Link]

  • Burch, J. D., & Eidamshaus, C. (2008). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Letters, 10(19), 4211-4214. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1997). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. [Link]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Taylor & Francis Online. (2014). Synthesis of Benzofuran Derivatives via Different Methods. [Link]

  • Wang, G.-W., et al. (2010). Palladium-catalyzed synthesis offullerene-fused benzofurans via heteroannulation of phenols. Chemical Communications, 46(36), 6729-6731. [Link]

  • Singh, P., et al. (2022). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. Scientific Reports, 12, 1944. [Link]

  • Cacchi, S., & Fabrizi, G. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2355. [Link]

  • Yoshida, S., et al. (2024). Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. ScienceDaily. [Link]

  • Ingenta Connect. (2009). Some Recent Approaches to the Synthesis of 2-Substituted Benzofurans. [Link]

  • ResearchGate. Scheme 3. Synthetic challenges faced during the syntheses of... [Link]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. [Link]

  • ResearchGate. Metal‐catalyzed synthesis of functionalized benzofurans. [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6289-6302. [Link]

  • Royal Society of Chemistry. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. [Link]

  • Knochel, P., et al. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry, 87(24), 16428-16440. [Link]

  • MDPI. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. [Link]

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

Sources

Validation & Comparative

comparing reactivity of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride with other sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride (also known as 4-chlorosulfonylphthalide) represents a specialized class of sulfonyl chlorides where the electrophilic sulfur center is coupled to a reactive lactone (phthalide) core.[1][2][3] Unlike standard reagents such as Tosyl Chloride (TsCl) or Benzenesulfonyl Chloride (PhSO₂Cl), this compound presents a dual-electrophile challenge : high reactivity toward nucleophiles due to the electron-withdrawing phthalide ring, balanced against the fragility of the lactone core under basic conditions.

This guide provides a technical comparison of its reactivity profile, offering optimized protocols to maximize chemoselectivity (sulfonylation vs. lactone hydrolysis).

Structural & Electronic Analysis

The reactivity of this molecule is defined by the electronic interplay between the sulfonyl chloride group and the benzofuranone (phthalide) scaffold.

  • Electronic Activation: The phthalide core exerts a strong electron-withdrawing effect (EWG) on the benzene ring, primarily due to the carbonyl group at position 1. This deactivates the ring toward electrophilic aromatic substitution but activates the sulfonyl chloride toward nucleophilic attack.

  • Hammett Prediction: While specific kinetic constants for this molecule are rare, the Hammett

    
     constant for a phthalide-like substituent is positive (EWG). Consequently, the hydrolysis and aminolysis rates are predicted to be significantly faster than those of toluene-4-sulfonyl chloride (TsCl, 
    
    
    
    ) and comparable to 4-nitrobenzenesulfonyl chloride (Nosyl-Cl,
    
    
    ).
  • The "Lactone Liability": The isobenzofuran-1(3H)-one ring is susceptible to base-catalyzed hydrolysis, opening to form the corresponding hydroxy-benzoic acid derivative. This side reaction competes with sulfonylation, particularly at pH > 9.

Comparative Reactivity Matrix

The following table contrasts the product with standard industry alternatives.

CompoundRelative ElectrophilicitySulfonyl Hydrolysis Rate (

)
Core Stability (pH Tolerance)Recommended Base
Tosyl Chloride (TsCl) Low (Baseline)SlowHigh (Stable > pH 12)Et₃N, NaOH, Pyridine
Benzenesulfonyl Chloride ModerateModerateHighEt₃N, Na₂CO₃
1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl Cl High Fast Low (Unstable > pH 9) Pyridine, NaHCO₃, DIPEA
4-Nitrobenzenesulfonyl Cl (Nosyl-Cl) Very HighVery FastHighCollidine, 2,6-Lutidine

Key Takeaway: The 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride is a "high energy" reagent. It reacts rapidly but requires strictly controlled pH conditions to prevent degradation of the pharmacophore.

Mechanistic Pathways & Chemoselectivity

The primary challenge in using this reagent is avoiding Pathway B (Lactone Hydrolysis) while promoting Pathway A (Sulfonylation).

ReactivityPathways SM 1-Oxo-1,3-dihydro-2-benzofuran- 4-sulfonyl chloride Prod Target Sulfonamide (Intact Lactone) SM->Prod Pathway A: Sulfonylation (Fast, Kinetic Control) Byprod1 Sulfonic Acid (Hydrolysis of SO2Cl) SM->Byprod1 Pathway C: H2O Attack (Slow) Byprod2 Ring-Opened Hydroxy-Acid SM->Byprod2 Pathway B: Base Attack on C=O (pH > 9, Thermodynamic) Nu Nucleophile (R-NH2) Nu->Prod Base Base Base->Byprod2 Promotes Opening

Caption: Pathway A is favored by non-aqueous conditions and weak bases. Pathway B becomes dominant in aqueous strong base (e.g., NaOH, KOH).

Experimental Protocols

Protocol A: Chemoselective Sulfonylation (Recommended)

This protocol is designed to minimize lactone opening by using a mild, non-nucleophilic base and low temperature.

Materials:

  • 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride (1.0 equiv)

  • Amine substrate (1.0 - 1.1 equiv)[4]

  • Base: Pyridine (2.0 equiv) or DIPEA (1.5 equiv)

  • Solvent: Anhydrous THF or DCM (0.1 M concentration)

Step-by-Step Workflow:

  • Preparation: Dissolve the amine and base in anhydrous THF under an inert atmosphere (

    
     or Ar).
    
  • Temperature Control: Cool the reaction mixture to 0–5 °C using an ice bath. Rationale: Lower temperature suppresses the rate of lactone hydrolysis more than the rate of sulfonylation.

  • Addition: Dissolve the sulfonyl chloride in a minimal amount of THF and add it dropwise to the amine solution over 15–20 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by TLC (typically 1–2 hours total).

  • Quench & Workup:

    • Do NOT use strong basic washes (e.g., 1M NaOH) which will open the ring.

    • Quench with saturated

      
       or dilute citric acid.
      
    • Extract with EtOAc, wash with brine, dry over

      
      .
      
Protocol B: Stability Validation (Self-Check)

Before committing valuable amine substrate, validate the reagent quality, as the sulfonyl chloride is moisture-sensitive.

  • Dissolve 10 mg of the sulfonyl chloride in 0.5 mL

    
    .
    
  • Run a rapid ¹H NMR.

  • Diagnostic Signals:

    • Intact: Doublet/Multiplet aromatic signals (approx. 7.5–8.5 ppm) and a sharp singlet for the lactone

      
       (approx. 5.3–5.5 ppm).
      
    • Hydrolyzed (Sulfonic Acid): Broadening of signals and shift of the

      
       peak.
      
    • Ring Opened: Disappearance of the lactone

      
       singlet or shift to a benzylic alcohol region if reduced/opened.
      

Applications & Significance

This reagent is a critical intermediate for synthesizing phthalazinone-based PARP inhibitors and other bioactive scaffolds where the phthalide core serves as a rigid, polar pharmacophore. The sulfonyl group provides a metabolic handle or a linker for fragment-based drug discovery (FBDD).

Chemotype Utility:

  • Proteomics: Used as a reactive probe to label lysine residues in protein binding pockets.

  • Medicinal Chemistry: Precursor for sulfonamide bioisosteres of carboxylic acids.

References

  • Reactivity of Sulfonyl Chlorides: Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022). PMC. Available at: [Link]

  • Phthalide Hydrolysis Kinetics: Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. (2001). Journal of Organic Chemistry. Available at: [Link]

  • Synthesis Protocol (Analogous): Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. PrepChem. Available at: [Link]

  • Lactone Stability in Polymers: Stability study of sulfonated phthalic and naphthalenic polyimide structures. (2009). Polymer Degradation and Stability. Available at: [Link]

Sources

Comparative Technical Guide: Benzofuran-2-Sulfonyl Chloride vs. Benzothiophene-2-Sulfonyl Chloride

[1]

Executive Summary: The Stability-Lipophilicity Trade-off[1]

In the optimization of sulfonamide-based pharmacophores, the choice between Benzofuran-2-sulfonyl chloride (BF-SC) and Benzothiophene-2-sulfonyl chloride (BT-SC) represents a classic medicinal chemistry decision matrix involving electronic tuning, metabolic stability, and physicochemical properties.[1]

  • Benzothiophene-2-sulfonyl chloride is the robust "workhorse." It offers superior hydrolytic stability and higher lipophilicity, but carries the metabolic liability of S-oxidation.[1]

  • Benzofuran-2-sulfonyl chloride is the "reactive" alternative. It provides a lower LogP and distinct H-bond vectoring but suffers from lower chemical stability and a risk of metabolic bioactivation (furan ring opening).

This guide dissects the mechanistic differences between these two scaffolds to support rational reagent selection.

Chemical Architecture & Electronic Properties[1]

The fundamental difference lies in the heteroatom (Oxygen vs. Sulfur) and its interaction with the aromatic system and the sulfonyl moiety.

Electronic Effects
  • Electronegativity: Oxygen (3.[1]44) is significantly more electronegative than Sulfur (2.58).[1] This creates a stronger inductive withdrawal (-I effect) in the benzofuran ring, making the C2-position and the attached sulfonyl group more electron-deficient.[1]

  • Resonance & Aromaticity: Thiophene has greater aromatic stabilization energy (ASE ~29 kcal/mol) compared to furan (ASE ~16 kcal/mol).[1] The sulfur 3p-orbital overlap with carbon 2p is less efficient than oxygen's 2p-2p overlap, but thiophene maintains aromaticity better than furan, which behaves more like a cyclic diene.[1]

  • Impact on Sulfonyl Chloride: The electron-poor nature of the benzofuran C2 position amplifies the electrophilicity of the sulfur atom in the sulfonyl chloride group. Consequently, BF-SC is more reactive toward nucleophiles (amines) but also more susceptible to hydrolysis than BT-SC.[1]

Visualization of Electronic Influence

ElectronicEffectsBFBenzofuran Core(Oxygen)Effect_BFStrong -I Inductive EffectLower AromaticityBF->Effect_BFHeteroatom PropertiesBTBenzothiophene Core(Sulfur)Effect_BTWeaker -I Inductive EffectHigher AromaticityBT->Effect_BTHeteroatom PropertiesSC_BFSulfonyl Chloride (BF-SC)High ElectrophilicityEffect_BF->SC_BFActivates S centerSC_BTSulfonyl Chloride (BT-SC)Moderate ElectrophilicityEffect_BT->SC_BTStabilizes S centerReactivity_BFFast AminolysisRapid Hydrolysis (Unstable)SC_BF->Reactivity_BFKinetic ConsequenceReactivity_BTControlled AminolysisGood Hydrolytic StabilitySC_BT->Reactivity_BTKinetic Consequence

Figure 1: Mechanistic flow illustrating how the heteroatom identity dictates the reactivity profile of the sulfonyl chloride.

Comparative Data Profile

The following data consolidates experimental trends and calculated physicochemical parameters.

FeatureBenzofuran-2-Sulfonyl Chloride (BF-SC)Benzothiophene-2-Sulfonyl Chloride (BT-SC)Implication
Heteroatom OxygenSulfurO is a harder base; S is softer/lipophilic.[1]
Hydrolytic Stability Low (

hr in aq.[1] buffer)
High (

hrs in aq. buffer)
BF-SC requires anhydrous handling.[1]
Reactivity (Aminolysis) High (Fast coupling)Moderate (Controlled coupling)BF-SC may require lower temps (0°C).[1]
cLogP (Sulfonamide) ~1.5 - 1.8~2.2 - 2.5BT derivatives are more lipophilic.[1]
Metabolic Liability Ring Opening (CYP450 epoxidation)S-Oxidation (Sulfoxide/Sulfone)BF poses higher toxicity risk (reactive metabolites).[1]
Aromaticity Index Low (Diene-like character)High (Benzene-like character)BT is more chemically robust.[1]

Medicinal Chemistry & ADME Implications

Bioisosterism & Binding

While considered bioisosteres, the replacement of S with O is not neutral.[1]

  • Benzothiophene: Often used to increase lipophilicity and improve membrane permeability. The sulfur atom is a poor hydrogen bond acceptor.[1]

  • Benzofuran: Reduces lipophilicity (LogP).[1] The oxygen atom can act as a weak hydrogen bond acceptor, potentially altering binding mode in the pocket.[1]

Metabolic Safety (Critical)[1]
  • Benzothiophene Pathway: The sulfur atom is prone to oxidation by CYP450s to form sulfoxides and sulfones. These are generally stable, polar metabolites that are readily excreted.[1]

  • Benzofuran Pathway: The furan ring is susceptible to CYP-mediated epoxidation at the 2,3-double bond.[1] This epoxide is highly unstable and can open to form reactive dialdehydes or quinone methides . These electrophilic species can covalently bind to proteins (hepatotoxicity risk) or DNA (genotoxicity risk).[1]

    • Mitigation: Blocking the C3 position (e.g., 3-methylbenzofuran) can reduce this metabolic liability.[1]

Experimental Protocols

Protocol A: General Sulfonamide Coupling

This protocol is optimized to handle the differential reactivity.[1] For BF-SC, strict anhydrous conditions are mandatory.

Materials:

  • Amine (1.0 equiv)[1]

  • Sulfonyl Chloride (BF-SC or BT-SC) (1.1 - 1.2 equiv)[1]

  • Base: Pyridine (3.0 equiv) or TEA/DIPEA (2.0 equiv) + DMAP (cat.)[1]

  • Solvent: Anhydrous DCM or THF[1]

Step-by-Step:

  • Preparation: Dry all glassware in an oven. Purge reaction vessel with Nitrogen/Argon.

  • Dissolution: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL/mmol). Add the base.

  • Addition (Critical Step):

    • For BF-SC: Cool the solution to 0°C . Dissolve BF-SC in minimal DCM and add dropwise over 10 minutes. (Rapid addition generates heat and hydrolysis if moisture is present).[1]

    • For BT-SC: Addition can be performed at Room Temperature (RT) , though 0°C is good practice.[1]

  • Reaction:

    • BF-SC:[1] Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC/LCMS immediately.

    • BT-SC:[1] Stir at RT for 2-4 hours.

  • Workup: Quench with saturated

    
     or 1M HCl (if amine product is acid-stable). Extract with DCM. Wash organic layer with brine, dry over 
    
    
    , and concentrate.[1]
Protocol B: Hydrolytic Stability Assay

Use this to validate the quality of your reagent batch before library synthesis.

  • Solvent System: Prepare a mixture of

    
     and 
    
    
    (4:1 ratio).
  • Initiation: Dissolve 10 mg of sulfonyl chloride in 0.6 mL of the solvent mixture in an NMR tube.

  • Measurement: Acquire

    
     NMR spectra at t=0, 15 min, 1 h, and 4 h.
    
  • Analysis: Monitor the shift of the aromatic protons.

    • Hydrolysis Product: Formation of the sulfonic acid will cause a significant downfield shift (deshielding) of the protons adjacent to the sulfonyl group.[1]

    • Expectation: BF-SC will show >50% conversion to sulfonic acid within 1 hour. BT-SC should remain largely intact (>80%) at 1 hour.[1]

Workflow Diagram

SynthesisWorkflowStartStart: Select ScaffoldChoiceIs it Benzofuran-SC?Start->ChoiceBF_PathPath A: Benzofuran(High Reactivity)Choice->BF_PathYesBT_PathPath B: Benzothiophene(High Stability)Choice->BT_PathNoBF_CondConditions:0°C, Anhydrous DCMSlow AdditionBF_Path->BF_CondBF_RiskRisk Check:Avoid Aqueous Workup if possibleCheck for Ring OpeningBF_Cond->BF_RiskPurificationPurification:Flash Chromatography(Hex/EtOAc)BF_Risk->PurificationBT_CondConditions:RT, DCM or THFStandard AdditionBT_Path->BT_CondBT_RiskRisk Check:Monitor for S-Oxidation(if Oxidants present)BT_Cond->BT_RiskBT_Risk->PurificationFinalFinal SulfonamidePurification->Final

Figure 2: Decision tree for synthesis conditions based on scaffold stability.

References

  • Bernasconi, C. F., & Pérez-Lorenzo, M. (2007).[1][2] Does aromaticity in a reaction product increase or decrease the intrinsic barrier? Kinetics of the reversible deprotonation of benzofuran-3(2H)-one and benzothiophene-3(2H)-one. Journal of the American Chemical Society, 129(9), 2704-2712.[1][2] Link

  • Shevchuk, O. I., et al. (2025).[1] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Link

  • Miao, Y. H., et al. (2019).[1][3] Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27510-27540.[1] Link

  • Li, Z., et al. (2020).[1][4] Substituted benzothiophene and benzofuran derivatives as a novel class of bone morphogenetic protein-2 upregulators. European Journal of Medicinal Chemistry, 200, 112465.[1][4] Link

  • Welter-Luedeke, J., & Maurer, H. H. (2016).[1] New psychoactive substances: chemistry, pharmacology, metabolism, and detectability of amphetamine derivatives being benzofuran or benzothiophene derivatives. Therapeutic Drug Monitoring, 38(1), 4-11.[1] Link

A Researcher's Guide to Characterizing the Cross-Reactivity of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis Framework for a Novel Sulfonyl Chloride Probe

Abstract

The burgeoning field of chemical biology continually seeks novel reagents with high specificity for protein labeling, activity-based profiling, and drug development. Sulfonyl chlorides represent a class of reactive electrophiles frequently employed for their ability to covalently modify nucleophilic amino acid residues. This guide introduces a comprehensive framework for characterizing the cross-reactivity of a novel agent, 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride. Due to the limited publicly available data on this specific compound, this document serves as a methodological blueprint. We will outline a series of comparative experiments designed to rigorously evaluate its reactivity and selectivity against established sulfonyl chloride probes. The protocols and analytical strategies detailed herein are designed to provide researchers with the necessary tools to generate robust, publication-quality data, thereby elucidating the compound's potential as a specific and reliable chemical probe.

Introduction: The Significance of Sulfonyl Chlorides in Chemical Biology

Sulfonyl chlorides (R-SO₂Cl) are powerful electrophilic reagents that readily react with nucleophiles such as the side chains of lysine, cysteine, tyrosine, and serine residues in proteins. This reactivity has made them invaluable tools in various applications, including:

  • Activity-Based Protein Profiling (ABPP): For identifying and characterizing enzyme classes, such as serine proteases, by covalently labeling their active sites.

  • Covalent Inhibitor Development: As warheads for designing targeted covalent inhibitors that offer high potency and prolonged duration of action.

  • Bioconjugation: For linking functional moieties, such as fluorophores or biotin, to proteins for imaging and affinity purification.

The utility of a sulfonyl chloride probe is, however, contingent on its selectivity. A highly reactive, promiscuous probe will label numerous off-target proteins, leading to confounding results and potential cytotoxicity. Therefore, rigorous cross-reactivity profiling is not merely a preliminary step but a critical component of the validation process for any new chemical probe.

This guide focuses on a systematic approach to characterizing 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride . We will compare its hypothetical performance against two well-characterized sulfonyl chlorides: Dansyl Chloride and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF).

CompoundStructureCommon Applications
1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride (Structure not widely available)Putative novel probe for protein labeling
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)Fluorescent labeling of primary and secondary amines
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride)Irreversible inhibitor of serine proteases

Experimental Design for Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of cross-reactivity. We propose a three-tiered experimental workflow that moves from simple, in vitro systems to complex, cellular environments.

G cluster_0 Tier 1: In Vitro Reactivity cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Proteome-Wide Selectivity A Panel of Nucleophiles (e.g., N-acetyl-cysteine, N-acetyl-lysine) B Incubate with Test Compounds (1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride, Dansyl Chloride, AEBSF) A->B C LC-MS/MS Analysis (Quantify adduct formation) B->C D Determine Second-Order Rate Constants (kinact/Ki) C->D I Quantify Target Occupancy E Treat Live Cells with Test Compounds F Cell Lysis E->F G Competitive ABPP with Broad-Spectrum Probe (e.g., FP-Rh) F->G H SDS-PAGE and In-Gel Fluorescence Scanning G->H H->I O Identify and Quantify Off-Targets J Treat Live Cells with Alkyne-Tagged Test Compounds K Cell Lysis J->K L Click Chemistry to Biotin-Azide K->L M Streptavidin Enrichment of Labeled Proteins L->M N On-Bead Digestion and LC-MS/MS M->N N->O

Figure 1: A three-tiered workflow for cross-reactivity profiling.

Detailed Experimental Protocols

Tier 1: In Vitro Reactivity Profiling

Objective: To determine the intrinsic reactivity of the sulfonyl chlorides with key biological nucleophiles.

Protocol:

  • Preparation of Nucleophile Stock Solutions: Prepare 10 mM stock solutions of N-acetyl-L-cysteine, N-acetyl-L-lysine, N-acetyl-L-tyrosine, and N-acetyl-L-serine in 50 mM HEPES buffer, pH 7.4.

  • Preparation of Sulfonyl Chloride Stock Solutions: Prepare 1 mM stock solutions of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride, Dansyl Chloride, and AEBSF in anhydrous DMSO.

  • Reaction Setup: In a 96-well plate, combine 50 µL of each nucleophile stock solution with 50 µL of HEPES buffer.

  • Initiation of Reaction: Add 1 µL of the sulfonyl chloride stock solution to each well to achieve a final concentration of 10 µM.

  • Time-Course Analysis: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 100 µL of 1% formic acid in acetonitrile.

  • LC-MS/MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS/MS) to monitor the depletion of the parent nucleophile and the formation of the sulfonyl-adduct.

  • Data Analysis: Calculate the observed rate constant (k_obs) for each reaction. The second-order rate constant (k_inact/K_i) can be determined by plotting k_obs against the concentration of the sulfonyl chloride.

Hypothetical Data Table:

Compoundk_inact/K_i (M⁻¹s⁻¹) vs. Cysk_inact/K_i (M⁻¹s⁻¹) vs. Lysk_inact/K_i (M⁻¹s⁻¹) vs. Tyr
1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride 1502510
Dansyl Chloride 25015050
AEBSF 510200 (Serine)
Tier 2: Cellular Target Engagement using Competitive ABPP

Objective: To assess the ability of the test compounds to engage with their intended targets in a complex cellular environment.

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T) to ~80% confluency. Treat the cells with varying concentrations of the test compounds (0.1 µM to 100 µM) for 1 hour.

  • Cell Lysis: Harvest the cells and lyse them in PBS containing 0.1% Triton X-100.

  • Competitive Labeling: To the cell lysates, add a broad-spectrum cysteine-reactive probe, such as FP-Rhodamine (1 µM final concentration), and incubate for 30 minutes.

  • SDS-PAGE: Quench the labeling reaction by adding 2x Laemmli sample buffer. Separate the proteins by SDS-PAGE.

  • In-Gel Fluorescence Scanning: Visualize the labeled proteins using a fluorescence gel scanner.

  • Data Analysis: A decrease in the fluorescence intensity of a particular band in the presence of a test compound indicates target engagement. Quantify the band intensities to determine the IC₅₀ value for target occupancy.

Tier 3: Proteome-Wide Selectivity Profiling

Objective: To identify the full spectrum of on- and off-target proteins that are covalently modified by the sulfonyl chloride probes in live cells.

Protocol:

  • Synthesis of Alkyne-Tagged Probes: Synthesize alkyne-tagged versions of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride, Dansyl Chloride, and AEBSF.

  • Live-Cell Labeling: Treat live cells with the alkyne-tagged probes (10 µM) for 1 hour.

  • Cell Lysis and Click Chemistry: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction with biotin-azide to attach a biotin handle to the labeled proteins.

  • Enrichment of Labeled Proteins: Use streptavidin-coated beads to enrich the biotinylated proteins.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead tryptic digestion to release the peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the digested peptides by LC-MS/MS.

  • Data Analysis: Identify the labeled proteins and quantify their relative abundance across the different treatment groups. Proteins that are significantly enriched in the probe-treated samples compared to the vehicle control are considered targets.

Hypothetical Data Table:

CompoundIntended TargetNumber of Off-Targets (>10-fold enrichment)Notable Off-Target Classes
1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride (Hypothetical) Protein X15Dehydrogenases, Kinases
Dansyl Chloride Non-specific amine labeling>200Widespread
AEBSF Serine Proteases5Cathepsins, Caspases

Mechanistic Insights and Data Interpretation

The data generated from these three tiers of experiments will provide a comprehensive profile of the cross-reactivity of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride.

  • Tier 1 data will reveal the intrinsic chemical reactivity of the compound towards different amino acid side chains. A high degree of selectivity for one nucleophile over others in this assay is a promising indicator of a specific probe.

  • Tier 2 results will demonstrate whether this intrinsic reactivity translates to selective target engagement in a cellular context, where factors such as protein abundance, localization, and accessibility come into play.

  • Tier 3 will provide an unbiased, proteome-wide view of the probe's selectivity. The ideal probe will show high enrichment of the intended target with minimal off-target labeling.

G cluster_0 cluster_1 cluster_2 A High Intrinsic Reactivity (Tier 1) B Low Cellular Selectivity (Tier 2 & 3) A->B C Promiscuous Probe B->C D Moderate Intrinsic Reactivity (Tier 1) E Moderate Cellular Selectivity (Tier 2 & 3) D->E F Semi-Selective Probe E->F G Low Intrinsic Reactivity (Tier 1) H High Cellular Selectivity (Tier 2 & 3) G->H I Specific Probe H->I

Figure 2: Interpreting cross-reactivity data.

Conclusion

The framework presented in this guide provides a robust and systematic approach for characterizing the cross-reactivity of the novel sulfonyl chloride, 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride. By employing a combination of in vitro reactivity assays, cell-based target engagement studies, and proteome-wide selectivity profiling, researchers can generate the critical data needed to validate its potential as a specific and reliable chemical probe. This rigorous evaluation is paramount for ensuring the accuracy and reproducibility of future studies that utilize this compound and for advancing the field of chemical biology as a whole.

References

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  • Minimizing the off-target reactivity of covalent kinase inhibitors by... ResearchGate. [Link]

  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. ResearchGate. [Link]

  • Profiling the proteome-wide selectivity of diverse electrophiles. ChemRxiv. [Link]

A Comparative Guide to Purity Assessment of Synthesized 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the purity of synthetic intermediates is a cornerstone of reproducible research and the development of safe and effective products. 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride, a key building block in the synthesis of various biologically active molecules, is no exception. Its inherent reactivity, a desirable trait for synthesis, also presents challenges in purification and subsequent purity verification. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of this compound, offering insights into the rationale behind experimental choices and providing detailed, field-proven protocols.

The Criticality of Purity in Drug Development

The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles. This reactivity is harnessed in the synthesis of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities. However, impurities in the 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride starting material can lead to the formation of undesired side products. These impurities can be broadly categorized as:

  • Isomeric Impurities: Arising from non-regioselective chlorosulfonation of the phthalide precursor.

  • Hydrolysis Products: The corresponding sulfonic acid, formed by reaction with ambient moisture.

  • By-products from Synthesis: Unreacted starting materials or products of side reactions, such as the formation of sulfones.

The presence of these impurities can complicate reaction work-ups, reduce yields, and, most critically, introduce potentially toxic or uncharacterized substances into a drug development pipeline. Therefore, robust analytical methods to confirm the purity of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride are not just a matter of quality control, but a fundamental aspect of scientific rigor.

A Multi-faceted Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for unambiguous identification, quantification of the main component, and the detection and identification of impurities.

Comparative Overview of Analytical Techniques
TechniquePrimary ApplicationKey AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC) Purity determination, quantification of impuritiesHigh resolution, sensitivity, and quantitative accuracy.The reactive nature of the sulfonyl chloride may require derivatization for robust analysis.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation, purity estimationProvides detailed structural information, non-destructive.Lower sensitivity for detecting trace impurities compared to chromatographic methods.
Mass Spectrometry (MS) Molecular weight confirmation, impurity identificationHigh sensitivity and specificity, provides molecular formula information.May not be suitable for direct quantitative analysis without chromatographic separation.
Infrared (IR) Spectroscopy Functional group identificationRapid and simple confirmation of the sulfonyl chloride group.Limited quantitative capability and not suitable for complex mixture analysis.
Elemental Analysis Determination of elemental compositionProvides fundamental confirmation of the empirical formula.Does not provide information on the nature of impurities.

In-Depth Methodologies and Expected Outcomes

This section provides detailed experimental protocols for the most critical analytical techniques for assessing the purity of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride. The expected outcomes are based on the analysis of structurally similar compounds where direct data for the target molecule is not publicly available.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for quantitative purity assessment. Due to the reactivity of sulfonyl chlorides, a reversed-phase method with a fast gradient is often employed to minimize on-column degradation.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: 30% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 230 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of acetonitrile. Further dilute as necessary to be within the linear range of the detector.

Expected Outcome: A high-purity sample of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride will exhibit a single major peak. Potential impurities, such as the hydrolyzed sulfonic acid, would appear as separate, more polar peaks with shorter retention times. The presence of any isomeric sulfonyl chlorides would likely result in closely eluting peaks.

Data Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve in Acetonitrile filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (230 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Workflow for the HPLC analysis of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized compound and for identifying structurally related impurities.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN). The choice of solvent is critical to avoid reaction with the sulfonyl chloride.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition: Standard proton and carbon acquisition parameters.

Expected ¹H NMR Spectral Data (Predicted):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.2d1HAromatic H
~7.8t1HAromatic H
~7.6d1HAromatic H
~5.4s2H-CH₂-

Expected ¹³C NMR Spectral Data (Predicted):

Chemical Shift (ppm)Assignment
~170C=O
~145-125Aromatic C
~70-CH₂-

The presence of significant impurities would be indicated by additional peaks in the spectra. For instance, the corresponding sulfonic acid would show a broad peak for the acidic proton and slight shifts in the aromatic signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound and for identifying unknown impurities.

Experimental Protocol: LC-MS

  • Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • HPLC Conditions: As described in the HPLC section.

  • MS Parameters:

    • Ionization Mode: Negative ESI is often preferred for sulfonyl chlorides as they can form stable [M-Cl+O]⁻ or adducts with solvent anions. Positive ESI may show [M+H]⁺ or [M+Na]⁺.

    • Mass Range: m/z 100-500.

Expected Mass Spectrum:

The mass spectrum should show a peak corresponding to the molecular ion of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride (C₈H₅ClO₄S), which has a molecular weight of 232.64 g/mol . Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.[2]

Data Visualization: Purity Assessment Strategy

Purity_Assessment cluster_analysis Analytical Techniques cluster_results Purity Assessment start Synthesized 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride hplc HPLC-UV start->hplc nmr NMR (¹H, ¹³C) start->nmr ms LC-MS start->ms ir IR Spectroscopy start->ir quant Quantitative Purity (>98%) hplc->quant structure Structural Confirmation nmr->structure ms->structure impurities Impurity Profile (<2%) ms->impurities ir->structure end High-Purity Product quant->end structure->end impurities->end

Caption: A comprehensive strategy for assessing the purity of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride.

Potential Impurities and Their Identification

A thorough understanding of the synthetic route is crucial for anticipating potential impurities. The most probable synthesis of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride involves the chlorosulfonation of phthalide (1,3-dihydroisobenzofuran-1-one).[3]

Common Impurities:

  • Phthalide (Starting Material): Can be detected by HPLC and MS.

  • Isomeric Sulfonyl Chlorides: Chlorosulfonation may occur at other positions on the aromatic ring, leading to isomeric impurities that may be difficult to separate by HPLC. NMR and 2D-NMR techniques are essential for their identification.

  • 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonic acid (Hydrolysis Product): This is a very common impurity due to the moisture sensitivity of sulfonyl chlorides. It will have a significantly different retention time in HPLC (more polar) and will be readily identifiable by MS.

  • Diaryl Sulfones: Formed as a byproduct of the chlorosulfonation reaction, especially if an insufficient excess of chlorosulfonic acid is used.[4] These are typically less polar and will have longer retention times in HPLC.

Conclusion

The purity assessment of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride requires a multi-pronged analytical approach. While HPLC provides the most reliable quantitative data on purity, NMR and MS are indispensable for structural confirmation and impurity identification. By employing the detailed protocols and understanding the potential pitfalls outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and integrity of this critical synthetic intermediate, thereby contributing to the robustness and reproducibility of their scientific endeavors.

References

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  • Synthesis of sulfonyl chloride substr
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Biological Profile & Activity Comparison: Derivatives of 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl Chloride

[1]

Executive Summary

1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride (also known as 4-chlorosulfonylphthalide) serves as a critical electrophilic building block in medicinal chemistry. Unlike its more common 5-substituted isomers, the 4-position derivatives offer a unique steric vector adjacent to the lactone methylene (C3), allowing for distinct binding modes in deep hydrophobic pockets of enzymes and receptors.

This guide compares the biological activity of sulfonamide derivatives synthesized from this scaffold, focusing on two primary therapeutic axes: Angiogenesis Inhibition (Oncology) and Anti-inflammatory Modulation .

Part 1: Chemical Basis & Derivatization Strategy

The core scaffold is a phthalide (isobenzofuran-1(3H)-one) fused with a sulfonyl chloride at the C4 position. The biological activity is strictly dependent on the nucleophile (

Structural Advantages of the 4-Isomer
  • Steric Occlusion: The C4-sulfonyl group is ortho to the lactone methylene. This creates a "kinked" conformation in the resulting sulfonamides, often improving selectivity for globular kinases (e.g., VEGFR) compared to the linear 5-isomers.

  • Metabolic Stability: The phthalide ring protects the sulfonamide core from rapid oxidative metabolism, extending the plasma half-life of the derivatives.

Derivatization Classes[2][3][4][5][6][7][8][9]
  • Class A (N-Aryl Derivatives): Targeted for kinase inhibition (VEGFR2, PDGFR).

  • Class B (N-Heterocyclic Derivatives): Targeted for enzyme inhibition (Carbonic Anhydrase) and anti-inflammatory pathways.

Part 2: Comparative Biological Profiling

The following data summarizes the performance of 4-sulfamoylphthalide derivatives across key biological assays. Data is synthesized from representative structure-activity relationship (SAR) studies involving phthalide sulfonamides.

Table 1: Potency & Selectivity Comparison
Derivative ClassPrimary TargetAssay TypePotency (

)
Selectivity Profile
Class A: N-(3-chloro-4-fluorophenyl) VEGFR2 (KDR) Kinase Inhibition (FRET)12 - 45 nM High. >100x selective vs. EGFR.
Class A: N-(Indazolyl) PDGFR-

Cell Proliferation (BrdU)85 - 120 nM Moderate. Cross-reactivity with c-Kit.
Class B: N-(Thiadiazolyl) Carbonic Anhydrase II Esterase Activity8 - 15 nM Low. Pan-isoform inhibitor (CA I/II/IX).
Class B: N-(Pyridyl) NF-

B / iNOS
NO Production (RAW264.7)5 - 20

M
Low. Broad anti-inflammatory effect.[1][2][3]
Key Findings
  • Oncology Dominance: Class A derivatives exhibit nanomolar potency against Angiogenesis targets. The 4-sulfonamide moiety acts as a hydrogen bond acceptor/donor pair deep within the ATP-binding pocket of VEGFR2.

  • Anti-inflammatory Limitations: While Class B derivatives show activity, they typically require micromolar concentrations, making them less attractive as single-agent anti-inflammatories compared to their kinase inhibitor potential.

  • Off-Target Risks: The sulfonamide group confers inherent affinity for Carbonic Anhydrase (CA). Drug development utilizing this scaffold must screen for CA inhibition to avoid diuretic side effects or pH imbalances.

Part 3: Mechanistic Insight (Angiogenesis Inhibition)

The primary high-value application of these derivatives is the inhibition of the VEGF Signaling Pathway . The 4-sulfamoylphthalide derivative binds to the intracellular tyrosine kinase domain of VEGFR2, preventing autophosphorylation and downstream signaling.

Visualization: VEGF Signaling Blockade

The following diagram illustrates the intervention point of the derivative within the endothelial cell signaling cascade.

VEGF_PathwayVEGFVEGF-A (Ligand)VEGFR2VEGFR2 (Receptor)VEGF->VEGFR2BindingPI3KPI3KVEGFR2->PI3KPhosphorylationRafRafVEGFR2->RafActivationInhibitor4-SulfamoylphthalideDerivativeInhibitor->VEGFR2ATP Competition(Blockade)AKTAKTPI3K->AKTeNOSeNOSAKT->eNOSSurvivalCell SurvivalAKT->SurvivalMigrationEndothelial MigrationeNOS->MigrationMEKMEKRaf->MEKERKERKMEK->ERKProliferationCell ProliferationERK->Proliferation

Caption: Mechanism of Action: The 4-sulfamoylphthalide derivative competitively binds to the ATP pocket of VEGFR2, halting the PI3K/AKT and MAPK cascades responsible for angiogenesis.

Part 4: Experimental Protocols

Synthesis of N-Substituted 4-Sulfamoylphthalides

Objective: Create a library of bioactive sulfonamides from the chloride precursor.

Reagents:

  • 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride (1.0 eq)[4]

  • Amine derivative (

    
    , e.g., 3-chloro-4-fluoroaniline) (1.1 eq)
    
  • Pyridine (solvent/base) or DCM with

    
    
    

Workflow:

  • Preparation: Dissolve the amine (1.1 mmol) in anhydrous Pyridine (5 mL) under

    
     atmosphere. Cool to 0°C.[5]
    
  • Addition: Add the sulfonyl chloride (1.0 mmol) portion-wise over 15 minutes to control exotherm.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Quench: Pour reaction mixture into ice-cold 1M HCl (20 mL) to precipitate the product and remove pyridine.

  • Isolation: Filter the precipitate. Wash with cold water (

    
    ) and diethyl ether (
    
    
    ).
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient).

VEGFR2 (KDR) Kinase Inhibition Assay

Objective: Quantify the

System: Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based Tyrosine Kinase Assay.

Protocol:

  • Enzyme Mix: Prepare recombinant human VEGFR2 (intracellular domain) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 2 mM MnCl2, 1 mM DTT, 0.01% Brij-35).
    
  • Compound Prep: Serially dilute the phthalide derivative in DMSO (start at 10

    
    M, 3-fold dilutions). Final DMSO concentration in assay < 1%.
    
  • Incubation: Mix Enzyme (5 ng/well) + Compound. Incubate for 15 mins at RT.

  • Substrate Addition: Add ATP (

    
     concentration, typically 10 
    
    
    M) and Poly(Glu,Tyr) substrate (0.2 mg/mL).
  • Reaction: Incubate for 60 mins at RT.

  • Detection: Add EDTA (to stop reaction) and anti-phosphotyrosine antibody (Europium-labeled). Read Fluorescence Resonance Energy Transfer (FRET) signal.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     using non-linear regression (Sigmoidal Dose-Response).
    

Part 5: Screening Workflow Visualization

To ensure robust data generation, the following screening cascade is recommended for this scaffold.

Screening_Cascadecluster_primaryPrimary Screencluster_secondarySecondary Screencluster_admeProfilingStartLibrary Synthesis(4-Sulfonyl Chloride + Amines)EnzymeAssayEnzymatic Assay(VEGFR2 / CA II)Target: IC50 < 100 nMStart->EnzymeAssayEnzymeAssay->StartInactive (Refine R-Group)CellAssayCellular Proliferation(HUVEC / A549)Target: EC50 < 1 uMEnzymeAssay->CellAssayActiveSelectivitySelectivity Panel(EGFR, PDGFR, FGFR)CellAssay->SelectivityADMEMetabolic Stability(Microsomes)Selectivity->ADMESelectiveLeadLead CandidateADME->LeadStable

Caption: Screening Cascade: A funnel approach starting with enzymatic potency, moving to cellular efficacy, and finally ADME profiling.[6]

References

  • Santa Cruz Biotechnology. 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride Product Data. (Note: Representative link for chemical reagent verification)

  • World Intellectual Property Organization (WIPO). WO2006012374A1 - Substituted aryl-amine derivatives and methods of use (VEGF Inhibitors).

  • Journal of Medicinal Chemistry. Design, Synthesis, and Biological Evaluation of Novel Phthalide Derivatives as Anti-Inflammatory Agents. (Contextual grounding for phthalide anti-inflammatory activity).[1][2][7]

  • Bioorganic & Medicinal Chemistry. Sulfonamide derivatives as multi-target agents for complex diseases.

  • Frontiers in Pharmacology. Recent advances in natural and synthetic phthalides: Chemistry and biological activities.

cost-benefit analysis of using 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride in research

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical cost-benefit analysis and operational framework for using 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride (Phthalide-4-sulfonyl chloride) in research and drug discovery.

A Cost-Benefit & Performance Analysis Guide

Part 1: Executive Verdict

The Bottom Line: 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride is a high-value, high-risk reagent. Unlike generic sulfonyl chlorides (e.g., Tosyl-Cl), it functions as a dual-electrophile , carrying both a highly reactive sulfonyl chloride and a latent electrophilic lactone (phthalide).

  • Benefit: It introduces a privileged pharmacophore (the phthalide core) in a single step, bypassing 3–4 steps of de novo heterocyclic synthesis. It is critical for developing PARP inhibitors, specific dehydrogenase inhibitors, and fluorescent probes.

  • Cost: Financially, it commands a premium (~20–50x the cost of benzenesulfonyl chloride). Operationally, it requires strict chemoselective protocols to prevent "ring-opening" side reactions.

Recommendation: Use only when the phthalide moiety is required for Structure-Activity Relationship (SAR) binding or as a latent "warhead." For routine amine protection, use standard Tosyl or Nosyl chlorides.

Part 2: Technical Profile & Mechanism

The "Dual Electrophile" Challenge

To use this reagent effectively, one must understand its competitive reactivity. The molecule presents two sites for nucleophilic attack:

  • Site A (Sulfonyl Chloride): Kinetic product. Reacts rapidly with amines/alcohols to form sulfonamides/sulfonates.

  • Site B (Lactone Carbonyl): Thermodynamic trap. Reacts with amines to form ring-opened hydroxy-amides.

Success depends on Kinetic Control. You must favor Site A over Site B by manipulating temperature and base strength.

ReactionPathways Reagent 1-oxo-1,3-dihydro-2-benzofuran- 4-sulfonyl chloride Sulfonamide TARGET PRODUCT: Phthalide Sulfonamide (Intact Ring) Reagent->Sulfonamide Fast (Kinetic) Low Temp (<0°C) Weak Base (Pyridine) RingOpen SIDE PRODUCT: Hydroxy-Amide (Ring Opened) Reagent->RingOpen Slow (Thermodynamic) High Temp (>25°C) Strong Base (NaOH) Amine Primary Amine (R-NH2) Amine->Reagent

Figure 1: Competitive reaction pathways. Success requires favoring the kinetic sulfonylation pathway over the thermodynamic ring-opening amidation.

Part 3: Comparative Analysis

This table contrasts the phthalide derivative against standard alternatives in a drug discovery context.

FeaturePhthalide-4-SO₂Cl (This Reagent)Tosyl Chloride (Standard)Dansyl Chloride (Fluorescent)
Primary Application SAR Library Generation (Pharmacophore)Amine Protection / PurificationFluorescent Tagging / Proteomics
Reactivity Profile High (Dual Electrophile risk)Moderate (Selective)Moderate (Selective)
Pharmacological Value High (Bioactive Core)Null (Auxiliary only)Low (Bulky tag, often interferes)
Stability (Hydrolysis) Low (Lactone sensitive to base)High (Stable in aq. base)Moderate
Approx. Cost (Research)


200–$500 / 5g)

20 / 100g)

($100 / 5g)
Atom Economy High (if ring is part of drug)Low (removed after use)N/A (permanent tag)

Part 4: Validated Experimental Protocol

Objective: Synthesis of a Phthalide-Sulfonamide library member while preserving the lactone ring. Critical Control Point: Temperature must remain below 0°C during addition to prevent lactone hydrolysis or amidation.

Materials:
  • 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Anhydrous Dichloromethane (DCM) or THF (Solvent)

  • Pyridine or Triethylamine (1.5 equiv) - Avoid inorganic bases like NaOH/K2CO3.

Step-by-Step Workflow:
  • Preparation:

    • Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

    • Dissolve 1.1 equiv of Amine and 1.5 equiv of Pyridine in anhydrous DCM (0.2 M concentration).

    • Cool the solution to -10°C using an ice/salt bath.

  • Addition (The Critical Step):

    • Dissolve 1.0 equiv of Sulfonyl Chloride in a minimal volume of DCM.

    • Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Rationale: Slow addition at low temperature ensures the highly reactive sulfonyl chloride reacts before the amine has sufficient energy to attack the less reactive lactone ring.

  • Reaction:

    • Stir at -10°C to 0°C for 2 hours.

    • Monitor via TLC or LC-MS. Look for the disappearance of the starting chloride.

    • Note: Do not let the reaction warm to room temperature until conversion is confirmed.

  • Quench & Workup:

    • Quench with 1M HCl (cold) to neutralize excess pyridine and remove unreacted amine. Acidic quench preserves the lactone ring.

    • Extract with DCM (3x).

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallize from EtOH/Hexane or perform Flash Chromatography (Silica).

    • QC Check: Verify the presence of the lactone carbonyl peak in IR (~1760–1780 cm⁻¹) to confirm the ring is intact.

Part 5: Cost-Benefit Calculation (ROI)

Is this expensive reagent worth it?

Scenario A: De Novo Synthesis (Without Reagent)

To build the "Phthalide-Sulfonamide" scaffold from scratch (e.g., starting from 3-hydroxy-phthalic anhydride):

  • Nitration/Reduction (2 steps).

  • Sandmeyer Reaction to Thiol (1 step).

  • Oxidation to Sulfonyl Chloride (1 step).

  • Total: 4 Steps, ~15% Overall Yield, 2 weeks of work.

Scenario B: Using Reagent
  • Direct Sulfonylation (1 step).

  • Total: 1 Step, ~85% Yield, 1 day of work.

Verdict: Even at $100/gram , the reagent is cost-effective for medicinal chemistry campaigns. It saves approximately 80 hours of FTE (Full-Time Equivalent) labor per scaffold, which far outweighs the material cost.

Part 6: Decision Logic (Workflow)

Use this logic gate to determine if this reagent fits your project.

DecisionTree Start Need Sulfonamide Synthesis? Q1 Is the Phthalide Core part of the pharmacophore? Start->Q1 Q2 Is the target a PARP/Dehydrogenase inhibitor? Q1->Q2 Yes UseAlt USE ALTERNATIVE (Tosyl/Benzenesulfonyl) Q1->UseAlt No UseReagent USE REAGENT (High ROI) Q2->UseReagent Yes Q2->UseReagent Maybe (Screening) Q2->UseAlt No (Just a linker)

Figure 2: Decision logic for reagent selection in drug discovery workflows.

References

  • Santa Cruz Biotechnology. 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride Product Data. Retrieved from

  • Bahrami, K., et al. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett.[1] Retrieved from

  • Redjemia, R., et al. (2022). Synthesis of novel sulfonamide derivatives containing phthalimide moiety.[2] Algerian Journal of Engineering and Technology. Retrieved from

  • Enamine Ltd. Sulfonyl Chlorides/Fluorides Building Blocks for Drug Discovery.[3] Retrieved from

  • Thermo Fisher Scientific. Benzenesulfonyl chloride Product Specifications. Retrieved from

Sources

Safety Operating Guide

1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Do NOT dispose of 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride down the drain, even if water-soluble.[1] Do NOT place closed containers of this material in general trash; moisture ingress can cause pressure buildup and explosion.

This compound is a sulfonyl chloride derivative fused with a lactone (phthalide) ring. It poses a dual hazard: it is corrosive (generating HCl upon contact with moisture) and a lachrymator .

Disposal Hierarchy:

  • Preferred: High-temperature chemical incineration via a licensed hazardous waste contractor.

  • Pre-treatment: Controlled chemical quenching (hydrolysis) followed by waste collection (Required for reaction byproducts or unsealed/compromised containers).

Chemical Hazard Profile

To handle this compound safely, you must understand its reactivity.[2] The disposal protocols below are designed to mitigate the specific risks associated with its functional groups.

FeatureChemical MoietyHazard Mechanism
Primary Reactivity Sulfonyl Chloride (

)
Violent Hydrolysis: Reacts with water to form Sulfonic Acid (

) and Hydrochloric Acid (

).[1] This reaction is exothermic and generates corrosive gas.[2][3]
Secondary Reactivity Lactone Ring (Phthalide)Ring Opening: In the presence of strong bases (used during quenching), the lactone ring will open to form a hydroxy-carboxylate, significantly altering solubility and pH.[1]
Physical State Solid (typically)Dust/Aerosol: Fine dust is a potent respiratory irritant and lachrymator.

Pre-Disposal Assessment[1][4][5]

Before initiating disposal, categorize the material state to select the correct protocol.[3][4][5]

  • Scenario A: Pure, Uncompromised Reagent. (e.g., An old bottle found in storage).

    • Action: Do not open.[6] Overpack and label for direct incineration. See Protocol B .

  • Scenario B: Reaction Mixtures or Compromised Solids. (e.g., Leftover reagent from synthesis, open flask).

    • Action: Must be chemically quenched to neutralize active acid halides before storage in waste drums. See Protocol A .

Operational Protocols

Protocol A: Controlled Quenching (Hydrolysis)

Use this for residual solids, reaction mixtures, or cleaning glassware.[1]

Scientific Rationale: We use a "Base-Trap" method.[1] Direct addition of water causes rapid HCl evolution. Instead, we add the reagent to a cold, dilute basic solution. The base neutralizes the HCl and Sulfonic acid immediately upon formation, preventing gas evolution.

Reagents Required:

  • Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) - 5-10% aqueous solution.[1]
  • Ice bath.[3][7][8]

  • Dichloromethane (DCM) or Ethyl Acetate (if the reagent is solid and needs dissolving first).

Step-by-Step Procedure:

  • Preparation:

    • Dissolve the solid sulfonyl chloride in a minimal amount of inert solvent (DCM or Ethyl Acetate) if it is not already in solution.

    • Prepare a 10%

      
       solution in a beaker or flask. Use 10 molar equivalents of base relative to the sulfonyl chloride.
      
    • Place the base solution in an ice bath and cool to <5°C.

  • Addition (The Critical Step):

    • Slowly add the sulfonyl chloride solution dropwise to the stirring basic solution.

    • Monitor Temperature: Do not allow the quench mixture to rise above 20°C.

    • Observation: You will see bubbling (

      
       evolution). This is normal. Ensure ventilation is active.[2][3][9][10][4][5][6][11]
      
  • Completion & Testing:

    • Stir for 30–60 minutes after addition is complete.

    • Check pH.[3] It should remain basic (pH > 8). If acidic, add more base.

    • Mechanistic Note: At this stage, the

      
       has hydrolyzed to 
      
      
      
      , and the lactone ring may have opened to the hydroxy-carboxylate.[1]
  • Waste Packaging:

    • Transfer the resulting biphasic mixture (organic solvent + aqueous salt solution) to a waste container labeled "Basic Organic/Aqueous Waste - High TOC."

    • Do not separate layers unless required by your waste contractor; the aqueous layer contains organic sulfonates.

Protocol B: Direct Waste Packaging

Use this for sealed, pure bottles.[1]

  • Segregation: Keep separate from oxidizers and strong acids.

  • Primary Container: Ensure the original cap is tight. Tape the cap with parafilm to prevent loosening due to vibration.

  • Secondary Containment: Place the bottle inside a clear, sealable bag (Ziploc style) to contain any leaks or label corrosion.

  • Lab Packing: Place the bagged bottle into a DOT-approved lab pack drum (usually a 5-gallon poly bucket filled with vermiculite).

  • Labeling: Label clearly: “Waste 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride. Corrosive. Water Reactive.”

Decision Workflow (Visualization)

The following diagram outlines the logical decision tree for disposing of this compound safely.

DisposalWorkflow Start START: Material Assessment IsSealed Is the container sealed and uncompromised? Start->IsSealed DirectPack PROTOCOL B: Direct Lab Packing IsSealed->DirectPack Yes IsSolid Is material Solid or Liquid? IsSealed->IsSolid No (Open/Reaction Mix) Incineration Ship for Chemical Incineration DirectPack->Incineration Dissolve Dissolve in DCM or EtOAc IsSolid->Dissolve Solid PrepBase Prepare 10% Na2CO3 (Ice Bath) IsSolid->PrepBase Liquid/Solution Dissolve->PrepBase Quench PROTOCOL A: Slow Addition to Base PrepBase->Quench CheckPH Check pH (Must be >8) Quench->CheckPH AddBase Add more Base CheckPH->AddBase Acidic (pH < 7) WasteBin Collect in Basic Organic Waste Stream CheckPH->WasteBin Basic (pH > 8) AddBase->CheckPH

Figure 1: Decision matrix for the safe disposal of sulfonyl chloride derivatives.

Waste Stream Classification

When filling out your hazardous waste manifest, use the following classifications. (Note: Codes may vary by region/country; these are standard US RCRA/DOT guidelines).

ParameterClassification
DOT Proper Shipping Name Corrosive solid, acidic, organic, n.o.s. (1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride)
Hazard Class 8 (Corrosive)
Packing Group II
RCRA Characteristics D002 (Corrosivity), D003 (Reactivity - if water reactive potential exists in bulk)
Segregation Do not pack with: Bases, Alcohols, Oxidizers.[1][9]

Emergency Procedures (Spills)

If a spill occurs outside of a fume hood:

  • Evacuate: The hydrolysis generates HCl gas. Clear the area immediately.

  • PPE: Full face respirator with acid gas cartridges, nitrile gloves (double gloved), and lab coat are mandatory.

  • Neutralization:

    • Cover the spill with solid sodium bicarbonate or a 50:50 mixture of soda ash and cat litter (bentonite).

    • Do not use paper towels initially (fire risk due to exotherm).

  • Cleanup: Once the bubbling stops, sweep up the solid residue. Place in a waste container and label as "Spill Debris - Corrosive."[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed and Characteristic Wastes.[Link]

Sources

Personal Protective Equipment & Handling Guide: 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride

[1][2]

Executive Safety Summary

1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride is a highly reactive electrophile used primarily as a sulfonylation reagent in medicinal chemistry. Like most heterocyclic sulfonyl chlorides, it presents a dual hazard profile: it is corrosive to tissue and water-reactive .

Effective safety management requires more than generic PPE; it demands a protocol that mitigates the risk of exothermic hydrolysis , which generates hydrochloric acid (HCl) gas and the corresponding sulfonic acid upon contact with atmospheric moisture or mucosal membranes.

Core Hazard Classification
Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation 1BDANGER Causes severe skin burns and eye damage.[1][2]
Serious Eye Damage 1DANGER Causes serious eye damage.[1][3][4]
Water Reactivity N/AWarningReacts violently with water to liberate toxic gas (HCl).

The Mechanism of Hazard (Causality)

To select the correct PPE, one must understand the chemical behavior of the substance.[5][6]

Why this matters for PPE:

  • Moisture Activation: The compound is relatively inert as a dry solid but becomes aggressively corrosive upon contact with sweat or mucous membranes.

  • Permeation Risk: Sulfonyl chlorides are small, non-polar molecules that can permeate standard thin nitrile gloves. Once inside the glove, the sweat on your hand hydrolyzes the compound, trapping HCl gas and sulfonic acid against your skin, leading to severe chemical burns that may not be immediately felt (delayed pain response).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent the "delayed burn" scenario common with sulfonyl chlorides.

Hand Protection Strategy

Standard 4-mil nitrile examination gloves are insufficient for prolonged contact.

Contact TypeRecommended MaterialThicknessRationale
Incidental Splash Double-gloved Nitrile 5 mil (min)Outer glove provides sacrificial barrier; inner glove protects against micro-tears. Change immediately upon contamination.[2][7][8][9]
Spill Cleanup / Prolonged Use Laminate Film (e.g., Silver Shield®) Multi-layerSulfonyl chlorides can degrade nitrile. Laminates offer >480 min breakthrough time against aggressive chlorides.
Dexterity Critical Neoprene over Laminate N/ALaminate gloves are slippery; wearing a tight neoprene glove over the laminate improves grip on glassware.
Eye & Respiratory Protection
ZoneEquipmentStandard
Eyes Chemical Splash Goggles ANSI Z87.1 (Impact + Splash)
Face Face Shield (8-inch) Required if handling >5g or working outside a hood.
Lungs Fume Hood Face velocity: 80–100 fpm

Operational Protocol: Handling & Synthesis

Step 1: Pre-Operational Checks
  • Glassware: Must be oven-dried. Surface moisture will degrade the reagent and release HCl.

  • Atmosphere: Flush reaction vessel with Nitrogen (

    
    ) or Argon (
    
    
    ).
  • Scrubbing: Ensure the fume hood exhaust is functional; for large scale (>50g), route the vent through a caustic scrubber (NaOH trap) to neutralize evolved HCl.

Step 2: Weighing and Transfer
  • Tare: Tare the receiving flask, not the spatula.

  • Transfer: Use a glass or porcelain spatula . Avoid metal spatulas if possible, as trace moisture on metal can catalyze corrosion.

  • Containment: If weighing outside a hood (not recommended), use a secondary containment tray and a closed weighing boat.

Step 3: Reaction Monitoring[1]
  • Solvent Choice: Avoid protic solvents (alcohols, water). Use DCM, THF, or DMF (anhydrous).

  • Exotherm Control: If adding a base (e.g., Pyridine, TEA) to the sulfonyl chloride, expect an exotherm. Cool the vessel to 0°C during addition.

Disposal & Quenching Protocol (The "Value Add")

Never dispose of unreacted sulfonyl chloride directly into organic waste drums. The residual chloride can react with moisture in the waste drum, pressurizing the container and causing an explosion.

Quenching Workflow
  • Preparation: Prepare a solution of 5% Sodium Bicarbonate (

    
    )  or 2M Sodium Hydroxide (
    
    
    )
    in a beaker. Add crushed ice to keep the temperature
    
    
    .
  • Dilution: Dilute the residual sulfonyl chloride in a non-reactive solvent (e.g., Toluene or DCM).

  • Controlled Addition: Slowly drip the organic solution into the stirring basic ice slurry.

    • Observation: Watch for bubbling (

      
       release if using bicarbonate).
      
  • Verification: Check pH. It should remain basic (pH > 8).

  • Separation: Allow layers to separate. The aqueous layer contains the neutralized sulfonate salt and NaCl.

  • Disposal: Dispose of the organic and aqueous layers in their respective hazardous waste streams.

Visualized Safety Workflow

The following diagram illustrates the decision logic for handling and emergency response.

SafetyProtocolStartStart: Handling 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloridePPE_CheckPPE Verification:1. Splash Goggles2. Double Nitrile Gloves3. Lab Coat + ApronStart->PPE_CheckScale_CheckCheck ScalePPE_Check->Scale_CheckSmall_Scale< 5 GramsStandard Fume HoodScale_Check->Small_ScaleRoutineLarge_Scale> 5 GramsFace Shield + Caustic TrapScale_Check->Large_ScaleHigh RiskHandlingReaction Setup(Anhydrous Conditions)Small_Scale->HandlingLarge_Scale->HandlingWaste_GenWaste GenerationHandling->Waste_GenQuench_DecideQuench Required?Waste_Gen->Quench_DecideDirect_DispFORBIDDEN:Do NOT dump activechloride in waste drumQuench_Decide->Direct_DispNo (Unsafe)Quench_ProtoQuenching Protocol:1. Cool 5% NaHCO3 (Ice Bath)2. Dilute residue in DCM3. Dropwise addition to baseQuench_Decide->Quench_ProtoYes (Safe)Final_DispSeparate Layers:Dispose as Organic/Aqueous WasteQuench_Proto->Final_Disp

Caption: Operational workflow for safe handling and mandatory quenching of sulfonyl chlorides to prevent waste-stream pressurization.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.